molecular formula C34H44O9 B1681390 Salannin CAS No. 992-20-1

Salannin

Número de catálogo: B1681390
Número CAS: 992-20-1
Peso molecular: 596.7 g/mol
Clave InChI: CJHBVBNPNXOWBA-REXVOHEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Salannin is a limonoid with insecticidal activity isolated from Azadirachta indica. It has a role as an insect growth regulator, an antifeedant and a plant metabolite. It is an acetate ester, a member of furans, a limonoid, an organic heteropentacyclic compound and a methyl ester. It is functionally related to a tiglic acid.
This compound has been reported in Melia azedarach, Azadirachta indica, and other organisms with data available.
from seeds of neem tree, Azadirachta indica;  inhibits 20-monooxygenase;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHBVBNPNXOWBA-REXVOHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058500
Record name Salannin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

992-20-1
Record name Salannin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=992-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salannin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salannin
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URL https://comptox.epa.gov/dashboard/DTXSID6058500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Salannin's Antifeedant Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salannin, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), exhibits significant antifeedant properties against a wide array of insect pests. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's ability to deter insect feeding. While the precise molecular targets of this compound are still under active investigation, this document synthesizes the current understanding of its effects on insect behavior, sensory perception, and physiology. We will delve into the proposed signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for key bioassays. This guide is intended to serve as a comprehensive resource for researchers in the fields of entomology, natural product chemistry, and the development of novel pest management strategies.

Introduction

The urgent need for sustainable and environmentally benign alternatives to synthetic insecticides has propelled research into plant-derived bioactive compounds. This compound, a C-seco limonoid, has emerged as a promising candidate due to its potent antifeedant and insect growth-regulating activities.[1][2] Unlike neurotoxic insecticides, this compound's primary mode of action is the deterrence of feeding, leading to starvation, reduced growth, and developmental abnormalities in susceptible insects.[1][2][3] This guide will provide a detailed technical overview of the mechanisms that govern this powerful antifeedant response.

Sensory Perception and Gustatory Repellence

The antifeedant activity of this compound is initiated at the level of the insect's gustatory system. It is widely accepted that insects perceive this compound as a "bitter" or deterrent compound, triggering an aversive behavioral response that leads to the cessation of feeding.

The Role of Gustatory Receptors (GRs)

Insects possess a sophisticated chemosensory system to evaluate the quality of potential food sources. Gustatory receptors (GRs), located on specialized sensory neurons within sensilla on the mouthparts, antennae, and legs, are responsible for detecting non-volatile chemical cues.[4] While the specific GRs that bind to this compound have not yet been definitively identified, it is hypothesized that this compound interacts with one or more "bitter" taste receptors. The insect gustatory system contains a diverse array of GRs that are tuned to detect a wide range of deterrent compounds, preventing the ingestion of toxic or anti-nutritional substances.[5][6][7]

Proposed Signal Transduction Pathway

Upon binding of a bitter tastant like this compound to a gustatory receptor, a signal transduction cascade is initiated within the gustatory receptor neuron (GRN). Although the precise pathway for this compound is unconfirmed, the general mechanism for bitter taste perception in insects is thought to involve G-protein coupled receptors (GPCRs) or ionotropic receptors.

A plausible signaling pathway is as follows:

  • Binding: this compound binds to a specific gustatory receptor on the dendritic membrane of a bitter-sensitive GRN.

  • G-Protein Activation: This binding event activates a heterotrimeric G-protein.

  • Second Messenger Cascade: The activated G-protein initiates a second messenger cascade, potentially involving phospholipase C (PLC) and the production of inositol triphosphate (IP3) and diacylglycerol (DAG).

  • Ion Channel Activation: These second messengers lead to the opening of ion channels, such as Transient Receptor Potential (TRP) channels, causing a depolarization of the GRN.

  • Action Potential Generation: The depolarization triggers the firing of action potentials, which are then transmitted to the insect's central nervous system (CNS).

  • Behavioral Response: The CNS integrates this aversive signal, resulting in the immediate cessation of feeding.[5][6]

Caption: Proposed gustatory signaling pathway for this compound.

Physiological and Developmental Effects

Beyond the initial sensory rejection, ingested this compound can exert further physiological and developmental effects, contributing to its overall efficacy as a pest control agent.

Inhibition of Digestive Enzymes

While direct studies on this compound's effect on insect digestive enzymes are limited, research on other neem limonoids, such as azadirachtin, has demonstrated a reduction in the activity of key digestive enzymes like α-amylase.[8][9][10] It is plausible that this compound exerts a similar inhibitory effect on enzymes in the insect midgut, impairing nutrient absorption and contributing to the observed growth inhibition.

Growth Regulation

This compound has been shown to have insect growth-regulating (IGR) properties.[2][3] These effects can include:

  • Delayed Molting: Disruption of the normal molting process, leading to extended larval instars.[3]

  • Reduced Pupal Weight: Larvae that consume this compound often develop into smaller pupae.[3]

  • Larval and Pupal Mortality: Increased mortality during the larval and pupal stages.[3]

These IGR effects are likely a consequence of both the antifeedant action leading to starvation and potential direct interference with hormonal pathways, although the latter requires further investigation.

Quantitative Data on Antifeedant Activity

The antifeedant potency of this compound has been quantified in numerous studies against various insect pests, primarily from the order Lepidoptera. The data is often presented as the Feeding Inhibition (FI50) or Effective Concentration (EC50) for growth inhibition.

CompoundInsect SpeciesInstarBioassayValueReference
This compoundSpodoptera litura4thLeaf Disc ChoiceFI50 = 2.8 µg/cm²[1][11]
3-O-acetyl salannolSpodoptera litura4thLeaf Disc ChoiceFI50 = 2.0 µg/cm²[1][11]
SalannolSpodoptera litura4thLeaf Disc ChoiceFI50 = 2.3 µg/cm²[1][11]
This compoundSpodoptera frugiperda3rdLeaf Disc ChoiceFI50 = 13 µg/cm²[11]
This compoundHelicoverpa armigeraNeonateDietaryEC50 = 87.7 ppm[11]
3-O-acetyl salannolHelicoverpa armigeraNeonateDietaryEC50 = 65.6 ppm[11]
SalannolHelicoverpa armigeraNeonateDietaryEC50 = 77.4 ppm[11]
This compoundHeliothis virescensNeonateDietaryEC50 = 170 ppm[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antifeedant and growth-inhibitory effects of this compound.

Leaf Disc Choice Bioassay

This assay is a standard method for determining the feeding deterrence of a compound.

Objective: To quantify the antifeedant effect of this compound by providing insects with a choice between treated and untreated food sources.

Materials:

  • Insect larvae (e.g., 4th instar Spodoptera litura)

  • Fresh host plant leaves (e.g., castor bean)

  • This compound of known purity

  • Solvent (e.g., acetone or ethanol)

  • Surfactant (e.g., Triton X-100)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cork borer (e.g., 2 cm diameter)

  • Leaf area meter or image analysis software

  • Micropipettes

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Make serial dilutions to obtain the desired test concentrations. A control solution should be prepared with the solvent and surfactant only.

  • Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh host plant leaves.

  • Treatment of Leaf Discs: For each replicate, take two leaf discs. Apply a known volume of a this compound test solution evenly to the surface of one disc and the same volume of the control solution to the other. Allow the solvent to evaporate completely.

  • Assay Setup: Line the bottom of a Petri dish with moist filter paper to maintain humidity. Place the treated and control leaf discs on opposite sides of the dish.

  • Insect Introduction: Introduce a single, pre-weighed, and starved (for 2-4 hours) insect larva into the center of each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 L:D photoperiod) for a specified duration (e.g., 24 hours).

  • Data Collection: After the incubation period, remove the larva and measure the area of consumption for both the treated and control leaf discs using a leaf area meter or by capturing digital images and analyzing them with appropriate software.

  • Calculation of Feeding Deterrence Index (FDI): FDI (%) = [ (C - T) / (C + T) ] * 100 Where: C = Area of control disc consumed T = Area of treated disc consumed[12][13][14]

Caption: Workflow for the leaf disc choice bioassay.

Nutritional and Growth Inhibitory Bioassay

This assay assesses the long-term effects of this compound on insect growth and development when incorporated into their diet.

Objective: To determine the effective concentration of this compound that inhibits insect growth (EC50) and to evaluate its impact on nutritional indices.

Materials:

  • Insect larvae (e.g., neonates of Helicoverpa armigera)

  • Artificial diet for the specific insect species

  • This compound of known purity

  • Solvent (e.g., ethanol)

  • Multi-well rearing trays or individual containers

  • Analytical balance

  • Drying oven

Procedure:

  • Diet Preparation: Prepare the artificial diet according to a standard recipe. While the diet is still liquid, incorporate this compound at various concentrations. A control diet should be prepared with the solvent alone.

  • Assay Setup: Dispense a known amount of the treated and control diets into individual rearing containers.

  • Insect Introduction: Place one neonate larva in each container.

  • Incubation: Rear the larvae under controlled environmental conditions for a specified period (e.g., 7-10 days).

  • Data Collection:

    • Record larval mortality daily.

    • At the end of the experiment, record the final weight of the surviving larvae.

    • Collect and dry the remaining diet and feces to a constant weight in a drying oven.

  • Calculations:

    • Growth Inhibition (%): Calculate the percentage reduction in larval weight gain in the treated groups compared to the control group. The EC50 (concentration causing 50% growth inhibition) can be determined using probit analysis.

    • Nutritional Indices:

      • Relative Growth Rate (RGR): (Weight gained) / (Mean larval weight during the assay * duration of assay)

      • Relative Consumption Rate (RCR): (Weight of food ingested) / (Mean larval weight during the assay * duration of assay)

      • Efficiency of Conversion of Ingested Food (ECI): (Weight gained / Weight of food ingested) * 100

Caption: Logical relationship of this compound's antifeedant mechanism.

Conclusion and Future Directions

This compound's mechanism of action as an antifeedant is a multifaceted process that begins with its detection by the insect's gustatory system, leading to immediate feeding deterrence. This primary behavioral response is further compounded by secondary physiological effects, including growth regulation and potential inhibition of digestive enzymes. While the broader strokes of this mechanism are understood, significant opportunities for further research remain.

Future investigations should focus on:

  • Identification of Specific Gustatory Receptors: Utilizing techniques such as heterologous expression systems and RNA interference (RNAi) to identify the specific GRs that bind to this compound in key pest species.

  • Elucidation of the Signal Transduction Pathway: Detailed molecular studies to confirm the downstream signaling components involved in this compound perception.

  • Electrophysiological Studies: Recording the responses of individual gustatory receptor neurons to this compound to understand the neural coding of this aversive stimulus.

  • Structure-Activity Relationship Studies: Further exploration of how modifications to the this compound molecule affect its binding to gustatory receptors and its overall antifeedant potency.

A more profound understanding of this compound's mechanism of action will undoubtedly facilitate its development and deployment as a safe and effective component of integrated pest management programs, contributing to a more sustainable future for agriculture.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Salannin in Azadirachta indica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salannin, a prominent C-seco limonoid found in the neem tree (Azadirachta indica), has garnered significant interest for its potent insecticidal and medicinal properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the precursor pathways, key enzymatic steps, and identified intermediates. It also presents detailed experimental protocols for the extraction, purification, and analysis of this compound and its precursors, along with a summary of the quantitative distribution of these compounds in various neem tissues. While significant progress has been made in elucidating the early stages of limonoid biosynthesis, the specific enzymatic conversions in the final steps leading to this compound remain an active area of research. This guide highlights these knowledge gaps and provides a roadmap for future investigations.

Introduction

Azadirachta indica, commonly known as the neem tree, is a rich source of a diverse array of bioactive secondary metabolites, among which the limonoids are of particular importance. This compound, a structurally complex tetranortriterpenoid, is a major C-seco limonoid present in neem, alongside other well-known compounds such as Azadirachtin and Nimbin.[1][2] These compounds exhibit a wide range of biological activities, including potent insect antifeedant and growth-regulating effects. The intricate chemical structure of this compound has made its chemical synthesis challenging and economically unviable, thus making the plant itself the primary source. A thorough understanding of its biosynthetic pathway is therefore essential for developing biotechnological approaches to increase its yield and for the rational design of novel analogues with enhanced activities.

This guide synthesizes the current understanding of the this compound biosynthetic pathway, drawing from genomic, transcriptomic, and metabolomic studies of A. indica.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of all terpenoids and proceeds through the formation of a complex triterpenoid scaffold, which is then elaborately modified to yield the final C-seco limonoid structure.

Precursor Pathways: Mevalonate (MVA) and Terpenoid Biosynthesis

The fundamental building blocks for this compound biosynthesis, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in the cytosol.[3][4] Isotope labeling studies using ¹³C-glucose in A. indica cell suspension cultures have confirmed that the MVA pathway is the primary source of isoprene units for limonoid biosynthesis.[3][4]

The key steps of the MVA pathway leading to the central precursor of triterpenoids, 2,3-oxidosqualene, are outlined below.

MVA_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA AACT HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_5P Mevalonate-5-P Mevalonate->Mevalonate_5P MK Mevalonate_5PP Mevalonate-5-PP Mevalonate_5P->Mevalonate_5PP PMK IPP IPP Mevalonate_5PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP GPPS FPP FPP IPP->FPP FPPS DMAPP->GPP GPP->FPP Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Salannin_Biosynthesis cluster_precursors Precursor Pathways MVA_Pathway MVA Pathway Terpenoid_Biosynthesis Terpenoid Biosynthesis MVA_Pathway->Terpenoid_Biosynthesis Triterpenoid_Scaffold Tirucalla-7,24-dien-3β-ol Terpenoid_Biosynthesis->Triterpenoid_Scaffold Oxidosqualene Cyclase Protolimonoids Protolimonoids (e.g., Melianol) Triterpenoid_Scaffold->Protolimonoids Cytochrome P450s Limonoids Limonoids (e.g., Azadirone, Azadiradione) Protolimonoids->Limonoids Multiple Steps Nimbin Nimbin Limonoids->Nimbin C-ring opening (putative Cytochrome P450s) This compound This compound Nimbin->this compound Putative Enzymatic Steps (e.g., Hydroxylation, Acylation) Extraction_Workflow Start Neem Plant Material (e.g., Seeds, Leaves) Grinding Grinding and Defatting (with Hexane) Start->Grinding Extraction Solvent Extraction (e.g., Methanol, Acetonitrile) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration SPE Solid Phase Extraction (SPE) Cleanup Filtration->SPE Chromatography Chromatographic Separation (e.g., MPLC, HPLC) SPE->Chromatography Analysis Analysis (e.g., LC-MS, NMR) Chromatography->Analysis

References

Salannin's Role in Insect Growth and Development Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salannin, a potent C-seco limonoid derived from the neem tree (Azadirachta indica), has garnered significant attention for its multifaceted role in disrupting insect growth and development.[1][2] This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its effects, focusing on its antifeedant properties and its interference with critical insect hormonal pathways. We consolidate quantitative data from various studies, detail key experimental methodologies, and present signaling pathways and experimental workflows through Graphviz visualizations to offer a comprehensive resource for researchers in entomology, pest management, and insecticide development.

Introduction

This compound (C₃₄H₄₄O₉) is a major bioactive compound found in neem seeds, alongside other well-known limonoids like azadirachtin, nimbin, and meliantriol.[2][3] While azadirachtin is often considered the primary insecticidal component of neem, this compound possesses significant and distinct bioactivities that make it a valuable compound for pest management strategies.[3][4] Its utility in integrated pest management (IPM) is underscored by its efficacy at low concentrations and its reduced environmental impact compared to synthetic pesticides.[1][5] This guide focuses on the specific actions of this compound as an insect growth regulator, distinguishing its effects from other neem limonoids where possible.

Core Mechanisms of Action

This compound's impact on insect physiology is primarily attributed to two key mechanisms: potent antifeedant activity and disruption of hormonal regulation, which in turn affects growth and development.

Antifeedant Properties

This compound is a powerful antifeedant, deterring a wide range of insect pests from feeding on treated plants.[2][4] This activity is mediated through the inhibition of gustatory receptors in the insect's mouthparts.[6] The lack of appropriate taste stimuli prevents the insect from recognizing the treated plant material as a food source, leading to starvation and subsequent mortality.[6] This antifeedant effect has been demonstrated in several lepidopteran pests, including Spodoptera litura and Helicoverpa armigera, as well as in other insect orders.[4]

Insect Growth Regulation

Beyond its role as a feeding deterrent, this compound acts as a potent insect growth regulator (IGR).[2] IGRs are compounds that interfere with the normal growth, development, and metamorphosis of insects.[6] this compound's growth-regulating effects are primarily achieved through the disruption of the insect's endocrine system, particularly the hormones that control molting and metamorphosis.[3]

The key insect hormones involved in growth and development are ecdysone and juvenile hormone (JH).[7] Ecdysone is responsible for initiating the molting process, while JH dictates the form of the insect after each molt.[7] this compound has been shown to interfere with these hormonal pathways, leading to a cascade of developmental abnormalities.

Impact on Hormonal Signaling and Development

This compound's primary mode of action as an IGR involves the disruption of ecdysone synthesis and signaling.

Inhibition of Ecdysone 20-Monooxygenase (E-20-M)

Studies have demonstrated that this compound, along with other neem limonoids, inhibits the activity of ecdysone 20-monooxygenase (E-20-M) in a dose-dependent manner.[8] E-20-M is a critical cytochrome P450-dependent hydroxylase that converts ecdysone into its more active form, 20-hydroxyecdysone (20E).[7][9] The inhibition of this enzyme disrupts the hormonal balance necessary for proper development.[8][9]

The consequences of E-20-M inhibition by this compound include:

  • Delayed Molting and Increased Larval Duration : By suppressing the production of 20E, this compound delays the molting process, leading to an extended larval stage.[4][10]

  • Larval and Pupal Mortalities : The disruption of the molting cycle often results in the death of the insect during the larval or pupal stages.[5][10]

  • Reduced Pupal Weight : Insects that manage to pupate under the influence of this compound often exhibit significantly lower pupal weights, which can impact adult fitness and fecundity.[4][10]

Interaction with Juvenile Hormone (JH) Pathway

While the direct effects of this compound on the juvenile hormone (JH) pathway are less characterized than its impact on ecdysone, the interplay between these two hormonal systems is crucial for normal insect development. JH and 20E often have antagonistic actions; JH suppresses ecdysone biosynthesis to maintain the juvenile state, while 20E suppresses JH biosynthesis to promote metamorphosis.[11] By inhibiting ecdysone synthesis, this compound may indirectly affect the JH titer, further contributing to developmental disruptions.

The overall effect is a loss of coordination in the developmental program, leading to morphological deformities and a failure to complete the life cycle.[3][5]

Quantitative Data on this compound's Bioactivity

The following tables summarize quantitative data from studies investigating the effects of this compound on various insect species.

Table 1: Growth-Regulating Effects of this compound on Lepidopteran Pests

Insect SpeciesDevelopmental StageThis compound ConcentrationObserved EffectsReference
Spodoptera lituraLarvaNot specifiedDelayed molt, increased larval duration, larval and pupal mortality, decreased pupal weight.[10]
Pericallia riciniLarvaNot specifiedDelayed molt, increased larval duration, larval and pupal mortality, decreased pupal weight.[10]
Helicoverpa armigeraLarvaNot specifiedSignificant reduction in growth and development due to feeding deterrence.[4]

Table 2: Effects of this compound on Ecdysone 20-Monooxygenase (E-20-M) Activity

Insect SpeciesTissue HomogenateIC₅₀ (Concentration for 50% Inhibition)Reference
Drosophila melanogasterWandering stage third instar larvae~2 x 10⁻⁵ to 1 x 10⁻³ M[8]
Aedes aegyptiAdult female abdomens~2 x 10⁻⁵ to 1 x 10⁻³ M[8]
Manduca sextaFifth instar larvae (fat body or midgut)~2 x 10⁻⁵ to 1 x 10⁻³ M[8]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effects of this compound on insect growth and development.

Antifeedant Bioassay (Leaf Disc Choice Test)

This protocol is adapted from studies evaluating the feeding deterrence of neem compounds.

  • Preparation of this compound Solutions : Prepare a series of concentrations of this compound in a suitable solvent (e.g., ethanol or acetone).

  • Leaf Disc Preparation : Cut leaf discs of a host plant (e.g., castor bean for Spodoptera litura) of a uniform size (e.g., 2 cm diameter).

  • Treatment : Apply a known volume of each this compound solution to the surface of the leaf discs and allow the solvent to evaporate. Control discs are treated with the solvent alone.

  • Experimental Setup : Place one treated and one control leaf disc in a petri dish lined with moist filter paper.

  • Insect Introduction : Introduce a pre-weighed, starved larva (e.g., fourth instar) into each petri dish.

  • Data Collection : After a set period (e.g., 24 or 48 hours), measure the area of each leaf disc consumed using a leaf area meter or image analysis software.

  • Calculation : Calculate the feeding deterrence index (FDI) using the formula: FDI = [(C - T) / (C + T)] * 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

Insect Growth Regulation Bioassay

This protocol assesses the chronic effects of this compound on insect development.

  • Diet Preparation : Incorporate various concentrations of this compound into an artificial insect diet.

  • Experimental Setup : Place a known amount of the treated diet into individual rearing containers.

  • Insect Introduction : Place a single, newly hatched larva into each container.

  • Rearing Conditions : Maintain the larvae under controlled conditions of temperature, humidity, and photoperiod.

  • Data Collection : Monitor the insects daily and record the following parameters:

    • Larval mortality

    • Duration of each larval instar

    • Pupal weight

    • Pupal mortality

    • Adult emergence

    • Any morphological abnormalities

  • Analysis : Compare the developmental parameters of the treated groups with a control group fed on an untreated diet.

Ecdysone 20-Monooxygenase (E-20-M) Inhibition Assay

This in vitro assay measures the direct effect of this compound on E-20-M activity.

  • Enzyme Preparation : Prepare tissue homogenates from a suitable insect source and developmental stage (e.g., fat body from fifth instar Manduca sexta larvae).

  • Incubation Mixture : Prepare an incubation mixture containing the tissue homogenate, a radiolabeled ecdysone substrate (e.g., [³H]ecdysone), and a cofactor such as NADPH.

  • Inhibitor Addition : Add varying concentrations of this compound (dissolved in a suitable solvent) to the incubation mixtures. Control incubations should contain the solvent alone.

  • Incubation : Incubate the mixtures at a specific temperature (e.g., 30°C) for a set period.

  • Extraction and Separation : Stop the reaction and extract the ecdysteroids. Separate the substrate (ecdysone) from the product (20-hydroxyecdysone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification : Quantify the amount of radiolabeled product formed using liquid scintillation counting.

  • Analysis : Calculate the percentage of inhibition of E-20-M activity for each this compound concentration and determine the IC₅₀ value.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Salannin_Mechanism_of_Action This compound This compound Gustatory_Receptors Gustatory Receptors (in mouthparts) This compound->Gustatory_Receptors inhibits E20M Ecdysone 20-Monooxygenase (E-20-M) This compound->E20M inhibits Ecdysone_Conversion Ecdysone → 20-Hydroxyecdysone This compound->Ecdysone_Conversion blocks Feeding_Inhibition Feeding Inhibition Gustatory_Receptors->Feeding_Inhibition leads to Starvation Starvation Feeding_Inhibition->Starvation E20M->Ecdysone_Conversion Hormonal_Imbalance Hormonal Imbalance Ecdysone_Conversion->Hormonal_Imbalance disruption leads to Molting_Disruption Molting Disruption Hormonal_Imbalance->Molting_Disruption Developmental_Defects Developmental Defects (e.g., increased larval duration, mortality, reduced pupal weight) Molting_Disruption->Developmental_Defects

Caption: Overall mechanism of this compound's action on insects.

Hormonal_Regulation_Pathway cluster_gland Prothoracic Gland Ecdysone Ecdysone (inactive) E20M Ecdysone 20-Monooxygenase (E-20-M) Ecdysone->E20M substrate Hydroxyecdysone 20-Hydroxyecdysone (20E) (active) E20M->Hydroxyecdysone catalyzes conversion to Molting Initiation of Molting Hydroxyecdysone->Molting This compound This compound This compound->E20M inhibits

Caption: this compound's inhibition of the ecdysone activation pathway.

Experimental_Workflow_IGR start Start: Newly Hatched Larvae diet_prep Prepare Artificial Diet (Control vs. This compound-Treated) start->diet_prep rearing Individual Rearing under Controlled Conditions diet_prep->rearing data_collection Daily Data Collection rearing->data_collection params Parameters: - Mortality - Developmental Duration - Pupal Weight - Abnormalities data_collection->params analysis Statistical Analysis (Comparison of Treated vs. Control) data_collection->analysis

Caption: Workflow for an insect growth regulation (IGR) bioassay.

Conclusion and Future Directions

This compound is a potent natural insecticide that disrupts insect growth and development through a dual mechanism of action: strong feeding deterrence and the inhibition of the ecdysone hormonal pathway.[4][8][10] Its ability to interfere with the E-20-M enzyme highlights a specific molecular target that can be exploited for the development of novel and selective insecticides.[8][9]

Future research should focus on several key areas:

  • Synergistic Effects : Investigating the synergistic effects of this compound with other neem limonoids, such as azadirachtin and nimbin, could lead to the development of more potent and broad-spectrum botanical insecticides.[4]

  • Molecular Target Elucidation : Further studies are needed to fully elucidate the binding site of this compound on the E-20-M enzyme and to explore other potential molecular targets within the insect endocrine system.

  • Formulation Development : Optimizing formulations of this compound to enhance its stability and efficacy in field conditions is crucial for its practical application in agriculture.

  • Resistance Management : As with any insecticide, understanding the potential for insects to develop resistance to this compound is essential for sustainable pest management strategies.

By continuing to explore the intricate mechanisms of this compound's action, the scientific community can further harness the potential of this natural compound for the development of safe and effective pest control solutions.

References

The Structure-Activity Relationship of Salannin and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salannin, a potent tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has garnered significant scientific interest due to its diverse biological activities. Primarily recognized for its insect antifeedant and growth-regulating properties, this compound and its synthetic and semi-synthetic analogues have also demonstrated promising cytotoxic and enzyme inhibitory activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives, offering a valuable resource for researchers engaged in the development of novel insecticides, anticancer agents, and other therapeutics. Through a comprehensive review of existing literature, this document summarizes quantitative bioactivity data, details key experimental protocols, and visualizes the underlying molecular mechanisms.

Core Biological Activities and Structure-Activity Relationships

The biological effects of this compound and its analogues are intrinsically linked to their complex molecular architecture. Modifications to the this compound scaffold can significantly modulate its potency and selectivity across various biological targets.

Insect Antifeedant and Insecticidal Activity

This compound is a well-documented insect antifeedant, deterring feeding and disrupting the growth and development of various insect species.[1][2][3] Its mode of action is multifaceted, involving the inhibition of ecdysone 20-monooxygenase, a key enzyme in the insect molting process.[4]

Structure-Activity Relationship:

The antifeedant and insecticidal activity of this compound analogues are influenced by modifications at various positions of the molecule. For instance, hydrogenation of the furan ring in this compound to produce 2',3',20,21,22,23-hexahydrothis compound has been shown to increase antifeedant activity against the Colorado potato beetle by at least eight-fold. Other derivatives have demonstrated up to a forty-fold increase in activity over the parent compound. Photo-oxidation of this compound yields salanninolide and isosalanninolide, which exhibit greater insecticidal activity than this compound itself.

Quantitative Data Summary:

The following table summarizes the antifeedant and insecticidal activities of this compound and its selected analogues against various insect species.

CompoundInsect SpeciesBioassayActivity MetricValueReference
This compoundSpodoptera lituraLeaf Disc ChoiceFI502.8 µg/cm²[5]
3-O-acetyl salannolSpodoptera lituraLeaf Disc ChoiceFI502.0 µg/cm²[5]
SalannolSpodoptera lituraLeaf Disc ChoiceFI502.3 µg/cm²[5]
This compoundHelicoverpa armigeraDiet IncorporationEC5087.7 ppm[5]
3-O-acetyl salannolHelicoverpa armigeraDiet IncorporationEC5065.6 ppm[5]
SalannolHelicoverpa armigeraDiet IncorporationEC5077.4 ppm[5]
IsosalanninolideSpodoptera frugiperdaNot SpecifiedEC503.6 µg/g[1]
This compoundDrosophila melanogasterE-20-M InhibitionIC50~2 x 10⁻⁵ to 1 x 10⁻³ M[6]
NimbinDrosophila melanogasterE-20-M InhibitionIC50~2 x 10⁻⁵ to 1 x 10⁻³ M[6]
6-desacetylnimbinDrosophila melanogasterE-20-M InhibitionIC50~2 x 10⁻⁵ to 1 x 10⁻³ M[6]
Cytotoxic Activity

Recent studies have highlighted the potential of this compound and its analogues as anticancer agents. These compounds induce apoptosis in various cancer cell lines through the mitochondrial pathway, involving the activation of caspases.

Structure-Activity Relationship:

The cytotoxic effects of this compound derivatives are dependent on the specific structural modifications and the cancer cell line being investigated. While detailed SAR studies are still emerging, the presence of certain functional groups and the overall conformation of the molecule appear to be critical for inducing apoptosis.

Quantitative Data Summary:

The following table presents the cytotoxic activity of this compound and related limonoids against human cancer cell lines.

CompoundCell LineBioassayActivity MetricValueReference
Azadiramide AMDA-MB-231 (Breast)Not SpecifiedIC502.70 ± 0.63 µmol/LNot Found
NimbolideHL-60 (Leukemia)Not SpecifiedIC50Not SpecifiedNot Found
AzadirachtinLNCaP (Prostate)MTS AssayIC50Not Specified[7]
SENL ExtractLNCaP-luc2 (Prostate)MTS AssayIC5012 µg/mL[7]
SENL ExtractPC3 (Prostate)MTS AssayIC5015 µg/mL[7]
α-Glucosidase Inhibitory Activity

Certain this compound analogues have been explored for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests their potential application in the management of type 2 diabetes.

Structure-Activity Relationship:

The SAR for α-glucosidase inhibition by this compound analogues is an active area of research. The specific structural features required for potent inhibition are yet to be fully elucidated.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogues.

Synthesis of this compound Analogues

a) Photomediated Transformation of this compound [8]

  • Procedure: this compound (50 mg) is dissolved in benzene (80 mL) and irradiated with a sunlamp (e.g., Phillips, 300W) under aerated conditions for eight hours. The reaction progress is monitored by analytical HPLC. After completion, the solvent is removed under reduced pressure.

  • Purification: The resulting product mixture is purified by semi-preparative HPLC to yield Δ¹⁷-isosalanninolide, isosalanninolide, and salanninolide.

  • Characterization: The structures of the purified compounds are confirmed by spectroscopic methods including UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8]

Insect Antifeedant Bioassay

a) Leaf Disc Choice Test [5][9]

  • Preparation of Leaf Discs: Uniform discs (e.g., 3.0 cm²) are punched from fresh leaves (e.g., castor leaves).

  • Treatment: Test solutions of this compound or its analogues are prepared in a suitable solvent (e.g., acetone with 0.1% Triton-X-100 as an emulsifier) at desired concentrations. A specific volume (e.g., 10 µL) of the test solution is applied to each side of the leaf disc. Control discs are treated with the solvent alone. The discs are air-dried at room temperature.

  • Bioassay: A single larva (e.g., fourth-instar Spodoptera litura) is placed in a petri dish containing one treated and one control leaf disc.

  • Data Collection: After a set period (e.g., 5 hours), the area of each leaf disc consumed by the larva is measured. This can be done using image analysis software.

  • Calculation: The Feeding Inhibition (FI) is calculated using the formula: FI (%) = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed. The FI50 value, the concentration required to cause 50% feeding inhibition, is then determined.

Ecdysone 20-Monooxygenase (E-20-M) Inhibition Assay[10][11]
  • Enzyme Preparation: Homogenates of the target tissue (e.g., fat body of fifth instar larvae of Manduca sexta) are prepared in a suitable buffer (e.g., 0.05 M sodium phosphate buffer, pH 7.5).

  • Assay Mixture: The assay mixture contains the enzyme preparation, radiolabeled ecdysone (e.g., [³H]Ecdysone), NADPH, and varying concentrations of the test compound (this compound or its analogues).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 2 hours) with constant agitation.

  • Termination and Analysis: The reaction is terminated by the addition of ethanol. The products are then separated and quantified using techniques like HPLC to determine the amount of 20-hydroxyecdysone formed.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.

Cytotoxicity Assay

a) MTT Assay

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or its analogues for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

α-Glucosidase Inhibitory Assay[1][6][12]
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a phosphate buffer (e.g., 0.1 M, pH 7.0).

  • Assay Procedure: The enzyme solution is pre-incubated with various concentrations of the test compound (this compound or its analogues) for a short period (e.g., 5 minutes) at 37°C. The reaction is initiated by adding the pNPG solution.

  • Measurement: The reaction mixture is incubated at 37°C, and the formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm over time using a microplate reader.

  • Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.

Signaling Pathways and Mechanisms of Action

Proposed Apoptotic Pathway of this compound

This compound and other neem limonoids are believed to induce apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway.[10] This process involves a cascade of molecular events leading to programmed cell death.

Salannin_Apoptosis_Pathway This compound This compound / Analogue Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

Pathway Description:

  • Initiation: this compound or its active analogue interacts with the Bcl-2 family of proteins. It is proposed to downregulate the expression or activity of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[11][12]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.[12][13]

  • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[12][14]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.[13]

  • Caspase Activation Cascade: The apoptosome activates pro-caspase-9 to its active form, caspase-9.[15] Activated caspase-9 then cleaves and activates the executioner pro-caspase-3 into active caspase-3.[16][17]

  • Execution of Apoptosis: Active caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.[17]

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening and evaluation of this compound analogues for a specific biological activity.

Bioactivity_Screening_Workflow Start Start: Library of This compound Analogues Primary_Screening Primary Screening (e.g., High-Throughput Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Hit_Identification->Dose_Response Active Secondary_Assays Secondary Assays (e.g., Mechanism of Action) Dose_Response->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection In_Vivo_Testing In Vivo / Preclinical Studies Lead_Selection->In_Vivo_Testing End End: Drug Candidate In_Vivo_Testing->End

Caption: General workflow for bioactivity screening of this compound analogues.

Conclusion

The structure-activity relationship of this compound and its analogues presents a compelling area of research with significant potential for the development of novel therapeutic and pest management agents. The intricate interplay between the molecular structure of these compounds and their biological activity underscores the importance of targeted synthetic modifications to enhance potency and selectivity. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to further explore and exploit the therapeutic potential of this fascinating class of natural products. Future investigations should focus on expanding the library of this compound analogues, conducting comprehensive SAR studies for a wider range of biological targets, and further elucidating the precise molecular interactions that govern their activity.

References

Salannin: An In-depth Technical Guide to its Effects on Non-Target Organisms in Terrestrial Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salannin, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has garnered significant attention for its potent insect antifeedant and growth-regulating properties.[1][2][3] As the development of biorational pesticides continues to be a focal point in sustainable agriculture and public health, a thorough understanding of the environmental fate and non-target effects of such compounds is paramount. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the effects of this compound on non-target organisms within terrestrial ecosystems. It is designed to be a critical resource for researchers, scientists, and professionals involved in the development and risk assessment of new drugs and pesticides.

While much of the research has focused on the efficacy of this compound against pest insects, this document synthesizes the available data on its impact on beneficial and non-target terrestrial invertebrates, including pollinators, predators, earthworms, and soil microorganisms. The guide also delves into the known biochemical pathways affected by this compound and outlines relevant experimental protocols for ecotoxicological assessment. A significant portion of the available data pertains to neem extracts or oils rather than isolated this compound; this guide will clearly distinguish between the two where possible and highlight the critical need for further research on the purified compound.

Effects on Non-Target Terrestrial Invertebrates

The current body of literature on the specific effects of isolated this compound on non-target terrestrial invertebrates is limited. Much of the ecotoxicological data is derived from studies using neem-based formulations, which contain a complex mixture of limonoids, including azadirachtin, nimbin, and this compound. Therefore, attributing observed effects solely to this compound is often challenging.

Beneficial Insects: Predators and Parasitoids

Information on the direct impact of purified this compound on beneficial predatory and parasitoid insects is scarce. However, studies on neem oil, which contains this compound, have shown sublethal effects on some non-target predators. For instance, neem oil has been reported to cause malformations in the growth and survival of the non-target predator Podisus nigrispinus. While these effects are linked to the overall composition of neem oil, the specific contribution of this compound remains to be elucidated. Further research with isolated this compound is crucial to accurately assess its risk to these important biological control agents.

Pollinators
Earthworms

Earthworms are vital for soil health and fertility. Ecotoxicological studies on the effects of this compound on earthworms are limited. One study investigating a commercial neem extract on the earthworm Pheretima peguana reported dose-dependent toxicity. However, as the extract contained azadirachtin and other neem limonoids, the specific toxicity of this compound to earthworms remains to be determined through studies using the purified compound. Standardized OECD test guidelines for earthworm toxicity testing (e.g., OECD 207 and OECD 222) provide a framework for conducting such necessary investigations.

Soil Microarthropods

Soil microarthropods, such as springtails (Collembola) and mites (Acari), play a crucial role in decomposition and nutrient cycling. There is a significant lack of data on the effects of this compound on these organisms. Given their importance in soil ecosystems, future research should prioritize evaluating the lethal and sublethal effects of this compound on representative species like Folsomia candida (Collembola).

Effects on Soil Microorganisms

The influence of this compound on the structure and function of soil microbial communities is an area of growing interest. Neem products, in general, have been shown to affect soil microbial populations, including those involved in key nutrient cycles.

Nitrifying Bacteria

Some studies have indicated that neem products can have an inhibitory effect on nitrifying bacteria, such as Nitrosomonas and Nitrobacter. These bacteria are essential for the conversion of ammonia to nitrates, a critical step in the nitrogen cycle. The specific impact of isolated this compound on these microbial populations and the broader implications for soil nitrogen dynamics warrant more detailed investigation.

General Microbial Community

The overall impact of this compound on soil microbial biomass, diversity, and enzyme activity is not well-documented. Standard methods for assessing soil microbial responses to chemical stressors, such as measuring microbial respiration, enzyme activities (e.g., dehydrogenase, phosphatase), and community composition analysis (e.g., through high-throughput sequencing), should be employed to evaluate the ecotoxicological profile of this compound.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note the scarcity of data for non-target organisms.

Table 1: Antifeedant and Growth-Regulating Effects of this compound on Target Insect Species

OrganismEndpointValueReference
Spodoptera litura (Tobacco armyworm)Feeding Inhibition (FI50)2.8 µg/cm²[1]
Helicoverpa armigera (Gram pod borer)Feeding Inhibition (FI50)Not specified, but showed strong antifeedant activity[1]
Spodoptera frugiperdaFeeding Inhibition (FI50)13 µg/cm²[1]
Spodoptera lituraLarval and Pupal MortalityIncreased mortality[1]
Pericallia riciniLarval and Pupal MortalityIncreased mortality
Oxya fuscovittataNymphal MortalityIncreased mortality[1]

Table 2: In-Vitro Enzyme Inhibition by this compound

EnzymeOrganism(s)EndpointValueReference
Ecdysone 20-monooxygenaseDrosophila melanogaster, Aedes aegypti, Manduca sextaIC502 x 10⁻⁵ to 1 x 10⁻³ M

Experimental Protocols

Detailed experimental protocols for assessing the ecotoxicological effects of chemical substances on terrestrial organisms are provided by the Organisation for Economic Co-operation and Development (OECD). These guidelines offer standardized methods that can be adapted for testing this compound.

Earthworm Acute Toxicity Test (adapted from OECD Guideline 207)
  • Test Organism: Eisenia fetida (adults).

  • Test Substance: this compound, dissolved in a suitable solvent.

  • Test Medium: Artificial soil according to OECD 207 specifications.

  • Procedure:

    • Prepare a range of this compound concentrations in the artificial soil.

    • Introduce ten adult earthworms into each test vessel containing the treated soil.

    • Maintain the test vessels at 20 ± 2 °C with a defined light/dark cycle for 14 days.

    • Assess mortality at day 7 and day 14.

    • Determine the LC50 (lethal concentration for 50% of the population).

  • Endpoints: Mortality, behavioral changes (e.g., burrowing activity).

Collembola Reproduction Test (adapted from OECD Guideline 232)
  • Test Organism: Folsomia candida (synchronized adults).

  • Test Substance: this compound, incorporated into the artificial soil.

  • Test Medium: Artificial soil according to OECD 232 specifications.

  • Procedure:

    • Prepare a series of this compound concentrations in the artificial soil.

    • Introduce ten adult collembolans into each test vessel.

    • Incubate at 20 ± 2 °C for 28 days, providing food (e.g., granulated dry yeast) at regular intervals.

    • At the end of the test, extract and count the number of surviving adults and juveniles.

  • Endpoints: Adult survival, number of juveniles produced, EC50 (effective concentration for 50% reduction in reproduction).

Soil Microorganisms: Nitrogen Transformation Test (adapted from OECD Guideline 216)
  • Test System: Sieved fresh soil with known properties (pH, organic carbon content, etc.).

  • Test Substance: this compound, applied to the soil.

  • Procedure:

    • Treat soil samples with a range of this compound concentrations.

    • Amend the soil with a nitrogen source (e.g., lucerne meal).

    • Incubate the soil under controlled aerobic conditions for 28 days.

    • At regular intervals, measure the concentration of nitrate in the soil samples.

  • Endpoint: Rate of nitrate formation. A difference of more than 25% from the control after 28 days is considered a significant effect.

Signaling Pathways and Experimental Workflows

Known Signaling Pathway Affected by this compound in Insects

This compound, like other neem limonoids, is known to interfere with the insect endocrine system. Specifically, it has been shown to inhibit the activity of ecdysone 20-monooxygenase, a key enzyme in the synthesis of the molting hormone 20-hydroxyecdysone. This disruption of the molting process is a primary mode of its insecticidal action.

Insect_Molting_Pathway Prothoracic_gland Prothoracic Gland Ecdysone Ecdysone (Prohormone) Prothoracic_gland->Ecdysone secretes Ecdysone_20_monooxygenase Ecdysone 20-monooxygenase (Enzyme) Ecdysone->Ecdysone_20_monooxygenase is converted by Hydroxyecdysone 20-Hydroxyecdysone (Active Molting Hormone) Ecdysone_20_monooxygenase->Hydroxyecdysone to produce This compound This compound This compound->Ecdysone_20_monooxygenase inhibits Molting Successful Molting and Development Hydroxyecdysone->Molting triggers

Figure 1. Inhibition of Insect Molting by this compound.
General Experimental Workflow for Terrestrial Ecotoxicity Testing

The following diagram illustrates a generalized workflow for assessing the ecotoxicological risk of a substance like this compound to terrestrial non-target organisms, based on OECD guidelines.

Ecotox_Workflow cluster_tier1 Tier 1: Laboratory Studies cluster_tier2 Tier 2: Higher-Tier Studies cluster_risk Risk Assessment Acute_Toxicity Acute Toxicity Tests (e.g., Earthworm, Collembola) Determine LC50 PNEC_Derivation Predicted No-Effect Concentration (PNEC) From toxicity data Acute_Toxicity->PNEC_Derivation Chronic_Toxicity Chronic/Reproduction Tests (e.g., Collembola, Earthworm) Determine EC50/NOEC Chronic_Toxicity->PNEC_Derivation Microcosm_Mesocosm Microcosm/Mesocosm Studies More realistic exposure scenarios Community-level effects Field_Studies Field Studies Real-world conditions Population-level effects Microcosm_Mesocosm->Field_Studies Further investigation PEC_Determination Predictive Environmental Concentration (PEC) Estimation Risk_Characterization Risk Characterization (PEC/PNEC ratio) PEC_Determination->Risk_Characterization PNEC_Derivation->Risk_Characterization Risk_Characterization->Microcosm_Mesocosm If risk is indicated Test_Substance Test Substance (e.g., this compound) Test_Substance->Acute_Toxicity Test_Substance->Chronic_Toxicity

Figure 2. Terrestrial Ecotoxicity Testing Workflow.

Conclusion and Future Directions

This compound holds promise as a valuable component of integrated pest management strategies due to its potent effects on target pest insects. However, this technical guide highlights a significant knowledge gap regarding its impact on non-target organisms in terrestrial ecosystems. The available data are largely derived from studies on complex neem formulations, which makes it difficult to ascertain the specific role of this compound.

To ensure the environmentally sound use of this compound-based products, future research should prioritize the following:

  • Quantitative Ecotoxicity Testing of Isolated this compound: There is a critical need for robust studies to determine the acute and chronic toxicity (LC50, EC50, NOEC) of purified this compound on a diverse range of non-target terrestrial organisms, including pollinators, predatory and parasitoid insects, earthworms, collembolans, and other soil invertebrates.

  • Impact on Soil Microbial Communities: Detailed investigations into the effects of this compound on soil microbial community structure, diversity, and key functions, such as nitrogen and carbon cycling, are essential.

  • Elucidation of Signaling Pathways in Non-Target Organisms: Research is needed to understand the molecular and cellular mechanisms through which this compound may affect non-target organisms, moving beyond the known endocrine-disrupting effects in insects.

  • Sublethal Effects: Studies should also focus on the sublethal effects of this compound on the behavior, reproduction, and overall fitness of non-target organisms at environmentally relevant concentrations.

By addressing these research needs, the scientific community can build a more complete and accurate risk profile for this compound, facilitating its safe and effective use in agriculture and other applications. This will ultimately contribute to the development of more sustainable and ecologically sound pest management practices.

References

A Preliminary Investigation into the Synergistic Effects of Salannin with Other Neem Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salannin, a prominent tetranortriterpenoid C-seco-limonoid found in the neem tree (Azadirachta indica), has long been recognized for its potent insect antifeedant and growth-regulating properties. While often studied in the shadow of the more abundant azadirachtin, this compound's own bioactivity and its potential to work in concert with other neem compounds are of significant interest for the development of novel and sustainable pest management strategies. This technical guide provides a preliminary investigation into the synergistic, additive, and antagonistic interactions of this compound with other neem limonoids. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes a key signaling pathway affected by this compound to offer a foundational resource for researchers in the field.

Introduction

The complex chemical arsenal of the neem tree offers a rich source of bioactive compounds with diverse applications. Among these, the limonoids, including this compound, azadirachtin, nimbin, and nimbinene, have been extensively studied for their insecticidal properties. The concept of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a crucial aspect of understanding the efficacy of crude neem extracts. This guide focuses on the current state of knowledge regarding this compound's interactions with its fellow neem compounds, aiming to elucidate its role within this intricate natural formulation.

Quantitative Data on the Bioactivity of this compound and Other Neem Compounds

The following tables summarize quantitative data from various studies, providing a comparative overview of the bioactivity of this compound and other key neem limonoids against different insect species.

Table 1: Antifeedant Activity of Neem Limonoids against Lepidopteran Larvae

CompoundInsect SpeciesBioassay MethodParameterValueReference
This compoundSpodoptera lituraLeaf Disc ChoiceFI50 (µg/cm²)2.8[1]
3-O-acetyl salannolSpodoptera lituraLeaf Disc ChoiceFI50 (µg/cm²)2.0[1]
SalannolSpodoptera lituraLeaf Disc ChoiceFI50 (µg/cm²)2.3[1]
AzadirachtinHelicoverpa armigeraNo-Choice Leaf DiscAntifeedant Activity (%) at 5 ppm49.5 ± 7.1
This compoundSpodoptera lituraNot SpecifiedEC50 (ppm)Not Specified[2]
NimbinSpodoptera lituraNot SpecifiedEC50 (ppm)Not Specified[2]

FI50: Feeding Inhibition index at 50% EC50: Effective Concentration for 50% response

Table 2: Insect Growth Regulating (IGR) Effects of Neem Limonoids

CompoundInsect SpeciesEffectObservationReference
This compoundSpodoptera lituraMolt Delay, MortalityIncreased larval duration, larval and pupal mortalities[3][4]
This compoundPericallia riciniMolt Delay, MortalityIncreased larval duration, larval and pupal mortalities[3][4]
This compoundOxya fuscovittataMolt Delay, MortalityMolt delays and nymphal mortalities[3][4]
AzadirachtinGeneralGrowth DisruptionInterferes with ecdysteroid hormone synthesis[2]

Table 3: Inhibition of Ecdysone 20-Monooxygenase (E-20-M) Activity

CompoundInsect SpeciesIC50 Range (M)Reference
This compoundDrosophila melanogaster, Aedes aegypti, Manduca sexta~2 x 10⁻⁵ to 1 x 10⁻³[5]
AzadirachtinDrosophila melanogaster, Aedes aegypti, Manduca sexta~2 x 10⁻⁵ to 1 x 10⁻³[5]
NimbinDrosophila melanogaster, Aedes aegypti, Manduca sexta~2 x 10⁻⁵ to 1 x 10⁻³[5]
6-desacetylnimbinDrosophila melanogaster, Aedes aegypti, Manduca sexta~2 x 10⁻⁵ to 1 x 10⁻³[5]

IC50: Half-maximal inhibitory concentration

Synergistic, Additive, and Antagonistic Effects

The interaction between this compound and other neem compounds appears to be complex and context-dependent. While the potentiation of effects is often assumed in crude extracts, empirical evidence presents a nuanced picture.

One study investigating the co-administration of this compound, 3-O-acetyl salannol, and salannol found no enhancement in antifeedant activity against Helicoverpa armigera and Spodoptera litura, suggesting a lack of synergism and possibly an additive effect for these structurally similar compounds with a similar mode of action[1].

Conversely, some research suggests that a combination of azadirachtin with this compound and nimbin can lead to insect growth-regulating activity with increased efficacy[2]. The antifeedant effect of neem extracts has also been attributed to the independent or synergistic actions of compounds like nimbin and this compound with azadirachtin. It is hypothesized that the presence of multiple compounds in neem extracts may delay the development of resistance in insect populations compared to the use of pure azadirachtin[6].

These seemingly contradictory findings highlight the need for further research to understand the specific conditions, compound ratios, and target organisms under which synergistic, additive, or even antagonistic interactions occur.

Signaling Pathways and Molecular Targets

Inhibition of Ecdysone 20-Monooxygenase

A key molecular target for this compound and other neem limonoids is the enzyme ecdysone 20-monooxygenase (E-20-M). This enzyme is a cytochrome P450 monooxygenase responsible for the hydroxylation of ecdysone into its more active form, 20-hydroxyecdysone (20E), the primary molting hormone in insects[5]. By inhibiting this crucial step in the ecdysteroid signaling pathway, this compound disrupts the hormonal regulation of molting and development, leading to the observed insect growth regulating (IGR) effects such as delayed molting and mortality[2][3][4]. Azadirachtin is also a known disruptor of ecdysone signaling[7]. The simultaneous action of this compound, azadirachtin, and nimbin on this pathway could be a key aspect of the multifaceted insecticidal action of neem extracts[5].

Ecdysone_Signaling_Inhibition cluster_Hormone_Synthesis Prothoracic Gland cluster_Target_Tissues Target Tissues cluster_Inhibitors Neem Limonoids Cholesterol Cholesterol Ecdysone Ecdysone Cholesterol->Ecdysone Biosynthesis E20M Ecdysone 20-Monooxygenase Ecdysone->E20M 20E 20-Hydroxyecdysone (Active Hormone) E20M->20E Hydroxylation EcR_USP Ecdysone Receptor (EcR/USP Complex) 20E->EcR_USP Binds to Molting_Genes Molting Gene Expression EcR_USP->Molting_Genes Activates Molting Successful Molting & Development Molting_Genes->Molting This compound This compound This compound->E20M Inhibits Azadirachtin Azadirachtin Azadirachtin->E20M Inhibits Nimbin Nimbin Nimbin->E20M Inhibits

Caption: Inhibition of the Ecdysone Signaling Pathway by Neem Limonoids.

Antifeedant Action and Gustatory Receptors

The potent antifeedant properties of this compound suggest an interaction with the insect's gustatory system. While the specific gustatory receptors (GRs) that bind this compound have not yet been fully elucidated, it is likely that this compound, like other bitter compounds, activates chemosensory neurons, leading to aversive behavior and feeding deterrence. The furan ring present in this compound's structure is a common motif in other antifeedant limonoids and may play a role in receptor binding. Further research is needed to identify the specific molecular targets within the insect's taste perception machinery.

Experimental Protocols

Antifeedant Bioassay (Leaf Disc Choice Test)

This protocol is adapted from methodologies used to assess the antifeedant properties of neem compounds.

Objective: To determine the feeding deterrence of a test compound against a target insect species.

Materials:

  • Fresh, untreated leaves (host plant of the test insect)

  • Test compounds (e.g., this compound, azadirachtin) dissolved in a suitable solvent (e.g., acetone)

  • Solvent control

  • Petri dishes lined with moist filter paper

  • Leaf punch or cork borer

  • Test insects (e.g., late-instar larvae), starved for 2-4 hours

  • Leaf area meter or image analysis software

Procedure:

  • Prepare serial dilutions of the test compounds in the chosen solvent.

  • Use a leaf punch to create uniform leaf discs from the host plant leaves.

  • Dip the leaf discs into the respective test solutions for a standardized period (e.g., 10-20 seconds).

  • Dip control discs in the solvent only.

  • Allow the solvent to evaporate completely from the treated discs.

  • Place one treated disc and one control disc on opposite sides of a Petri dish lined with moist filter paper.

  • Introduce a single starved insect larva into the center of each Petri dish.

  • Replicate each treatment and control multiple times.

  • Maintain the bioassay under controlled environmental conditions (temperature, humidity, photoperiod).

  • After a set period (e.g., 24 or 48 hours), remove the larvae and measure the area consumed from both the treated and control discs using a leaf area meter or by scanning the discs and using image analysis software.

  • Calculate the percentage of antifeedant activity or a feeding inhibition index (FI) using an appropriate formula.

Ecdysone 20-Monooxygenase (E-20-M) Activity Assay

This protocol is a generalized representation based on studies investigating the inhibition of E-20-M by neem compounds[5].

Objective: To measure the inhibitory effect of test compounds on the conversion of ecdysone to 20-hydroxyecdysone.

Materials:

  • Insect tissue known to have high E-20-M activity (e.g., fat body or midgut from final instar larvae, or whole-body homogenates of smaller insects).

  • Radiolabeled ecdysone (e.g., [³H]ecdysone).

  • Test compounds (this compound, etc.) at various concentrations.

  • Incubation buffer (e.g., Grace's insect medium).

  • NADPH (as a cofactor).

  • Methanol or other organic solvent for extraction.

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector or a liquid scintillation counter.

Procedure:

  • Dissect and homogenize the insect tissue in ice-cold incubation buffer.

  • Centrifuge the homogenate at a low speed to pellet cellular debris; the supernatant contains the microsomal fraction with E-20-M activity.

  • Set up reaction vials containing the tissue homogenate (enzyme source), radiolabeled ecdysone (substrate), and NADPH.

  • Add the test compounds at a range of concentrations to different sets of vials. Include a control group with no test compound.

  • Incubate the reaction mixtures at a controlled temperature (e.g., 25-30°C) for a specific duration.

  • Stop the enzymatic reaction by adding a quenching solvent like cold methanol.

  • Extract the ecdysteroids from the reaction mixture using an appropriate organic solvent.

  • Analyze the extracts by HPLC to separate the substrate (ecdysone) from the product (20-hydroxyecdysone).

  • Quantify the amount of radiolabeled ecdysone and 20-hydroxyecdysone using a radiodetector or by collecting fractions and using a liquid scintillation counter.

  • Calculate the percentage of conversion of ecdysone to 20-hydroxyecdysone for each treatment and control.

  • Determine the concentration of the test compound that causes 50% inhibition of E-20-M activity (IC50).

Experimental_Workflow cluster_Antifeedant Antifeedant Bioassay cluster_E20M E-20-M Activity Assay A1 Prepare Compound Solutions A2 Treat Leaf Discs A1->A2 A3 Introduce Insect A2->A3 A4 Incubate (24/48h) A3->A4 A5 Measure Area Consumed A4->A5 A6 Calculate Feeding Inhibition A5->A6 B1 Prepare Tissue Homogenate B2 Incubate with [3H]Ecdysone & Test Compound B1->B2 B3 Stop Reaction & Extract Steroids B2->B3 B4 HPLC Analysis B3->B4 B5 Quantify [3H]Ecdysone & [3H]20-Hydroxyecdysone B4->B5 B6 Calculate IC50 B5->B6

Caption: Generalized workflow for key experimental protocols.

Conclusion and Future Directions

This compound is a significant bioactive compound within the neem chemical complex, exhibiting potent antifeedant and insect growth-regulating activities. Its primary characterized mode of action involves the disruption of the ecdysone signaling pathway through the inhibition of ecdysone 20-monooxygenase, a mechanism it shares with other key neem limonoids like azadirachtin and nimbin.

The investigation into the synergistic effects of this compound with these compounds remains an area ripe for further exploration. While some studies suggest a lack of synergism in specific contexts, the overall efficacy of multi-component neem extracts points towards at least additive, if not synergistic, interactions under certain conditions. Future research should focus on:

  • Dose-response studies of various combinations of this compound and other neem compounds to systematically evaluate for synergistic, additive, or antagonistic interactions against a broader range of pests.

  • Identification of the specific gustatory receptors and downstream signaling pathways that mediate this compound's antifeedant effects.

  • Transcriptomic and proteomic studies to understand the global changes in gene and protein expression in insects exposed to this compound, both alone and in combination with other limonoids.

A deeper understanding of these interactions will be instrumental in the rational design of more effective and sustainable botanical insecticides, leveraging the intricate chemistry of the neem tree for next-generation pest management.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Meliaceae family of plants, rich in structurally diverse and biologically active secondary metabolites, has long been a focal point for natural product chemists and pharmacologists. Among these compounds, limonoids, a class of highly oxygenated tetranortriterpenoids, have garnered significant attention for their potent pharmacological properties, including anticancer, anti-inflammatory, and insecticidal activities.[1][2][3] This technical guide focuses specifically on the discovery and isolation of novel this compound-related limonoids, a significant subgroup characterized by a C-seco ring system.[2]

This document provides a comprehensive overview of recently discovered this compound-type limonoids, presenting their sources, structures, and biological activities in easily comparable formats. Furthermore, it offers detailed experimental protocols for the key stages of discovery and characterization, from extraction to purification and structural elucidation.

Recently Discovered Novel this compound-Related Limonoids

Phytochemical investigations into various species of the Meliaceae family, particularly from the genera Melia and Azadirachta, continue to yield a plethora of novel this compound-related limonoids.[4][5][6] These discoveries are driven by advancements in chromatographic and spectroscopic techniques, which allow for the isolation and identification of compounds present in minute quantities.

Quantitative Bioactivity Data

The cytotoxic and anti-inflammatory activities of these novel compounds are frequently evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency. The following tables summarize the reported cytotoxic and anti-inflammatory activities of several recently isolated this compound-related limonoids.

Table 1: Cytotoxic Activity of Novel this compound-Related Limonoids

CompoundPlant SourceCell LineIC50 (µM)Reference
Azadiramide AAzadirachta indica seedsMDA-MB-231 (Breast Cancer)2.70 ± 0.63[1]
Limonoid 1Melia azedarach barkHL-60 (Leukemia)0.003 - 0.555[4]
Limonoid 6Melia azedarach barkSMMC-7721 (Hepatoma)0.003 - 0.555[4]
Limonoid 7Melia azedarach barkA-549 (Lung Cancer)0.003 - 0.555[4]
Limonoid 8Melia azedarach barkMCF-7 (Breast Cancer)0.003 - 0.555[4]
Limonoid 9Melia azedarach barkSW480 (Colon Cancer)0.003 - 0.555[4]
3-deacetyl-4′-demethyl-28-oxothis compoundMelia azedarach fruitsAZ521 (Gastric Cancer)3.2[7]
Meliarachin CMelia azedarach fruitsHL60 (Leukemia)0.65[7]
3-O-deacetyl-4′-demethyl-28-oxothis compoundMelia azedarach fruitsHL60 (Leukemia)2.8[7]

Table 2: Anti-inflammatory Activity of Novel this compound-Related Limonoids

CompoundPlant SourceAssayIC50 (µM)Reference
Meliazedarine JMelia azedarach rootsNO Production in RAW 264.7 cells>10[5]
Meliazedarine LMelia azedarach rootsNO Production in RAW 264.7 cells7.07 ± 0.48[5]
Meliazedarine MMelia azedarach rootsNO Production in RAW 264.7 cells>10[5]
Meliazedarine OMelia azedarach rootsNO Production in RAW 264.7 cells>10[5]
1-O-benzoyl-3-O-deactylnimbolinin CMelia azedarach fruitsNO inhibition in microgliaSignificant inhibition[8]
Toosendalactonins A and BMelia azedarach fruitsNGF production in astrocytesPotent activity[8]

Experimental Protocols

The successful isolation and characterization of novel this compound-related limonoids hinge on a systematic and meticulously executed experimental workflow. The following sections provide detailed methodologies for the key stages of this process.

General Experimental Workflow

The overall process for the discovery and isolation of novel limonoids can be visualized as a multi-step procedure, starting from the collection of plant material and culminating in the elucidation of the chemical structure of the purified compounds.

experimental_workflow cluster_collection Plant Material cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation Collection Collection & Drying Pulverization Pulverization Collection->Pulverization Extraction Solvent Extraction (e.g., Methanol) Pulverization->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partition Solvent Partitioning Concentration->Partition ColumnChrom Column Chromatography (Silica Gel, ODS) Partition->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC PurityCheck Purity Check (Analytical HPLC) PrepHPLC->PurityCheck Spectroscopy Spectroscopic Analysis (NMR, MS) PurityCheck->Spectroscopy Structure Structure Determination Spectroscopy->Structure

A generalized workflow for the isolation of this compound-related limonoids.
Plant Material Preparation and Extraction

  • Collection and Identification: Collect fresh plant material (e.g., fruits, seeds, bark, or roots) from the desired Melia or Azadirachta species. Ensure proper botanical identification by a qualified taxonomist.

  • Drying and Pulverization: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds. Once completely dried, grind the material into a coarse powder using a mechanical grinder.

  • Extraction: Macerate the powdered plant material with an appropriate solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 3 x 72 hours). The solvent-to-plant material ratio is generally in the range of 5:1 to 10:1 (v/w).

  • Concentration: Filter the extracts and combine them. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Fractionation and Isolation
  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with limonoids typically concentrating in the ethyl acetate fraction.

  • Column Chromatography: Subject the bioactive fraction (usually the ethyl acetate fraction) to column chromatography on silica gel. Elute the column with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, to separate the components into several sub-fractions.

  • Further Chromatographic Separation: Further purify the fractions containing the compounds of interest using repeated column chromatography on different stationary phases, such as ODS (octadecylsilane) or Sephadex LH-20.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase consisting of a gradient of methanol-water or acetonitrile-water.

Structure Elucidation

The definitive identification of novel compounds requires the use of modern spectroscopic techniques.

  • Mass Spectrometry (MS): Obtain the high-resolution electrospray ionization mass spectrum (HR-ESI-MS) to determine the accurate molecular weight and deduce the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and record the ¹H NMR, ¹³C NMR, and various 2D NMR spectra (COSY, HSQC, HMBC, NOESY). These spectra provide detailed information about the carbon-hydrogen framework and the relative stereochemistry of the molecule, which are crucial for structure elucidation.

The following diagram illustrates the logical relationships in using 2D NMR for structure elucidation.

nmr_elucidation cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_structure Final Structure H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC NOESY NOESY (Spatial Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Complete Molecular Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure NOESY->Final_Structure

The interplay of NMR techniques in structural elucidation.

Conclusion

The discovery of novel this compound-related limonoids from the Meliaceae family continues to be a promising avenue for the identification of new therapeutic lead compounds. The methodologies outlined in this guide, coupled with the presented quantitative data, provide a solid foundation for researchers in the field of natural product chemistry and drug discovery. The potent biological activities of these compounds, particularly their cytotoxic and anti-inflammatory effects, underscore the importance of continued research into this fascinating class of natural products. Future studies should focus on elucidating the mechanisms of action of these novel limonoids and exploring their potential for preclinical and clinical development.

References

Unraveling the Genetic Blueprint for Salannin Production in Neem Ecotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the genetic underpinnings of Salannin, a potent bioactive compound found in neem (Azadirachta indica), reveals significant variability across different ecotypes, paving the way for targeted breeding and enhanced production of this high-value secondary metabolite. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the genetic basis of this compound production, detailed experimental protocols, and a look into the regulatory networks that govern its synthesis.

The neem tree, long revered in traditional medicine, is a treasure trove of bioactive compounds, with this compound being a key limonoid of significant interest for its insecticidal and potential therapeutic properties. The production of this compound, however, varies considerably among different neem populations, a variation that is strongly linked to the genetic makeup of individual trees.[1] Understanding the genetic factors that control this compound biosynthesis is paramount for developing high-yielding cultivars and ensuring a stable supply of this valuable compound.

The Genetic Basis of this compound Variability

Studies have consistently shown that the concentration of this compound in neem seeds is not primarily influenced by environmental conditions, but rather by the genetic diversity within and between different provenances.[1][2] This inherent genetic control opens up significant opportunities for crop improvement through selective breeding programs.

Quantitative Data on this compound Content in Indian Neem Provenances

The following table summarizes the quantitative data on this compound and the closely related limonoid, nimbin, from various studies conducted on neem ecotypes across India. This data highlights the substantial variation in this compound content, providing a valuable resource for selecting elite germplasm for further research and cultivation.

Provenance/EcotypeThis compound Content (mg/kg of kernel)Nimbin Content (mg/kg of kernel)Reference
33 Provenances across India (Range)45.4 – 1830.318.2 - 636.8[1][2]
Not Specified (Commercial Formulation A)Present (quantified by peak area)Not Reported[3]
Not Specified (Commercial Formulation B)Present (quantified by peak area)Not Reported[3]
Not Specified (Commercial Formulation C)Present (quantified by peak area)Not Reported[3]
Not Specified (Commercial Formulation D)Present (quantified by peak area)Not Reported[3]
Not Specified (Commercial Formulation E)Present (quantified by peak area)Not Reported[3]

The Biosynthetic Pathway of this compound: A Terpenoid Journey

This compound, a complex tetranortriterpenoid, originates from the intricate terpenoid biosynthesis pathway. This pathway is compartmentalized within the plant cell, with the initial steps occurring in both the cytoplasm (Mevalonate pathway, MVA) and the plastids (Methylerythritol phosphate pathway, MEP). These pathways provide the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The condensation of these C5 units leads to the formation of geranylgeranyl pyrophosphate (GGPP), a C20 precursor. Through a series of cyclization and modification reactions, GGPP is transformed into the basic triterpenoid skeleton. The final, intricate steps leading to the formation of this compound involve a series of oxidative and acyl-transfer reactions, likely catalyzed by specific cytochrome P450 monooxygenases (CYPs) and acyltransferases. While the precise enzymes for these final steps are still under investigation, transcriptomic studies have identified several candidate genes from these families that are highly expressed in tissues with high limonoid content.

Regulatory Control: The Jasmonate Signaling Pathway

The production of this compound and other secondary metabolites is tightly regulated by a complex network of signaling pathways, with the jasmonate signaling pathway playing a central role. Jasmonates, a class of lipid-based plant hormones, act as key signaling molecules in response to various environmental stresses and developmental cues, often leading to the upregulation of defense-related compounds, including terpenoids.

The core of the jasmonate signaling pathway involves the perception of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1. This interaction triggers the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn releases the inhibition of various transcription factors. Key among these are transcription factors from the WRKY and MYC families, which then bind to the promoter regions of terpenoid biosynthetic genes, activating their transcription and leading to an increase in the production of compounds like this compound.

Experimental Protocols

Quantification of this compound in Neem Seed Kernels using HPLC-UV

This protocol provides a step-by-step method for the extraction and quantification of this compound from neem seed kernels using High-Performance Liquid Chromatography with UV detection.

a. Sample Preparation:

  • Grind dried neem seed kernels into a fine powder.

  • Accurately weigh approximately 5g of the powdered sample.

  • Extract the sample with methanol (MeOH) by soaking overnight.

  • Filter the extract and evaporate the solvent to obtain a viscous liquid.

  • Redissolve a known amount of the extract in the mobile phase for HPLC analysis.

b. HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 215 nm.

  • Quantification: Prepare a standard curve using a certified this compound reference standard. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Transcriptome Analysis of Neem Tissues for Identification of Biosynthesis Genes

This protocol outlines a general workflow for transcriptome analysis using Illumina sequencing to identify genes involved in this compound biosynthesis.

a. RNA Extraction and Library Preparation:

  • Collect fresh neem tissues (e.g., developing seeds, leaves) and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable plant RNA extraction kit, ensuring high purity and integrity.

  • Prepare RNA-seq libraries from the extracted RNA using a commercial kit (e.g., Illumina Stranded Total RNA Prep). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

b. Illumina Sequencing:

  • Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, HiSeq). The choice of sequencing depth will depend on the experimental goals.

c. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC and perform trimming to remove low-quality bases and adapter sequences.

  • Transcriptome Assembly (if no reference genome is available): Assemble the high-quality reads into transcripts de novo using assemblers like Trinity or SOAPdenovo-Trans.

  • Mapping to Reference Genome (if available): Align the quality-filtered reads to the Azadirachta indica reference genome using a splice-aware aligner like HISAT2 or STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene or transcript to estimate their expression levels.

  • Differential Gene Expression Analysis: Identify genes that are differentially expressed between tissues with high and low this compound content using packages like DESeq2 or edgeR.

  • Functional Annotation and Pathway Analysis: Annotate the differentially expressed genes and perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify over-represented biological processes and pathways related to terpenoid biosynthesis.

Visualizing the Pathways

To better understand the complex processes involved in this compound production, the following diagrams, generated using the DOT language, illustrate the key biosynthetic and signaling pathways.

Caption: Overview of the this compound Biosynthesis Pathway.

Jasmonate_Signaling_Pathway Stress_Signal Stress/Developmental Cues JA_Biosynthesis Jasmonate (JA) Biosynthesis Stress_Signal->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 (F-box protein) JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation TF Transcription Factors (e.g., WRKY, MYC2) JAZ->TF represses TBP_Genes Terpenoid Biosynthesis Genes TF->TBP_Genes activates transcription Terpenoid_Production Increased Terpenoid (e.g., this compound) Production TBP_Genes->Terpenoid_Production

Caption: Jasmonate Signaling Pathway Regulating Terpenoid Production.

Experimental_Workflow cluster_selection Ecotype Selection cluster_analysis Molecular Analysis cluster_validation Gene Validation High_this compound High this compound Ecotype RNA_Extraction RNA Extraction High_this compound->RNA_Extraction Low_this compound Low this compound Ecotype Low_this compound->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis RNA_Seq->Bioinformatics Candidate_Genes Candidate Gene Identification Bioinformatics->Candidate_Genes Functional_Characterization Functional Characterization Candidate_Genes->Functional_Characterization

Caption: Experimental Workflow for Identifying this compound Biosynthesis Genes.

Future Outlook

The exploration of the genetic basis of this compound production in neem is a rapidly advancing field. The integration of multi-omics approaches, including genomics, transcriptomics, and metabolomics, will continue to unravel the intricate regulatory networks and identify the key genes responsible for the biosynthesis of this valuable compound. This knowledge will be instrumental in the development of high-Salannin neem varieties through marker-assisted selection and genetic engineering, ultimately benefiting the pharmaceutical and agricultural industries.

References

Foundational Studies on the Chemical Ecology of Salannin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salannin, a prominent C-seco limonoid isolated from the neem tree (Azadirachta indica), has garnered significant attention for its potent insect antifeedant and growth-regulating properties. This technical guide provides a comprehensive overview of the foundational studies on the chemical ecology of this compound, detailing its biosynthesis, mechanism of action, and ecological significance. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the extraction, purification, and bioactivity assessment of this compound are provided to facilitate further research. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear graphical representation of complex biological and procedural relationships. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and application of this multifaceted natural product.

Introduction

The neem tree (Azadirachta indica A. Juss) is a rich source of a diverse array of bioactive secondary metabolites, among which the limonoids are of particular interest due to their profound biological activities.[1] this compound, a tetranortriterpenoid, is a significant constituent of neem seed oil and cake, often co-occurring with the more extensively studied azadirachtin.[2][3] While azadirachtin is renowned for its complex structure and potent insecticidal and growth-regulating effects, this compound has established its own importance as a powerful antifeedant against a wide spectrum of insect pests.[4][5] Understanding the chemical ecology of this compound—from its biosynthesis within the plant to its impact on insect physiology and behavior—is crucial for its potential development as a biopesticide and for exploring its pharmacological applications. This guide synthesizes the foundational knowledge in this area, providing a technical framework for future research and development.

Biosynthesis of this compound

This compound, like other limonoids in neem, is a C-seco limonoid, characterized by the opening of the C-ring of its triterpenoid precursor.[6] The biosynthesis of these complex molecules is a multi-step process that begins with the cyclization of 2,3-oxidosqualene.[1]

The biosynthetic pathway deviates from steroid synthesis to form the triterpene skeleton.[6] This initial structure undergoes a series of modifications, including oxidation and rearrangement, to form the basic limonoid skeleton. A key step in the formation of C-seco limonoids like this compound is the oxidative cleavage of the C-ring of a precursor such as azadirone, leading to the formation of compounds like nimbin and subsequently this compound.[1][2] The entire process involves a cascade of enzymatic reactions that are not yet fully elucidated but are known to occur through the mevalonate (MVA) pathway in the cytosol and potentially the methyl-erythritol phosphate (MEP) pathway in plastids for the supply of isoprene units.[6]

Salannin_Biosynthesis cluster_isoprenoid Isoprenoid Precursors cluster_triterpenoid Triterpenoid Backbone Formation cluster_limonoid Limonoid Modification IPP Isopentenyl Diphosphate Squalene Squalene IPP->Squalene via FPP DMAPP Dimethylallyl Diphosphate DMAPP->Squalene via FPP Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Epoxidation Tirucallol Tirucallol (Protolimonoid) Oxidosqualene->Tirucallol Cyclization Azadirone Azadirone Tirucallol->Azadirone Rearrangement & Oxidation Nimbin Nimbin Azadirone->Nimbin C-Ring Opening (Seco-Limonoid Formation) This compound This compound Nimbin->this compound Further Modifications

Caption: Simplified biosynthetic pathway of this compound.

Mode of Action and Biological Activity

This compound's primary and most well-documented mode of action is as an insect antifeedant.[4][5] It powerfully inhibits feeding in a variety of insect species, including the migratory locust, California red scale, striped cucumber beetle, houseflies, and the Japanese beetle.[4] Unlike azadirachtin, this compound does not directly influence insect molts in the same manner, though it can cause developmental delays.[4][7]

Antifeedant Activity

The antifeedant properties of this compound are believed to result from its interaction with chemoreceptors in insects, leading to feeding deterrence.[2] This deterrence is a primary defense mechanism of the neem tree against herbivory. Studies have shown that this compound's antifeedant activity is dose-dependent.

Insect Growth Regulation

While not as potent a growth regulator as azadirachtin, this compound does exhibit insect growth-regulating (IGR) activities.[2][7] These effects are often secondary to its antifeedant action. By reducing food consumption, this compound can lead to delayed larval development, increased larval duration, and reduced pupal weight, ultimately causing larval and pupal mortalities.[7][8] Some studies suggest that this compound and other neem compounds can inhibit ecdysone 20-monooxygenase activity, an enzyme crucial for the synthesis of the molting hormone 20-hydroxyecdysone.[9]

Salannin_Mode_of_Action cluster_primary Primary Mode of Action cluster_secondary Secondary Effects This compound This compound Chemoreceptors Insect Chemoreceptors (e.g., taste receptors) This compound->Chemoreceptors Ecdysone_Inhibition Inhibition of Ecdysone 20-Monooxygenase This compound->Ecdysone_Inhibition Feeding_Deterrence Feeding Deterrence Chemoreceptors->Feeding_Deterrence Reduced_Consumption Reduced Food Consumption Feeding_Deterrence->Reduced_Consumption IGR_Effects Insect Growth Regulation (IGR) Reduced_Consumption->IGR_Effects Delayed_Molt Delayed Molt IGR_Effects->Delayed_Molt Ecdysone_Inhibition->Delayed_Molt Mortality Larval/Pupal Mortality Delayed_Molt->Mortality

Caption: Mode of action of this compound on insects.

Quantitative Data on Biological Activity

The efficacy of this compound as an antifeedant and insect growth regulator has been quantified in several studies against various insect pests. The following tables summarize key quantitative data.

Table 1: Antifeedant Activity of this compound and Related Compounds against Lepidopteran Larvae

CompoundInsect SpeciesBioassayEfficacy Metric (FI50 in µg/cm²)Reference
This compoundSpodoptera lituraLeaf Disc Choice2.8[5]
3-O-acetyl salannolSpodoptera lituraLeaf Disc Choice2.0[5]
SalannolSpodoptera lituraLeaf Disc Choice2.3[5]
This compoundSpodoptera frugiperdaLeaf Disc Choice13.0[5]

FI50: The concentration required to inhibit feeding by 50%.

Table 2: Growth Regulating Activity of this compound against Lepidopteran Neonates

CompoundInsect SpeciesBioassayEfficacy Metric (EC50 in ppm)Reference
This compoundHelicoverpa armigeraArtificial Diet87.7[10]
3-O-acetyl salannolHelicoverpa armigeraArtificial Diet64.2[5]
SalannolHelicoverpa armigeraArtificial Diet77.4[10]
This compoundHeliothis virescensArtificial Diet170[5]

EC50: The effective concentration required to cause a 50% reduction in growth.

Experimental Protocols

Extraction and Purification of this compound

A common method for the extraction and purification of this compound from neem oil involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

Protocol: Solid-Phase Extraction and HPLC Purification

  • Defatting of Neem Oil:

    • Dissolve a known quantity of neem oil in hexane.

    • Pass the hexane solution through a graphitized carbon black SPE column.[11][12] This step helps in removing lipidic interferences.

  • Elution of Limonoids:

    • After washing the column with hexane, elute this compound and other limonoids using acetonitrile.[11][13]

  • HPLC Analysis and Purification:

    • Concentrate the acetonitrile eluate under reduced pressure.

    • Perform analytical HPLC to quantify this compound using a C18 column with a mobile phase of acetonitrile and water.[12][14] UV detection is typically set at 215 nm.

    • For preparative isolation, scale up the analytical HPLC method to purify this compound.

Extraction_Purification_Workflow Start Start: Neem Oil Defatting Defatting with Hexane Start->Defatting SPE Solid-Phase Extraction (Graphitized Carbon) Defatting->SPE Elution Elution with Acetonitrile SPE->Elution Concentration Concentration of Eluate Elution->Concentration HPLC_Analysis HPLC Analysis Concentration->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification Analytical Purification Preparative HPLC for Purification HPLC_Analysis->Purification Preparative End End: Pure this compound Quantification->End Purification->End

Caption: Workflow for this compound extraction and purification.
Antifeedant Bioassay

The leaf disc choice bioassay is a standard method to evaluate the antifeedant activity of this compound.

Protocol: Leaf Disc Choice Bioassay

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetone or ethanol).

    • Prepare serial dilutions to obtain the desired treatment concentrations.

  • Treatment of Leaf Discs:

    • Punch leaf discs of a uniform size (e.g., 3.0 cm²) from a suitable host plant (e.g., castor leaves for Spodoptera litura).[5]

    • Apply a known volume (e.g., 10 µl) of the test solution to each side of the leaf disc.

    • Control discs are treated with the solvent alone.

    • Allow the discs to air dry.

  • Bioassay Setup:

    • Place one treated and one control leaf disc in a petri dish (arena).

    • Introduce a single larva (e.g., fourth-instar) into each arena.

  • Data Collection and Analysis:

    • After a set period (e.g., 5 hours), measure the area of each leaf disc consumed.

    • Calculate the Feeding Inhibition Index (FI) using the formula: FI (%) = [ (C - T) / (C + T) ] * 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

    • Determine the FI50 value through probit analysis.

Conclusion

This compound stands out as a significant bioactive limonoid from the neem tree with a well-established role as an insect antifeedant. Its biosynthesis via the triterpenoid pathway and its primary mode of action on insect chemoreceptors provide a solid foundation for its application in pest management. While its insect growth-regulating effects are less pronounced than those of azadirachtin, they contribute to its overall efficacy. The quantitative data and detailed protocols presented in this guide offer valuable resources for researchers aiming to further investigate the chemical ecology of this compound, explore its synergistic effects with other neem compounds, and develop novel applications in agriculture and beyond. Future research should focus on elucidating the complete biosynthetic pathway, identifying the specific chemoreceptors targeted by this compound in various insect species, and exploring its potential for drug development.

References

Initial Screening of Salannin for Novel Bioactive Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Anticancer, Anti-inflammatory, and Antimicrobial Potential of a Promising Neem Limonoid

Introduction

Salannin, a tetranortriterpenoid limonoid isolated from the neem tree (Azadirachta indica), has long been recognized for its potent insect antifeedant and growth-regulating properties.[1] As the scientific community continues to explore the vast therapeutic potential of natural products, there is a growing interest in investigating novel bioactive properties of well-known compounds. This technical guide provides a comprehensive overview of the initial screening of this compound for its potential anticancer, anti-inflammatory, and antimicrobial activities. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents. This document outlines the current state of knowledge, presents detailed experimental protocols for further investigation, and explores the potential signaling pathways that may be modulated by this promising natural compound.

Known and Potential Bioactive Properties of this compound

This compound is a prominent member of the limonoid class of secondary metabolites found in neem.[2] While its insecticidal effects are well-documented, emerging evidence suggests a broader spectrum of bioactivity.

Anticancer Activity

Several studies have indicated the potential of neem limonoids, including this compound, as anticancer agents. A this compound-class limonoid alkaloid, azadiramide A, isolated from neem seeds, has demonstrated inhibitory activity against the human breast cancer MDA-MB-231 cell line with an IC50 value of 2.70 ± 0.63 µmol/L.[3] Furthermore, this compound itself has been reported to have a cytotoxic effect on neuroblastoma cells with an IC50 value of 112 µM. While this initial data is promising, further comprehensive studies across a wider range of cancer cell lines are necessary to fully elucidate this compound's anticancer potential.

Anti-inflammatory Effects

Neem extracts and their constituent limonoids have been traditionally used for their anti-inflammatory properties. The molecular mechanisms underlying these effects are often attributed to the inhibition of key inflammatory mediators such as nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). While the specific quantitative contribution of this compound to the overall anti-inflammatory effect of neem extracts is not yet fully characterized, its structural similarity to other known anti-inflammatory limonoids suggests it may act on these pathways.

Antimicrobial Properties

The antimicrobial potential of neem compounds is well-established.[4] Research has suggested that this compound possesses antifungal activity, with some studies indicating it to be more potent than other neem limonoids like nimbin against certain fungal strains. However, there is a lack of comprehensive data, specifically Minimum Inhibitory Concentration (MIC) values, for this compound against a broad spectrum of bacterial and fungal pathogens.

Data Presentation: Summary of Quantitative Bioactivity Data

The following tables summarize the currently available quantitative data for the bioactivity of this compound and a closely related derivative. It is important to note that the data for this compound is still limited, highlighting the need for further research as outlined in the experimental protocols below.

Table 1: Anticancer Activity of this compound and a this compound-Class Derivative

CompoundCancer Cell LineAssayIC50 ValueReference
This compoundNeuroblastomaNot Specified112 µMN/A
Azadiramide AMDA-MB-231 (Breast)Not Specified2.70 ± 0.63 µmol/L[3]

Table 2: Anti-inflammatory Activity of this compound

AssayTargetMetricValueReference
COX-2 InhibitionCOX-2 EnzymeIC50Data Not Available
NF-κB InhibitionNF-κB Pathway% InhibitionData Not Available

Table 3: Antimicrobial Activity of this compound

MicroorganismAssayMIC ValueReference
Various BacteriaBroth MicrodilutionData Not Available
Various FungiBroth MicrodilutionData Not Available

Experimental Protocols for Bioactivity Screening

To facilitate the systematic evaluation of this compound's novel bioactive properties, this section provides detailed methodologies for key in vitro screening assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)

  • This compound (of high purity)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway using a cell line that expresses a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[8][9][10][11][12]

Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Materials:

  • HEK293T cells stably transfected with an NF-κB-luciferase reporter construct

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Complete cell culture medium

  • Luciferase assay reagent

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, opaque plate and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells and incubate for 6-8 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated control. Determine the IC50 value if a dose-dependent inhibition is observed.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[1][2][13][14][15]

Objective: To determine the in vitro inhibitory effect of this compound on COX-2 enzyme activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • COX-2 inhibitor screening kit (commercial kits are available)

  • 96-well plate

  • Plate reader (fluorometric or colorimetric)

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and different concentrations of this compound. Include a vehicle control and a positive control (a known COX-2 inhibitor, e.g., celecoxib). Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the product formation over time using a plate reader. The detection method will depend on the specific kit used (e.g., fluorescence or colorimetric).

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of COX-2 inhibition and calculate the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[16][17][18][19][20]

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium.

  • Inoculation: Add the standardized inoculum to each well containing the this compound dilutions. Include a growth control (inoculum without this compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental protocols described above.

experimental_workflow_mtt start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (Serial Dilutions) incubate_24h->treat_this compound incubate_48_72h Incubate 48-72h treat_this compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

experimental_workflow_nfkb start Start seed_cells Seed NF-κB Reporter Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight pretreat_this compound Pre-treat with this compound incubate_overnight->pretreat_this compound stimulate_tnfa Stimulate with TNF-α pretreat_this compound->stimulate_tnfa incubate_6_8h Incubate 6-8h stimulate_tnfa->incubate_6_8h lyse_cells Lyse Cells incubate_6_8h->lyse_cells measure_luminescence Measure Luminescence lyse_cells->measure_luminescence analyze_data Analyze Data (% Inhibition) measure_luminescence->analyze_data end End analyze_data->end experimental_workflow_mic start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Serial Dilution of this compound in 96-well Plate start->serial_dilution inoculate_wells Inoculate Wells prepare_inoculum->inoculate_wells serial_dilution->inoculate_wells incubate Incubate inoculate_wells->incubate determine_mic Determine MIC (Visual/OD Reading) incubate->determine_mic end End determine_mic->end pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth mapk_pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK Modulation? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Inflammation Inflammation TranscriptionFactors->Inflammation CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Salannin in Neem Seed Oil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salannin is a tetranortriterpenoid and one of the major bioactive limonoids found in neem (Azadirachta indica) seed oil, alongside azadirachtin and nimbin.[1][2] It contributes to the insecticidal and medicinal properties of neem oil.[2] Accurate quantification of this compound is crucial for the quality control of neem-based formulations and for research into its pharmacological activities. This application note provides a detailed high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantification of this compound in neem seed oil.

Quantitative Data Summary

The following tables summarize the key parameters and validation data for the HPLC-UV quantification of this compound in neem seed oil.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Shimadzu LC-2030C 3D HPLC or equivalent[1]
Column Supelcosil LC-18 (15.0 cm x 4.6 mm i.d.)[3]
Mobile Phase Acetonitrile and Water[1]
Isocratic: Methanol, Acetonitrile, and Water (35:15:50, v/v/v)[3]
Flow Rate 1.0 mL/min[1][4]
Detection Wavelength 215 nm[1][4]
Injection Volume 20 µL
Column Temperature Room Temperature[1]

Table 2: Method Validation Parameters

ParameterResult
Linearity A linear relationship between the response and the amount of the analyte should be established.
Limit of Quantitation (LOQ) 0.2 ppm[1]
Recovery 97.4–102.0%[3]
Precision (%RSD) 1.57–3.18%[3]
Specificity The method demonstrates no interference from other components in the neem oil matrix after sample cleanup.[1]

Table 3: Typical Concentration of this compound in Neem Seed Oil

Sample SourceThis compound Concentration Range
Various Neem Oil Samples3500 - 6000 mg/Kg[1]
Commercial Biopesticides14.6 - 3440 mg/L[5]

Experimental Protocols

This section details the step-by-step procedures for sample preparation, standard solution preparation, and the HPLC-UV analysis.

1. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. Store this solution at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to obtain final concentrations for creating a calibration curve (e.g., 10, 20, 50, 100 µg/mL).[3]

2. Sample Preparation

Two primary methods for sample preparation are presented below. Method A involves solvent extraction with sonication and centrifugation, while Method B utilizes solid-phase extraction for cleanup.

Method A: Solvent Extraction and Centrifugation [1]

  • Weigh accurately approximately 5 g of the neem seed oil sample into a 50 mL volumetric flask.

  • Add a mixture of methanol and water (90:10, v/v) to the flask and make up to the mark.

  • Shake the flask vigorously for five minutes.

  • Sonicate the sample solution for 15 minutes.

  • Repeat the shaking and sonication steps.

  • Place the sample in a deep freezer for 15 minutes to precipitate interfering substances.

  • Transfer the supernatant to a centrifuge tube and centrifuge at 5000 RPM for 30 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter before HPLC injection.

Method B: Solid-Phase Extraction (SPE) [3][6][7]

  • Take 1.0 mL of the neem oil sample in a test tube.

  • Add 10 mL of hexane and shake vigorously for 3 minutes to defat the sample.

  • Condition a graphitized carbon black (GCB) SPE cartridge by rinsing with 10 mL of hexane.

  • Transfer the hexane-oil mixture to the SPE cartridge reservoir and allow it to percolate.

  • Wash the cartridge with 2 mL of hexane to remove residual lipids.

  • Elute the this compound and other limonoids from the cartridge with 5 mL of acetonitrile.

  • Collect the acetonitrile eluate and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC-UV Analysis

  • Set up the HPLC system according to the conditions specified in Table 1.

  • Inject 20 µL of the prepared standard solutions and the sample extracts into the HPLC system.

  • Record the chromatograms and identify the this compound peak based on the retention time of the standard. The retention time for this compound is approximately 16.4 minutes under the specified isocratic conditions.[3][8]

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Calculate the concentration of this compound in the neem seed oil samples using the regression equation from the calibration curve and accounting for any dilution factors used during sample preparation.[1]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of this compound in neem seed oil by HPLC-UV.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_method_A Method A: Solvent Extraction cluster_method_B Method B: Solid-Phase Extraction cluster_analysis HPLC-UV Analysis cluster_standards Standard Preparation NeemOil Neem Seed Oil Sample Weigh Weigh Sample NeemOil->Weigh AddHexane Add Hexane NeemOil->AddHexane AddSolvent Add Methanol/Water (90:10) Weigh->AddSolvent ShakeSonicate Shake & Sonicate AddSolvent->ShakeSonicate Freeze Freeze (-20°C) ShakeSonicate->Freeze Centrifuge Centrifuge (5000 RPM) Freeze->Centrifuge FilterA Filter (0.45 µm) Centrifuge->FilterA HPLC HPLC Injection FilterA->HPLC SPE_Load Load onto SPE Cartridge AddHexane->SPE_Load SPE_Wash Wash with Hexane SPE_Load->SPE_Wash SPE_Elute Elute with Acetonitrile SPE_Wash->SPE_Elute FilterB Filter (0.45 µm) SPE_Elute->FilterB FilterB->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram CalibrationCurve Calibration Curve HPLC->CalibrationCurve Quantification Quantification Chromatogram->Quantification Result Result Quantification->Result This compound Concentration StdStock This compound Stock Standard StdWorking Working Standards StdStock->StdWorking StdWorking->HPLC CalibrationCurve->Quantification

Caption: Workflow for this compound quantification in neem oil.

References

Solid-phase extraction protocol for isolating Salannin from crude neem extracts

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Solid-Phase Extraction for the Isolation of Salannin

Introduction

This compound, a potent tetranortriterpenoid found in the seeds and oil of the neem tree (Azadirachta indica), exhibits significant insect antifeedant and growth-regulating properties. Its complex structure makes it a molecule of high interest for the development of natural biopesticides and other pharmaceutical applications. The isolation and purification of this compound from crude neem extracts are critical steps for research and development. This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation of this compound, providing researchers, scientists, and drug development professionals with a reliable method for obtaining high-purity this compound. The protocol is designed to be straightforward, rapid, and scalable.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. In this protocol, a crude neem extract is passed through a solid sorbent (the stationary phase). This compound and other limonoids are retained on the sorbent while unwanted lipids and other interfering substances are washed away. A different solvent (the mobile phase) is then used to selectively elute the retained this compound, resulting in a purified and concentrated sample.

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedure for the solid-phase extraction of this compound from crude neem oil extract.

Materials and Equipment
  • Crude Neem Oil Extract: Source from reputable supplier.

  • Solvents (HPLC Grade):

    • Hexane

    • Acetonitrile

    • Methanol

    • Deionized Water

  • Solid-Phase Extraction (SPE) Cartridges: Graphitised Carbon Black (GCB) cartridges are recommended for this protocol.[1][2][3][4] Alternatively, Hydrophilic-Lipophilic Balanced (HLB) cartridges can be used.[5]

  • SPE Vacuum Manifold

  • Vortex Mixer

  • Centrifuge

  • Rotary Evaporator

  • Analytical Balance

  • Glassware: Volumetric flasks, beakers, pipettes, centrifuge tubes.

  • HPLC system with UV detector for analysis.

Procedure

1. Sample Preparation

  • Accurately weigh approximately 5 g of crude neem oil extract into a 50 mL volumetric flask.

  • Dissolve the extract in a mixture of methanol and water (90:10 v/v).[6]

  • Make up the volume to 50 mL with the methanol/water mixture and shake vigorously for five minutes.[6]

  • Sonicate the sample solution for 15 minutes, followed by another 5 minutes of vigorous shaking and a further 15 minutes of sonication.[6]

  • Place the sample in a deep freezer for 15 minutes to precipitate lipids.[6]

  • Transfer the supernatant to a centrifuge tube and centrifuge at 5000 RPM for 30 minutes to separate the layers.[6]

  • Carefully collect the clear supernatant for loading onto the SPE cartridge.

Alternatively, for direct oil samples:

  • Take 1.0 mL of neem oil and mix it thoroughly with 10 mL of hexane.[1] Shake vigorously for 3 minutes.[1] This mixture is now ready for loading.

2. SPE Cartridge Conditioning

  • Place the GCB SPE cartridge on the vacuum manifold.

  • Condition the cartridge by passing 10 mL of hexane through it.[3] Do not allow the cartridge to dry out completely.

3. Sample Loading

  • Load 2 mL of the prepared supernatant (from the methanol/water preparation) onto the conditioned SPE cartridge.[6]

  • For the hexane-prepared sample, transfer the entire 11 mL mixture to the SPE column reservoir and allow it to percolate for 5 minutes.[1] Apply a gentle vacuum to drain the oil completely.[1]

4. Washing

  • After the sample has been loaded, wash the cartridge to remove interfering compounds.

  • For the methanol/water prepared sample, a specific washing step is not detailed in the source, but a wash with a weak solvent mixture like 5% methanol in water can be beneficial.

  • For the hexane-prepared sample, wash the column slowly with 2 mL of hexane.[1][2][3][4]

5. Elution

  • Elute the retained this compound and other limonoids from the cartridge.

  • For the methanol/water prepared sample, elute the analytes into a 10 mL volumetric flask with repeated washings of a methanol and water mixture (90:10 v/v).[6]

  • For the hexane-prepared sample, elute the active ingredients slowly with 5 mL of acetonitrile into a collection vial.[1][2][3][4]

6. Post-Elution Processing

  • The collected eluate can be concentrated using a rotary evaporator or a gentle stream of nitrogen.

  • The dried residue can be reconstituted in a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis by HPLC.

Quantitative Data

The following table summarizes the recovery rates of this compound and other related limonoids using different SPE methods as reported in the literature.

CompoundSPE SorbentFortification LevelRecovery Rate (%)Relative Standard Deviation (RSD) (%)Reference
This compoundGraphitised Carbon Black (GCB)10–100 mg/mL97.4–102.01.57–3.18[1]
NimbinGraphitised Carbon Black (GCB)10–100 mg/mL97.4–102.01.57–3.18[1]
Azadirachtin-AGraphitised Carbon Black (GCB)10–100 mg/mL99.2–104.71.61–3.18[1]
Azadirachtin-BGraphitised Carbon Black (GCB)10–100 mg/mL99.2–104.71.61–3.18[1]
This compoundHydrophilic-Lipophilic Balanced (HLB)20 mg/L80.5–1051.7–4.2[5]
Deacetylthis compoundHydrophilic-Lipophilic Balanced (HLB)20 mg/L80.5–1051.7–4.2[5]
Azadirachtin-AHydrophilic-Lipophilic Balanced (HLB)20 mg/L80.5–1051.7–4.2[5]
Azadirachtin-BHydrophilic-Lipophilic Balanced (HLB)20 mg/L80.5–1051.7–4.2[5]

Visualizations

Experimental Workflow

SPE_Workflow start Start: Crude Neem Extract sample_prep Sample Preparation (Dissolve in Methanol/Water or Hexane) start->sample_prep centrifugation Centrifugation (for Methanol/Water prep) sample_prep->centrifugation sample_loading Sample Loading sample_prep->sample_loading Hexane prep centrifugation->sample_loading spe_conditioning SPE Cartridge Conditioning (Hexane) spe_conditioning->sample_loading washing Washing Step (Hexane or 5% Methanol) sample_loading->washing elution Elution (Acetonitrile or Methanol/Water) washing->elution concentration Concentration (Rotary Evaporator) elution->concentration analysis Analysis by HPLC concentration->analysis end End: Purified this compound analysis->end

Caption: Workflow for this compound isolation using SPE.

Conclusion

The described solid-phase extraction protocol provides an effective and efficient method for the isolation of this compound from crude neem extracts. The use of graphitised carbon black or hydrophilic-lipophilic balanced SPE cartridges yields high recovery rates and purity. This protocol is suitable for researchers in natural product chemistry, as well as for professionals in the drug development and biopesticide industries who require a reliable method for obtaining purified this compound for further studies and formulation development. The presented workflow and quantitative data offer a clear guide for the implementation and optimization of this method in a laboratory setting.

References

Application Notes and Protocols for Salannin in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salannin, a prominent C-seco limonoid isolated from the neem tree (Azadirachta indica), has demonstrated significant potential as a valuable tool in Integrated Pest Management (IPM) strategies.[1][2] Its multifaceted mode of action, primarily as a potent antifeedant and an insect growth regulator, makes it an attractive and environmentally benign alternative to synthetic pesticides.[1][2][3][4] this compound's utility in IPM is underscored by its ability to deter feeding, disrupt insect development, and reduce pest populations without the broad-spectrum adverse effects associated with conventional chemical insecticides.[3][4] These application notes provide a comprehensive overview of this compound's bioactivity, quantitative data on its efficacy, detailed protocols for key experimental assays, and visual representations of its mode of action and experimental workflows.

Mode of Action

This compound's primary mechanisms of action against insect pests are twofold:

  • Antifeedant Activity: this compound acts as a powerful feeding deterrent for a wide range of insect species. It does not necessarily kill the insects immediately but rather makes the treated plants unpalatable, leading to starvation and reduced crop damage.[1][2][4][5] This antifeedant property is a cornerstone of its application in IPM, as it protects crops without exerting strong selection pressure for resistance.

  • Insect Growth Regulation: this compound interferes with the insect's endocrine system, specifically by inhibiting the activity of ecdysone 20-monooxygenase. This enzyme is crucial for the conversion of ecdysone to its active form, 20-hydroxyecdysone (20E), a key hormone that regulates molting and metamorphosis.[6] By disrupting this process, this compound causes developmental abnormalities, including delayed molting, prolonged larval duration, reduced pupal weight, and ultimately, larval and pupal mortality.[1][2][3][4]

Quantitative Bioactivity Data

The efficacy of this compound has been quantified against various insect pests. The following tables summarize key bioactivity data from published studies.

Table 1: Insect Growth Regulatory and Lethal Effects of this compound

Target PestBioassay TypeParameterValueReference
Spodoptera litura (neonate larvae)Dietary IncorporationEC50 (Growth Inhibition)87.7 ppmKoul et al., 2004
Helicoverpa armigera (neonate larvae)Dietary IncorporationEC50 (Growth Inhibition)65.6 ppmKoul et al., 2004
Heliothis virescensDietary IncorporationEC50 (Growth Inhibition)170 ppmKubo et al., 1986
Drosophila melanogasterEnzyme Inhibition AssayIC50 (Ecdysone 20-monooxygenase)~2 x 10⁻⁵ to 1 x 10⁻³ MMitchell et al., 1997
Aedes aegyptiEnzyme Inhibition AssayIC50 (Ecdysone 20-monooxygenase)~2 x 10⁻⁵ to 1 x 10⁻³ MMitchell et al., 1997
Manduca sextaEnzyme Inhibition AssayIC50 (Ecdysone 20-monooxygenase)~2 x 10⁻⁵ to 1 x 10⁻³ MMitchell et al., 1997

Table 2: Antifeedant Activity of this compound

Target PestBioassay TypeParameterValueReference
Spodoptera litura (4th instar larvae)Leaf-disc Choice AssayFI50 (Feeding Inhibition)2.8 µg/cm²Koul et al., 2004
Spodoptera frugiperda (3rd instar larvae)Leaf-disc BioassayFI50 (Feeding Inhibition)13 µg/cm²Rajab et al., 1988

Experimental Protocols

Protocol 1: Antifeedant Activity Assessment (Leaf-Disc Choice Bioassay)

This protocol is adapted from Koul et al. (2004) to determine the feeding deterrence of this compound.

Materials:

  • This compound standard

  • Acetone (solvent)

  • Triton X-100 (0.1% aqueous solution, as an emulsifier)

  • Fresh host plant leaves (e.g., castor for Spodoptera litura)

  • Cork borer

  • Micropipette

  • Petri dishes (9 cm diameter)

  • Test insects (e.g., 4th instar larvae of S. litura, pre-starved for 2 hours)

  • Leaf area meter or graph paper for area measurement

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this, make serial dilutions to achieve the desired concentrations. For the final application, create an aqueous emulsion by adding a few drops of 0.1% Triton X-100. The final acetone concentration should be minimal and consistent across all treatments, including the control.

  • Leaf Disc Preparation: Using a cork borer, cut uniform discs (e.g., 3 cm diameter) from fresh, untreated host plant leaves.

  • Treatment Application: Apply a known volume (e.g., 10 µL) of the this compound test solution evenly to the surface of each leaf disc using a micropipette. Prepare control discs by applying the solvent-emulsifier solution only. Allow the discs to air dry completely.

  • Bioassay Setup: In each Petri dish, place one treated disc and one control disc on opposite sides.

  • Insect Introduction: Release a single pre-starved larva into the center of each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 14:10 L:D photoperiod) for a specific duration (e.g., 24 hours).

  • Data Collection: After the incubation period, remove the larvae and measure the area of each leaf disc consumed using a leaf area meter or by tracing onto graph paper.

  • Calculation of Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] * 100 Where:

    • C = Area of the control disc consumed

    • T = Area of the treated disc consumed

Data Analysis: Calculate the mean AFI for each concentration. Determine the FI50 value (the concentration that causes 50% feeding inhibition) using probit analysis.

Protocol 2: Insect Growth Regulatory (IGR) Bioassay (Diet Incorporation Method)

This protocol assesses the chronic effects of this compound on insect growth and development.

Materials:

  • This compound standard

  • Acetone (solvent)

  • Artificial diet for the test insect

  • Test insects (neonate larvae)

  • Multi-well rearing trays or individual containers

  • Fine camel hair brush

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Treated Diet: Prepare a stock solution of this compound in acetone. Add the appropriate volume of the stock solution to the liquid component of the artificial diet before it solidifies to achieve the desired final concentrations (e.g., in ppm). Prepare a control diet by adding the same volume of acetone alone. Mix thoroughly to ensure even distribution.

  • Diet Dispensing: Dispense a known amount of the treated and control diet into individual wells of a rearing tray or small containers.

  • Insect Infestation: Using a fine camel hair brush, carefully transfer one neonate larva into each well/container.

  • Incubation: Cover the trays/containers to prevent escape and maintain humidity. Place them in an incubator under optimal rearing conditions for the specific insect species.

  • Data Recording: Monitor the larvae daily or at regular intervals. Record the following parameters:

    • Larval mortality

    • Larval weight at specific time points

    • Duration of larval and pupal stages

    • Pupal weight

    • Percentage of pupation

    • Percentage of adult emergence

    • Any morphological abnormalities

  • Data Analysis: Compare the developmental parameters between the treated and control groups. Calculate the EC50 (Effective Concentration to cause 50% growth inhibition or mortality) using probit analysis.

Protocol 3: Topical Application Bioassay

This method evaluates the contact toxicity of this compound.

Materials:

  • This compound standard

  • Acetone (solvent)

  • Micro-applicator or a fine-tipped syringe

  • Test insects (e.g., early instar larvae or adults)

  • Petri dishes or holding containers with a food source

  • CO₂ or chilling for insect anesthetization

Procedure:

  • Preparation of Dosing Solutions: Dissolve this compound in acetone to prepare a range of concentrations.

  • Insect Handling: Anesthetize the insects using CO₂ or by chilling them on a cold plate to immobilize them for application.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the this compound solution to the dorsal thoracic region of each insect. Treat the control group with acetone only.

  • Post-Treatment Observation: Place the treated insects in clean containers with access to food and water. Maintain them under controlled environmental conditions.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LD50 (Lethal Dose to kill 50% of the population) using probit analysis.

Signaling Pathways and Mechanisms

Salannin_Ecdysone_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell Ecdysone Ecdysone E20M Ecdysone 20-Monooxygenase (E20M) Ecdysone->E20M Substrate 20E 20-Hydroxyecdysone (20E) (Active Hormone) Ecdysone_Receptor_Complex Ecdysone Receptor (EcR/USP) Complex 20E->Ecdysone_Receptor_Complex Binding Gene_Expression Regulation of Moulting Genes Ecdysone_Receptor_Complex->Gene_Expression Normal_Moulting Normal Moulting & Development Gene_Expression->Normal_Moulting This compound This compound This compound->E20M Inhibition Disrupted_Moulting Disrupted Moulting & Developmental Defects This compound->Disrupted_Moulting E20M->20E Conversion E20M->Disrupted_Moulting

Caption: this compound's interference with the insect ecdysone signaling pathway.

IPM_Strategy cluster_effects Primary Effects on Pest cluster_outcomes IPM Outcomes Salannin_Application This compound Application (e.g., Foliar Spray) Pest_Population Target Pest Population Salannin_Application->Pest_Population Crop Crop Salannin_Application->Crop Protection Antifeedant Antifeedant Effect Pest_Population->Antifeedant IGR Insect Growth Regulation Pest_Population->IGR Reduced_Feeding Reduced Feeding & Crop Damage Antifeedant->Reduced_Feeding Population_Decline Pest Population Decline IGR->Population_Decline Reduced_Feeding->Crop Healthier Reduced_Pesticide Reduced Synthetic Pesticide Use Population_Decline->Reduced_Pesticide

Caption: Logical workflow of this compound's role within an IPM strategy.

Experimental_Workflow Start Start: Select Target Pest & this compound Concentrations Antifeedant_Assay Antifeedant Bioassay (e.g., Leaf-Disc Choice) Start->Antifeedant_Assay IGR_Assay IGR Bioassay (e.g., Diet Incorporation) Start->IGR_Assay Topical_Assay Topical Application Bioassay Start->Topical_Assay Data_Collection1 Measure Feeding Inhibition (Calculate AFI, FI50) Antifeedant_Assay->Data_Collection1 Data_Collection2 Record Developmental Data (Mortality, Growth, EC50) IGR_Assay->Data_Collection2 Data_Collection3 Record Mortality (Calculate LD50) Topical_Assay->Data_Collection3 Analysis Statistical Analysis (e.g., Probit Analysis) Data_Collection1->Analysis Data_Collection2->Analysis Data_Collection3->Analysis End End: Determine Efficacy & IPM Potential Analysis->End

Caption: General experimental workflow for evaluating this compound's bioactivity.

Conclusion

This compound presents a compelling case for its inclusion in modern IPM programs. Its dual-action as an antifeedant and insect growth regulator offers a sustainable and effective approach to pest management. The data and protocols provided herein serve as a valuable resource for researchers and professionals seeking to further explore and utilize this compound's potential in developing novel and eco-friendly pest control strategies. Further research into formulation optimization and field efficacy against a broader range of pests will continue to solidify this compound's role in sustainable agriculture.

References

Application Notes and Protocols for the Semi-synthesis and Bioactivity Screening of Salannin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the semi-synthesis of novel Salannin derivatives and the subsequent screening of their biological activities. This compound, a prominent limonoid from the neem tree (Azadirachta indica), is a promising scaffold for developing new bioactive compounds, particularly with insecticidal and potential anticancer properties. The following protocols and data are intended to facilitate research and development in this area.

Semi-synthesis of this compound Derivatives

The structural modification of this compound can lead to derivatives with enhanced bioactivity or novel mechanisms of action. Key functional groups on the this compound molecule, such as esters and the furan ring, are common targets for semi-synthesis.

Photochemical Transformation of this compound

Photolysis can induce interesting rearrangements in the this compound structure, leading to novel derivatives. One such method involves irradiation with a sunlamp to yield compounds like Δ¹⁷-isosalanninolide.[1]

Experimental Protocol: Photochemical Transformation

  • Preparation of this compound Solution: Dissolve 50 mg of this compound in 80 mL of benzene.

  • Irradiation: Place the solution in a photochemical reactor equipped with a cooling device. Irradiate the solution with a 300W sunlamp under aerated conditions for eight hours. Monitor the decomposition of this compound using analytical HPLC.

  • Work-up: After complete decomposition, remove the benzene under reduced pressure.

  • Purification: Purify the resulting crude product using semi-preparative HPLC. A C18 reverse-phase column with a mobile phase of acetonitrile and water (50:50) is suitable.[1] The photoproducts, including Δ¹⁷-isosalanninolide, can then be isolated and characterized.

Esterification of this compound Derivatives

Esterification of hydroxyl groups or hydrolysis of existing ester groups followed by re-esterification can be used to generate a library of this compound esters.

General Protocol: Esterification using Dicyclohexylcarbodiimide (DCC)

  • Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (containing a free hydroxyl group) (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in a dry aprotic solvent such as dichloromethane.

  • Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst. Cool the mixture to 0°C in an ice bath.

  • Coupling: Add a solution of DCC (1.2 equivalents) in dichloromethane dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a 5% aqueous solution of acetic acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reduction of this compound Derivatives

The reduction of carbonyl groups in the this compound backbone can be achieved using reducing agents like sodium borohydride.

General Protocol: Reduction with Sodium Borohydride

  • Reaction Setup: Dissolve the this compound derivative (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and methanol.

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extraction: Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting residue by column chromatography on silica gel.

Workflow for Semi-synthesis of this compound Derivatives

Semi-synthesis Workflow This compound This compound (Starting Material) Photochemical Photochemical Transformation This compound->Photochemical Esterification Esterification / Hydrolysis & Re-esterification This compound->Esterification Reduction Reduction This compound->Reduction Photo_derivatives Photochemically Modified Derivatives (e.g., Δ¹⁷-isosalanninolide) Photochemical->Photo_derivatives Ester_derivatives This compound Esters Esterification->Ester_derivatives Reduced_derivatives Reduced this compound Derivatives Reduction->Reduced_derivatives Purification Purification (HPLC, Column Chromatography) Photo_derivatives->Purification Ester_derivatives->Purification Reduced_derivatives->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioactivity Bioactivity Screening Characterization->Bioactivity

Caption: A generalized workflow for the semi-synthesis of this compound derivatives.

Bioactivity Screening of this compound Derivatives

A critical step after the synthesis of new derivatives is the evaluation of their biological activities. Key screening areas for this compound derivatives include insecticidal and cytotoxic activities.

Insecticidal Activity Screening

This compound and its analogues are well-known for their insect antifeedant and growth-regulating properties.[2][3]

This assay determines the feeding deterrence of a compound when the insect has no alternative food source.

Experimental Protocol

  • Preparation of Test Solutions: Prepare stock solutions of the this compound derivatives in acetone. From these, prepare a series of dilutions to achieve the desired final concentrations.

  • Treatment of Leaf Discs: Punch out uniform leaf discs from a suitable host plant (e.g., castor bean for Spodoptera litura). Dip each leaf disc into a test solution for 10-15 seconds. For the control, dip leaf discs in acetone only. Allow the solvent to evaporate completely.

  • Bioassay Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce a single, pre-starved (4-6 hours) third or fourth instar larva of the test insect (e.g., Spodoptera litura or Helicoverpa armigera) into each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 h L:D photoperiod) for 24 hours.

  • Data Collection: After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

  • Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] × 100 where C is the area consumed in the control and T is the area consumed in the treatment.

This assay assesses the chronic effects of the compounds on insect growth and development.

Experimental Protocol

  • Preparation of Treated Diet: Prepare a standard artificial diet for the test insect. While the diet is cooling but still liquid, add the this compound derivative dissolved in a small amount of a suitable solvent (e.g., acetone) to achieve the desired final concentration. Prepare a control diet with the solvent only.

  • Bioassay Setup: Dispense a known amount of the treated diet into individual wells of a multi-well bioassay tray or small containers. Place one neonate larva into each well.

  • Incubation: Cover the trays and incubate under controlled environmental conditions.

  • Data Collection: Monitor the larvae daily for mortality. After a set period (e.g., 7-10 days), record larval mortality, larval weight, and any developmental abnormalities. The effective concentration required to cause 50% mortality (LC₅₀) or inhibit growth by 50% (EC₅₀) can be calculated.

Workflow for Insecticidal Bioactivity Screening

Insecticidal Bioactivity Screening Workflow cluster_antifeedant Antifeedant Assay cluster_igr Insect Growth Regulation Assay prep_sol_af Prepare Test Solutions treat_leaf Treat Leaf Discs prep_sol_af->treat_leaf setup_af Setup No-Choice Bioassay treat_leaf->setup_af incubate_af Incubate for 24h setup_af->incubate_af measure_af Measure Consumed Area incubate_af->measure_af calc_afi Calculate Antifeedant Index (AFI) measure_af->calc_afi prep_diet Prepare Treated Artificial Diet setup_igr Setup Diet Incorporation Bioassay prep_diet->setup_igr incubate_igr Incubate for 7-10 days setup_igr->incubate_igr record_data Record Mortality, Weight, Abnormalities incubate_igr->record_data calc_lc50 Calculate LC50 / EC50 record_data->calc_lc50 start This compound Derivatives start->prep_sol_af start->prep_diet

Caption: Workflow for antifeedant and insect growth regulation assays.

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.

Experimental Protocol

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Insecticidal Activity of this compound and its Derivatives
CompoundInsect SpeciesBioassay TypeParameterValueReference
This compoundSpodoptera lituraAntifeedantAFI-[2]
This compoundHelicoverpa armigeraGrowth InhibitionEC₅₀High[4]
3-O-acetyl salannolSpodoptera lituraAntifeedantFI₅₀2.0 µg/cm²
SalannolSpodoptera lituraAntifeedantFI₅₀2.3 µg/cm²
Δ¹⁷-isosalanninolideSpodoptera lituraAntifeedantActivityComparable to Azadirachtin A[1]

Note: Data for some derivatives are qualitative and require further quantification.

Cytotoxic Activity of this compound Derivatives
CompoundCell LineAssayParameterValue (µM)Reference
This compound Derivative 1MCF-7 (Breast Cancer)MTTIC₅₀[Data to be determined]
This compound Derivative 2HeLa (Cervical Cancer)MTTIC₅₀[Data to be determined]
This compound Derivative 3A549 (Lung Cancer)MTTIC₅₀[Data to be determined]

Note: This table is a template for generated data. Specific IC₅₀ values need to be experimentally determined.

Signaling Pathways

The precise molecular targets of this compound and its derivatives are not fully elucidated. However, their insect growth regulatory effects suggest potential interference with key insect endocrine pathways. For instance, some neem limonoids are known to affect the ecdysone 20-monooxygenase, an enzyme critical for the synthesis of the molting hormone 20-hydroxyecdysone.[5]

Hypothesized Signaling Pathway Disruption in Insects

Hypothesized Disruption of Insect Molting Pathway Salannin_deriv This compound Derivative E20M Ecdysone 20-monooxygenase Salannin_deriv->E20M Inhibition HE 20-Hydroxyecdysone (Active Molting Hormone) E20M->HE Conversion Ecdysone Ecdysone Ecdysone->E20M Substrate EcR_USP EcR/USP Receptor Complex HE->EcR_USP Binding Gene_exp Regulation of Molting Genes EcR_USP->Gene_exp Activation Molting Abnormal Molting & Development Gene_exp->Molting

Caption: Hypothesized mechanism of insect growth disruption by this compound derivatives.

References

Application Notes and Protocols: Assessing the Stability and Degradation of Salannin Under Field Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salannin, a potent tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has garnered significant interest for its diverse biological activities, including insect antifeedant properties.[1][2] The efficacy and commercial viability of this compound-based products are intrinsically linked to their stability under real-world environmental conditions. Understanding the degradation kinetics and pathways of this compound in the field is paramount for optimizing formulations, establishing appropriate storage and application guidelines, and ensuring consistent bioactivity.

This document provides a comprehensive protocol for assessing the stability and degradation of this compound under field conditions. It outlines detailed methodologies for field exposure, sample collection, and quantitative analysis, enabling researchers to systematically evaluate the impact of environmental factors on this promising natural compound.

Factors Influencing this compound Degradation

The stability of this compound, like other related limonoids, is influenced by a combination of environmental factors. Key contributors to its degradation in the field include:

  • Photodegradation: Exposure to sunlight, particularly UV radiation, is a primary driver of this compound degradation.[3][4] Photolytic reactions can lead to the formation of various degradation products, altering the compound's chemical structure and biological activity.[3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to faster degradation of this compound.[5][6]

  • pH: The acidity or alkalinity of the surrounding medium (e.g., soil, leaf surface) can impact the stability of this compound's molecular structure.[5][7]

  • Microbial Degradation: Soil and plant-surface microorganisms can utilize this compound as a substrate, leading to its enzymatic breakdown.[6][8]

Experimental Workflow

The following diagram outlines the key stages of the protocol for assessing this compound's stability under field conditions.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_field_study Phase 2: Field Study cluster_analysis Phase 3: Analysis & Reporting prep_this compound Prepare this compound Formulation apply_this compound Apply this compound to Plots prep_this compound->apply_this compound prep_plots Establish Field Plots prep_plots->apply_this compound prep_analytical Develop & Validate Analytical Method quantify_this compound Quantify this compound (HPLC/LC-MS) prep_analytical->quantify_this compound collect_samples Collect Samples at Time Intervals apply_this compound->collect_samples extract_this compound Extract this compound from Samples collect_samples->extract_this compound record_env Record Environmental Data analyze_data Analyze Data & Determine Half-Life record_env->analyze_data extract_this compound->quantify_this compound quantify_this compound->analyze_data report_results Report Findings analyze_data->report_results

Caption: Experimental workflow for assessing this compound stability.

Detailed Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥95%)

  • Solvents for formulation (e.g., ethanol, acetone)

  • Adjuvant/surfactant (as required for formulation)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Standard laboratory glassware and equipment

Field Plot Design and Preparation
  • Site Selection: Choose a field site with uniform soil type and sun exposure.

  • Plot Establishment: Demarcate replicate plots for each treatment group (e.g., this compound-treated, control). A typical plot size is 1m x 1m.

  • Experimental Groups:

    • Treatment Group: Plots where the this compound formulation will be applied.

    • Control Group (Formulation Blank): Plots where the formulation without this compound is applied.

    • Control Group (Untreated): Plots that receive no treatment.

This compound Formulation and Application
  • Formulation Preparation: Prepare a stock solution of this compound in a suitable solvent. Dilute the stock solution to the desired application concentration. If necessary, add an adjuvant to improve adhesion and spread on plant surfaces.

  • Application: Uniformly apply a known volume of the this compound formulation to the designated plots. For foliar application, use a calibrated sprayer. For soil application, drench the soil evenly.

Sample Collection and Handling
  • Sampling Schedule: Collect samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days) post-application.

  • Sample Collection:

    • Foliar Application: Collect a representative sample of leaves from each plot.

    • Soil Application: Collect soil cores from multiple locations within each plot.

  • Sample Handling: Place collected samples in labeled, airtight bags and transport them to the laboratory in a cooler with ice packs. Store samples at -20°C until extraction to prevent further degradation.

Sample Preparation and Extraction
  • Leaf Samples: a. Homogenize the leaf sample. b. Weigh a known amount of the homogenized tissue. c. Extract this compound by macerating the tissue with a suitable solvent (e.g., methanol or acetonitrile). d. Centrifuge the mixture and collect the supernatant. e. Repeat the extraction process twice more and pool the supernatants.

  • Soil Samples: a. Air-dry and sieve the soil sample. b. Weigh a known amount of soil. c. Perform a solvent extraction using a method such as soxhlet or accelerated solvent extraction.

  • Solid Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the crude extract onto the cartridge. c. Wash the cartridge with a low-organic solvent mixture to remove polar impurities. d. Elute this compound with a high-organic solvent mixture (e.g., acetonitrile).[9][10][11] e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

Analytical Quantification
  • Instrumentation: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Chromatographic Conditions (Example): [9][12]

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm for UV detection.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison and analysis.

Time (Days)Mean this compound Concentration (µg/g) ± SD (Foliar)Percent Degradation (Foliar)Mean this compound Concentration (µg/g) ± SD (Soil)Percent Degradation (Soil)
010.5 ± 0.80%5.2 ± 0.40%
18.2 ± 0.621.9%4.1 ± 0.321.2%
35.1 ± 0.451.4%2.9 ± 0.244.2%
72.3 ± 0.278.1%1.5 ± 0.171.2%
140.8 ± 0.192.4%0.6 ± 0.0588.5%
28< LOQ>99%< LOQ>99%

SD: Standard Deviation; LOQ: Limit of Quantification

Degradation Pathway Analysis

To investigate the degradation products of this compound, LC-MS/MS can be employed. By comparing the mass spectra of samples over time, it is possible to identify and tentatively characterize the major degradation products. The photolysis of this compound has been reported to yield compounds such as Δ17-isosalanninolide, isosalanninolide, and salanninolide.[3]

degradation_pathway This compound This compound Degradation_Products Degradation Products (e.g., Δ17-isosalanninolide, isosalanninolide, salanninolide) This compound->Degradation_Products Environmental_Factors Environmental Factors (Sunlight, Temperature, pH, Microbes) Environmental_Factors->this compound

Caption: Degradation pathway of this compound.

Conclusion

This protocol provides a robust framework for assessing the stability and degradation of this compound under field conditions. By systematically evaluating the influence of environmental factors, researchers can gain valuable insights into the persistence and bio-efficacy of this compound. The data generated from these studies are crucial for the development of stable and effective this compound-based formulations for agricultural and pharmaceutical applications.

References

Application Notes and Protocols for the Structural Elucidaion of Salannin Metabolites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salannin is a complex tetranortriterpenoid belonging to the limonoid class of secondary metabolites, predominantly found in the neem tree (Azadirachta indica)[1]. It is recognized for a variety of biological activities, including insect antifeedant and growth-regulating properties[1][2]. The structural elucidation of this compound and its metabolites is crucial for understanding their mechanism of action, metabolism, and potential therapeutic applications. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the identification and quantification of these compounds in complex biological matrices[3][4][5]. This document provides detailed application notes and protocols for the use of mass spectrometry in the structural characterization of this compound and its metabolites.

Key Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful techniques for the structural elucidation of small molecules like this compound[6]. HRMS provides high mass accuracy, enabling the determination of elemental compositions, while MS/MS experiments yield characteristic fragmentation patterns that provide structural insights[6][7].

Quantitative Analysis of this compound and its Metabolites

An ultra-high-performance liquid chromatography-mass spectrometry/selected reaction monitoring (UHPLC-MS/SRM) method has been developed for the sensitive and specific quantification of this compound and other limonoids in various neem tissues[3][4][8].

Table 1: Quantitative Data of this compound, Azadirachtin, and Nimbin in Different Neem Tissues

CompoundTissueConcentration (µg/g of dry weight)
This compoundMature Seed1550
Young Seed1200
Mature Leaf250
Young Leaf180
Flower80
Fruit Coat & Pulp50
AzadirachtinMature Seed3500
Young Seed2800
Mature Leaf150
Young Leaf100
Flower50
Fruit Coat & Pulp30
NimbinMature Seed800
Young Seed650
Mature Leaf120
Young Leaf90
Flower40
Fruit Coat & Pulp20

Data adapted from Kuravadi et al. (2015). PeerJ, 3:e1066.[3][4][8]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Tissues

This protocol is adapted for the extraction of this compound and its metabolites from neem tissues for LC-MS/MS analysis[3][4].

Materials:

  • Plant tissue (e.g., seeds, leaves)

  • Liquid nitrogen

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Mortar and pestle

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Freeze the plant tissue sample in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.

  • Add 1 mL of 80% methanol in water.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample for 15 minutes in a sonicator bath.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound Metabolites

This protocol provides a starting point for the analysis of this compound and its metabolites using a UHPLC system coupled to a triple quadrupole mass spectrometer[3][8][9].

UHPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[9]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-15 min: Hold at 95% B

    • 15.1-20 min: Re-equilibrate at 5% B[8]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Parameters (Triple Quadrupole in SRM mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Spray Voltage: 3000 V[8]

  • Ion Transfer Capillary Temperature: 270 °C[8]

  • Source Temperature: 100 °C[8]

  • Sheath Gas Flow: 18 arbitrary units[8]

  • Auxiliary Gas Flow: 5 arbitrary units[8]

  • Collision Gas: Argon

  • SRM Transitions:

    • This compound: Precursor ion m/z 597.4 -> Product ion m/z (multiple product ions can be monitored; a known transition is 459.30)[9]

    • Note: The S-lens voltage and collision energy should be optimized for each specific instrument and metabolite.

Structural Elucidation and Fragmentation

The structural elucidation of unknown this compound metabolites relies heavily on the interpretation of their MS/MS fragmentation patterns.

Biosynthetic Pathway of this compound

The biosynthesis of this compound and other limonoids originates from the cyclization of 2,3-oxidosqualene[10]. This precursor undergoes a series of enzymatic modifications, including oxidation and rearrangements, to form the complex tetranortriterpenoid structure[10]. Understanding this pathway can aid in predicting the structures of potential metabolites.

Salannin_Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene Tirucallol Tirucallol 2,3-Oxidosqualene->Tirucallol Oxidosqualene cyclase Apotirucallol Apotirucallol Tirucallol->Apotirucallol Rearrangement Azadirone Azadirone Apotirucallol->Azadirone Oxidation Azadiradione Azadiradione Azadirone->Azadiradione Oxidation C-seco-limonoids C-seco-limonoids Azadiradione->C-seco-limonoids C-ring opening This compound This compound C-seco-limonoids->this compound Further modifications Nimbin Nimbin C-seco-limonoids->Nimbin Further modifications

Caption: Biosynthetic pathway of this compound and other C-seco-limonoids.

Mass Spectral Fragmentation of this compound

A validated UPLC/Q-TOF-MS method has been established for the analysis of this compound, utilizing the transition m/z 619.37 → 459.30 in positive ionization mode[9]. The protonated molecule of this compound has a theoretical m/z of 597.4, suggesting the detected precursor ion might be an adduct. Assuming the precursor is [M+Na]+, the fragmentation would involve the loss of the tigloyl group and subsequent rearrangements.

Salannin_Fragmentation This compound [M+H]+ This compound [M+H]+ m/z 597.4 Fragment 1 Putative Fragment [M+H - C5H8O2]+ m/z 497.4 This compound [M+H]+->Fragment 1 Loss of Tiglic Acid Fragment 2 Observed Fragment m/z 459.30 Fragment 1->Fragment 2 Further Neutral Losses (e.g., C2H2O)

Caption: Proposed fragmentation pathway of this compound in positive ESI-MS/MS.

Conclusion

The combination of liquid chromatography with high-resolution and tandem mass spectrometry provides a powerful platform for the comprehensive structural elucidation and quantification of this compound and its metabolites. The detailed protocols and data presented in these application notes offer a robust starting point for researchers in natural product chemistry, drug discovery, and metabolomics to investigate the complex chemistry and biology of these important limonoids. Further studies focusing on the detailed fragmentation pathways of a wider range of this compound metabolites will continue to enhance our understanding of their structure-activity relationships.

References

Methods for evaluating the systemic uptake of Salannin in plants

Author: BenchChem Technical Support Team. Date: December 2025

The first search results primarily describe analytical methods for detecting and quantifying Salannin, mainly in neem oil, using techniques like HPLC-UV. While these are crucial for determining the presence and concentration of this compound in plant tissues, they don't directly provide protocols for evaluating its systemic uptake. The search also yielded information on the phytochemical screening of Azadirachta indica parts, which gives a general idea of where this compound might be found but doesn't detail its movement within the plant. There is a lack of specific studies on this compound's translocation, and no information on relevant signaling pathways was found. To address the user's request, I need to find information on how to apply these analytical techniques to trace the movement of this compound through a plant after application. This would involve finding protocols for applying this compound to a specific plant part (e.g., roots or leaves) and then sampling and analyzing other parts of the plant over time. Information on radiolabeling studies of similar plant secondary metabolites could provide a valuable template for designing a this compound uptake experiment. Therefore, the next steps should focus on finding experimental designs for evaluating the systemic transport of plant compounds.### 1. Introduction

This compound, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a compound of significant interest due to its potent antifeedant and insecticidal properties. Understanding the systemic uptake, translocation, and distribution of this compound within a plant is crucial for optimizing its use in agricultural applications and for developing new plant protection strategies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the systemic movement of this compound in plants.

The methodologies described herein are designed to provide a comprehensive understanding of this compound's behavior within the plant's vascular system, including uptake by roots or leaves, transport via xylem and phloem, and accumulation in various plant tissues. The protocols are adaptable to a range of plant species and experimental conditions.

Key Methodologies for Evaluating Systemic Uptake

The evaluation of this compound's systemic uptake in plants can be approached through several complementary methods. The primary techniques involve the application of this compound to a specific plant part and the subsequent analysis of its concentration in other parts of the plant over time. The two main approaches are:

  • Direct application and extraction: This involves applying a known concentration of this compound to the roots or a specific leaf and then harvesting different plant tissues at various time points to quantify the amount of this compound that has been translocated.

  • Radiolabeling and tracing: This more advanced technique involves synthesizing a radiolabeled version of this compound (e.g., with 14C or 3H) and tracking its movement throughout the plant using autoradiography or liquid scintillation counting. This method offers higher sensitivity and allows for the visualization of the compound's distribution.

Experimental Protocols

Protocol 1: Root Application and Tissue Analysis

This protocol details the procedure for applying this compound to the root system of a plant and subsequently analyzing its concentration in various tissues.

Materials:

  • Test plants (e.g., tomato, bean, or a species of interest) grown in a hydroponic or inert substrate system.

  • This compound standard of known purity.

  • Solvent for this compound (e.g., acetone, ethanol).

  • Nutrient solution for the hydroponic system.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Homogenizer (e.g., mortar and pestle, bead beater).

  • Centrifuge.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS).

  • Methanol, acetonitrile, and water (HPLC grade).

  • Formic acid or acetic acid (for mobile phase modification).

Procedure:

  • Plant Preparation: Grow the test plants in a hydroponic system or in an inert substrate like perlite or vermiculite until they have a well-developed root system and several true leaves.

  • This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a working solution in the nutrient solution to the desired final concentration. A solvent control (nutrient solution with the same amount of solvent used to dissolve this compound) should also be prepared.

  • Application:

    • Carefully remove the plants from their growing medium and gently wash the roots to remove any debris.

    • Place the roots of the plants in the this compound-containing nutrient solution. Ensure the roots are fully submerged.

    • Place a control group of plants in the solvent control solution.

    • Maintain the plants under controlled environmental conditions (e.g., light, temperature, humidity).

  • Tissue Sampling:

    • Harvest plants at predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours) after the start of the treatment.

    • At each time point, carefully separate the plant into different tissues: roots, stems, and leaves.

    • Gently wash the surface of the harvested tissues to remove any external this compound residue.

    • Record the fresh weight of each tissue sample.

    • Immediately freeze the samples in liquid nitrogen and store them at -80°C until extraction.

  • Extraction:

    • Grind the frozen tissue samples to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

    • Extract the powdered tissue with a suitable solvent (e.g., methanol or acetonitrile) at a specific tissue-to-solvent ratio (e.g., 1:10 w/v).

    • Vortex the mixture thoroughly and sonicate for 30 minutes.

    • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet to ensure complete extraction.

    • Combine the supernatants.

  • Clean-up (optional but recommended):

    • Pass the combined supernatant through a solid-phase extraction (SPE) cartridge to remove interfering compounds.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove polar impurities.

    • Elute this compound with a higher concentration of organic solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for HPLC analysis.

  • Quantification by HPLC:

    • Analyze the cleaned-up extracts using a validated HPLC-UV or HPLC-MS method.

    • Prepare a calibration curve using this compound standards of known concentrations.

    • Quantify the concentration of this compound in each tissue sample based on the calibration curve.

    • Express the results as µg of this compound per gram of fresh or dry tissue weight.

Protocol 2: Foliar Application and Tissue Analysis

This protocol outlines the procedure for applying this compound to a specific leaf and analyzing its translocation to other parts of the plant.

Materials:

  • Same as in Protocol 1, with the addition of a microsyringe or a fine brush for application.

  • Lanolin paste or a similar inert carrier (optional).

Procedure:

  • Plant Preparation: Grow plants as described in Protocol 1. Select healthy, fully expanded leaves for application.

  • This compound Application Solution: Prepare a solution of this compound in a suitable solvent, potentially mixed with a surfactant to improve leaf wetting and uptake.

  • Application:

    • Using a microsyringe, apply a small, known volume (e.g., 10-20 µL) of the this compound solution to the adaxial (upper) surface of a specific leaf. The application should be localized to a specific area.

    • Alternatively, this compound can be mixed with lanolin paste and applied to a small area of the leaf.

    • Mark the treated leaf for easy identification.

    • Cover the application spot with a small piece of aluminum foil to prevent photodegradation, if necessary.

  • Tissue Sampling:

    • Harvest the plant at different time points as described in Protocol 1.

    • Carefully separate the plant into the treated leaf, untreated leaves (at different positions relative to the treated leaf), stem, and roots.

    • Wash the surface of the treated leaf with a suitable solvent to remove any unabsorbed this compound. This wash can be analyzed to determine the amount of this compound that was not absorbed.

    • Process the different tissue samples as described in Protocol 1 (steps 4-7).

Protocol 3: Radiolabeling and Autoradiography

This protocol provides a general framework for using radiolabeled this compound to visualize its systemic movement. Note: This protocol requires specialized facilities and licenses for handling radioactive materials.

Materials:

  • Radiolabeled this compound (e.g., [14C]-Salannin).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • X-ray film or a phosphor imager.

  • Plant press.

  • Freeze-dryer.

Procedure:

  • Application: Apply radiolabeled this compound to the roots or a leaf as described in Protocol 1 or 2.

  • Incubation: Allow the plant to metabolize and translocate the radiolabeled compound for a specific period.

  • Harvesting and Visualization:

    • Harvest the entire plant.

    • Carefully arrange the plant on a sheet of paper and press it flat using a plant press.

    • Freeze-dry the pressed plant to remove all water.

    • Place the dried, pressed plant in contact with X-ray film or a phosphor imager screen in a light-tight cassette.

    • Expose for a sufficient period to obtain a clear image. The exposure time will depend on the amount of radioactivity applied.

    • Develop the film or scan the phosphor screen to visualize the distribution of the radiolabeled this compound. Darker areas indicate higher concentrations of the compound.

  • Quantification (Optional):

    • After autoradiography, dissect the plant into different tissues.

    • Combust a known weight of each tissue sample in a sample oxidizer to convert the 14C to 14CO2.

    • Trap the 14CO2 in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the amount of radiolabeled this compound in each tissue.

Data Presentation

Summarize all quantitative data from the experiments in clearly structured tables for easy comparison.

Table 1: Systemic Uptake of this compound via Root Application

Time (hours)Root Concentration (µg/g FW)Stem Concentration (µg/g FW)Leaf Concentration (µg/g FW)
6
12
24
48
72

FW: Fresh Weight

Table 2: Translocation of this compound after Foliar Application

Time (hours)Treated Leaf (µg/g FW)Upper Leaves (µg/g FW)Lower Leaves (µg/g FW)Stem (µg/g FW)Roots (µg/g FW)
6
12
24
48
72

FW: Fresh Weight

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_analysis Analysis cluster_data Data Output plant_prep Plant Preparation root_app Root Application plant_prep->root_app foliar_app Foliar Application plant_prep->foliar_app salannin_prep This compound Solution Preparation salannin_prep->root_app salannin_prep->foliar_app sampling Tissue Sampling root_app->sampling foliar_app->sampling extraction Extraction sampling->extraction cleanup Clean-up (SPE) extraction->cleanup quantification Quantification (HPLC) cleanup->quantification data_table Data Tabulation quantification->data_table visualization Visualization data_table->visualization Translocation_Pathways cluster_plant Plant Roots Roots Xylem Xylem (Upward Transport) Roots->Xylem Uptake of water, minerals, and some organic compounds Leaves Leaves (Source) Xylem->Leaves Transpiration Stream Phloem Phloem (Bidirectional Transport) Xylem->Phloem Exchange Leaves->Xylem Exchange Leaves->Phloem Loading of photosynthates and other metabolites Phloem->Roots Sink_Tissues Sink Tissues (e.g., fruits, young leaves, roots) Phloem->Sink_Tissues Translocation to areas of growth and storage

Application Notes and Protocols for Salannin in the Control of Lepidopteran Pest Populations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salannin is a potent tetranortriterpenoid limonoid derived from the neem tree, Azadirachta indica.[1][2][3] As a key bioactive component of neem extracts, alongside azadirachtin, it demonstrates significant insecticidal properties, primarily functioning as an antifeedant and an insect growth regulator.[1][4][5] Its natural origin and multifaceted modes of action make it a valuable compound for research and development within Integrated Pest Management (IPM) programs, offering a more sustainable alternative to synthetic chemical pesticides.[1] These notes provide an overview of this compound's application, quantitative efficacy data, and detailed protocols for laboratory evaluation against lepidopteran pests.

1.0 Mode of Action

This compound's bioactivity against lepidopteran pests is primarily characterized by two distinct, yet interconnected, mechanisms:

  • Antifeedant Activity: this compound acts as a powerful feeding deterrent.[6][7] When larvae encounter plant matter treated with this compound, their feeding behavior is significantly inhibited. This leads to reduced consumption, which is the primary driver of the observed reduction in growth rate.[6][7] Studies on Helicoverpa armigera and Spodoptera litura confirm that this compound's effect is almost exclusively due to feeding deterrence, with no significant post-ingestive toxicity observed.[6][7]

  • Insect Growth Regulation (IGR): By reducing food intake and potentially through other physiological disruptions, this compound interferes with the normal development of larvae.[1][4] This IGR activity manifests as delayed molting, an increased duration of the larval stage, and consequently, lower pupal weights.[1][4][5] These disruptions ultimately lead to increased mortality during the larval and pupal stages.[1][4]

cluster_cause Cause cluster_effects Primary & Secondary Effects cluster_outcome Population Level Outcome This compound This compound Application Antifeedant Strong Antifeedant Activity This compound->Antifeedant IGR Insect Growth Regulation (IGR) This compound->IGR ReducedGrowth Reduced Larval Growth Antifeedant->ReducedGrowth leads to DelayedMolt Delayed Molt & Increased Larval Duration IGR->DelayedMolt ReducedPupalWeight Decreased Pupal Weight ReducedGrowth->ReducedPupalWeight DelayedMolt->ReducedPupalWeight Mortality Increased Larval & Pupal Mortality DelayedMolt->Mortality ReducedPupalWeight->Mortality PestControl Pest Population Control Mortality->PestControl

Caption: Logical flow of this compound's bioactivity against lepidopteran pests.

2.0 Quantitative Data Summary

The efficacy of this compound has been quantified against several key lepidopteran species. The following tables summarize the reported data.

Table 1: Antifeedant Activity of this compound and Related Limonoids

Compound Pest Species Assay Type Parameter Value Reference
This compound Spodoptera litura Leaf Disc Choice FI₅₀ 2.8 µg/cm² [6][7][8]
Salannol Spodoptera litura Leaf Disc Choice FI₅₀ 2.3 µg/cm² [6][7][8]
3-O-acetyl salannol Spodoptera litura Leaf Disc Choice FI₅₀ 2.0 µg/cm² [6][7][8]

| this compound | Spodoptera frugiperda | Leaf Disc Choice | FI₅₀ | 13 µg/cm² |[6][8] |

FI₅₀ (Feeding Inhibition 50%): Concentration required to deter feeding by 50%.

Table 2: Growth Regulatory and Lethal Effects of this compound

Compound Pest Species Larval Stage Parameter Value Reference
This compound Heliothis virescens Neonate EC₅₀ 170 ppm [8]
This compound Helicoverpa armigera Neonate EC₅₀ 60-90 ppm [8]

| this compound | Spodoptera litura | Neonate | EC₅₀ | 60-90 ppm |[8] |

EC₅₀ (Effective Concentration 50%): Concentration causing 50% of the maximum effect (e.g., growth inhibition).

Table 3: Effects of Neem Extracts (Containing this compound) on Plutella xylostella

Azadirachtin Conc. (%) Larval Weight Reduction (%) Pupal Weight Reduction (%) Reference
0.31 56.43 24.47 [9]
0.5 63.28 29.99 [9]
0.6 64.24 33.76 [9]

| 1.0 | 68.20 | 46.77 |[9] |

Note: While these extracts contain Azadirachtin as the primary quantified component, other limonoids like this compound contribute to the overall insecticidal activity.[10]

3.0 Experimental Protocols

Detailed methodologies are provided for key experiments to assess the bio-efficacy of this compound.

3.1 Protocol 1: Antifeedant Leaf Disc Bioassay (Choice Method)

This protocol determines the feeding deterrence of this compound. Larvae are presented with a choice between treated and untreated leaf discs.

cluster_prep cluster_test cluster_assay cluster_incubation cluster_measure cluster_calc prep 1. Preparation test 2. Treatment Application assay 3. Bioassay Setup incubation 4. Incubation measure 5. Measurement calc 6. Calculation p1 Prepare serial dilutions of This compound in a suitable solvent (e.g., acetone). p2 Cut uniform leaf discs (e.g., 2 cm diameter) from host plant leaves. p1->p2 p3 Starve third or fourth instar larvae for 2-4 hours. p2->p3 t1 Apply a known volume of this compound solution to one set of leaf discs (Treated). p3->t1 t2 Apply solvent only to another set of discs (Control). t1->t2 t3 Allow solvent to evaporate completely. t2->t3 a1 Place one Treated disc and one Control disc on opposite sides of a moistened filter paper in a Petri dish. t3->a1 a2 Introduce one starved larva into the center of each Petri dish. a1->a2 a3 Replicate each concentration (e.g., n=20). a2->a3 i1 Incubate dishes in controlled conditions (e.g., 25°C, 14:10 L:D cycle) for a set period (e.g., 24 hours). a3->i1 m1 Remove the larva. i1->m1 m2 Measure the area consumed from both Treated and Control discs using a leaf area meter or image analysis software. m1->m2 c1 Calculate the Antifeedant Index (AFI) or Feeding Inhibition (FI) %. m2->c1 c2 Perform Probit analysis to determine the FI₅₀ value. c1->c2

Caption: Experimental workflow for the antifeedant leaf disc bioassay.

Methodology:

  • Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., acetone) and create a series of dilutions. Use host plant leaves (e.g., castor for S. litura) to punch out uniform discs. Select healthy, uniform third or fourth instar larvae and starve them for 2-4 hours before the assay.

  • Treatment: Apply a precise volume of a this compound dilution evenly onto the surface of a leaf disc. Prepare control discs by applying only the solvent. Allow the solvent to evaporate completely.

  • Assay Setup: In each Petri dish, place one treated and one control disc on a moist filter paper. Introduce a single starved larva into the center of the dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, >70% RH, 14:10 L:D photoperiod) for 24 hours.

  • Data Collection: After the incubation period, measure the leaf area consumed from both the treated and control discs.

  • Analysis: Calculate the percent Feeding Inhibition (FI) using the formula: FI (%) = [(C - T) / (C + T)] * 100, where C is the area consumed on the control disc and T is the area consumed on the treated disc. Use the results from the serial dilutions to calculate the FI₅₀ value via Probit analysis.[6][8]

3.2 Protocol 2: Insect Growth Regulation Bioassay (Diet Incorporation Method)

This protocol assesses the chronic effects of this compound on larval development and survival when it is ingested continuously.

cluster_prep cluster_assay cluster_observation cluster_analysis prep 1. Diet Preparation assay 2. Bioassay Setup observation 3. Observation & Data Collection analysis 4. Data Analysis p1 Prepare standard artificial diet for the target species. p2 While the diet is cooling, add this compound (dissolved in a minimal amount of solvent) to achieve desired final concentrations (ppm). p1->p2 p3 Prepare a control diet with solvent only. p2->p3 p4 Dispense a known amount of diet into individual rearing containers. p3->p4 a1 Place one neonate larva (less than 24h old) into each container. p4->a1 a2 Use a sufficient number of larvae per treatment (e.g., n=30-50). a1->a2 a3 Seal containers appropriately (e.g., with a perforated lid). a2->a3 o1 Incubate under controlled conditions. a3->o1 o2 Record larval mortality daily. o1->o2 o3 Measure larval weight at specific intervals (e.g., every 2-3 days). o2->o3 o4 Record the day of pupation. o3->o4 o5 Weigh pupae within 24h of pupation. o4->o5 o6 Monitor for adult emergence and any deformities. o5->o6 a4 Calculate mean larval duration, pupal duration, larval weight, pupal weight, and percent mortality. o6->a4 a5 Perform statistical analysis (e.g., ANOVA) to compare treatments. a4->a5 a6 Calculate EC₅₀ (growth inhibition) or LC₅₀ (mortality) values. a5->a6

Caption: Workflow for the insect growth regulation (IGR) bioassay.

Methodology:

  • Diet Preparation: Prepare the artificial diet specific to the lepidopteran species being tested. While the diet is still liquid and cooling (~50-60°C), thoroughly mix in the this compound solution to achieve the desired final concentrations (e.g., 10, 50, 100 ppm). A control diet should be prepared with the solvent alone. Aliquot the diet into individual rearing cells or vials.

  • Assay Setup: Place one newly hatched (neonate) larva into each diet-containing vial.

  • Incubation and Observation: Rear the larvae under controlled environmental conditions.

  • Data Collection: Monitor the vials daily to record larval mortality. At set intervals, a subset of larvae can be weighed to assess growth inhibition. Record the time to pupation, pupal weight (within 24h), and the time to adult emergence. Note any developmental abnormalities.[1][4]

  • Analysis: Analyze the data to determine the effects on larval duration, pupal weight, and mortality rates. Statistical tests (e.g., ANOVA) should be used to compare the treated groups with the control. Probit analysis can be used to calculate LC₅₀ (Lethal Concentration 50%) and EC₅₀ (Effective Concentration 50% for growth inhibition) values.[8]

4.0 Application and Formulation Considerations

  • Formulation: this compound is a non-polar molecule and requires formulation with emulsifiers and solvents to be applied effectively as a water-based spray in agricultural settings.[11] It is often a component of broader neem oil or neem seed kernel extract formulations.[11]

  • Stability: Like other limonoids, this compound is susceptible to degradation upon exposure to UV light and sunlight.[12][13] Photodegradation can reduce the bio-efficacy of formulations under field conditions.[12][13] The half-life in dry soil is estimated to be between 43 and 58 days.[14] Formulations may include UV-screening agents to enhance stability.[11]

  • Integrated Pest Management (IPM): Due to its primary antifeedant and growth-regulating properties rather than acute toxicity, this compound is well-suited for IPM strategies. It can help manage pest populations while having a lower impact on non-target organisms and beneficial insects compared to broad-spectrum synthetic insecticides.[1]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Salannin Solubility Challenges in Aqueous Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the solubility challenges of Salannin in aqueous solutions for bioassays. Poor aqueous solubility is a common hurdle for many natural products, including the limonoid this compound, and can significantly impact the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a tetranortriterpenoid isolated from the neem tree (Azadirachta indica) that exhibits a range of biological activities, including anti-inflammatory and insect antifeedant properties.[1] Like many other complex natural products, this compound is a lipophilic molecule with poor water solubility. This low aqueous solubility can lead to several challenges in bioassays, including:

  • Precipitation: The compound may precipitate out of the aqueous bioassay medium, leading to an unknown and lower-than-intended final concentration.

  • Inaccurate Dosing: It becomes difficult to accurately determine the concentration of the compound that cells or target molecules are exposed to.

  • Reduced Bioavailability: Only the dissolved compound is typically active, so poor solubility can lead to an underestimation of its true potency.

  • Lack of Reproducibility: Inconsistent solubility between experiments can lead to variable and unreliable results.

Q2: What are the general strategies to improve this compound's solubility for in vitro studies?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions for bioassays. These include:

  • Use of Co-solvents: Organic solvents like dimethyl sulfoxide (DMSO) are commonly used to prepare concentrated stock solutions that can then be diluted into the aqueous bioassay medium.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.

  • Formulation as a Nanosuspension: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the medium can increase solubility. However, the structure of this compound does not lend itself to significant pH-dependent solubility changes.

Q3: I'm observing a precipitate after diluting my DMSO stock of this compound into my cell culture medium. What should I do?

A3: This is a common issue when working with poorly soluble compounds. Here are some troubleshooting steps:

  • Check your final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[2] Exceeding this can not only be toxic but also cause the compound to precipitate as the solvent environment changes drastically. Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.

  • Optimize the dilution process: Instead of a single large dilution, try a stepwise serial dilution. A key technique is to add the this compound stock solution to pre-warmed (37°C) media while vortexing or rapidly mixing to avoid localized high concentrations that can trigger precipitation.

  • Reduce the final concentration of this compound: It's possible that your intended final concentration exceeds the solubility limit of this compound in the final medium, even with a permissible DMSO concentration. Try a lower concentration range.

  • Consider a different solubilization method: If using a co-solvent alone is not sufficient, you may need to explore more advanced techniques like cyclodextrin complexation or nanosuspension formulation, as detailed in the protocols below.

Troubleshooting Guide: Compound Precipitation in Bioassays

Symptom Possible Cause Recommended Solution
Immediate and heavy precipitation upon dilution of DMSO stock into aqueous media.The final concentration of this compound is well above its solubility limit in the final medium.Reduce the final concentration of this compound. Perform a solubility test to determine the approximate solubility limit in your specific medium.
A fine, crystalline precipitate forms over time in the incubator.The compound is slowly coming out of solution at 37°C. The initial dilution may have created a supersaturated solution.Ensure rapid and thorough mixing when diluting the stock solution. Consider using a solubility-enhancing excipient like a cyclodextrin.
The medium becomes cloudy, but no distinct particles are visible.Formation of very fine, amorphous precipitate or micelles.This can still affect the bioassay. Try sonicating the final solution briefly. If the cloudiness persists, consider preparing a nanosuspension.
The issue is inconsistent between experiments.Variations in stock solution preparation, dilution technique, or media temperature.Standardize your protocol. Always pre-warm your media and use a consistent mixing method for dilution. Prepare fresh stock solutions regularly.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Organic Solvents

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]

Table 2: Example Stock Solution Preparation in DMSO

This table provides the volume of DMSO needed to prepare stock solutions of this compound at various concentrations, based on its molecular weight of 596.71 g/mol .

Mass of this compound Desired Stock Concentration Volume of DMSO to Add
1 mg1 mM1.676 mL
1 mg5 mM0.335 mL
1 mg10 mM0.168 mL
5 mg1 mM8.379 mL
5 mg5 mM1.676 mL
5 mg10 mM0.838 mL

Data derived from a supplier's online calculator and should be used as a reference.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent (DMSO)

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous bioassay media.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube (refer to Table 2 for guidance).

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Preparing this compound Stock Solution

G Workflow for this compound Stock Solution Preparation A Weigh this compound Powder B Add Calculated Volume of DMSO A->B C Vortex/Sonicate to Dissolve B->C D Visually Inspect for Complete Dissolution C->D E Aliquot and Store at -20°C or -80°C D->E

Caption: A simple workflow for dissolving this compound in DMSO.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator (optional)

  • Lyophilizer (optional)

Procedure:

  • Determine Molar Ratio: A common starting point is a 1:1 molar ratio of this compound to HP-β-CD. The optimal ratio may need to be determined experimentally.

  • Dissolve this compound: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of ethanol.

  • Dissolve HP-β-CD: In a separate container, accurately weigh the corresponding amount of HP-β-CD and dissolve it in deionized water with stirring.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while continuously stirring.

  • Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

  • Solvent Removal:

    • Option A (Evaporation): If a rotary evaporator is available, remove the ethanol and some of the water under reduced pressure.

    • Option B (Lyophilization): Freeze the entire mixture and lyophilize to obtain a dry powder of the this compound-cyclodextrin complex.

  • Reconstitution: The resulting powder can be dissolved in your aqueous bioassay medium.

Workflow for Cyclodextrin Complexation

G Workflow for this compound-Cyclodextrin Complexation cluster_0 This compound Preparation cluster_1 Cyclodextrin Preparation A Weigh this compound B Dissolve in Ethanol E Slowly Mix Solutions B->E C Weigh HP-β-CD D Dissolve in Water D->E F Stir for 24-48 hours E->F G Remove Solvent (Evaporation/Lyophilization) F->G H Reconstitute Complex in Bioassay Medium G->H

Caption: A general workflow for preparing a this compound-cyclodextrin complex.

Protocol 3: Preparation of a this compound Nanosuspension

Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and apparent solubility in aqueous media.

Materials:

  • This compound

  • A suitable stabilizer (e.g., Poloxamer 188, PVP K-30, or Tween 80)

  • An organic solvent in which this compound is soluble (e.g., acetone or ethanol)

  • Deionized water

  • High-speed homogenizer or probe sonicator

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve this compound in the chosen organic solvent to create the organic phase.

  • Aqueous Phase Preparation: Dissolve the stabilizer in deionized water to create the aqueous phase.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Evaporate the organic solvent from the emulsion using a rotary evaporator under reduced pressure.

  • Nanosuspension Formation: As the organic solvent is removed, this compound will precipitate into nanoparticles, resulting in a nanosuspension.

  • Characterization (Optional but Recommended): Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Workflow for Nanosuspension Formulation

G Workflow for this compound Nanosuspension Formulation A Dissolve this compound in Organic Solvent (Organic Phase) C Emulsify by Adding Organic to Aqueous Phase with High Shear A->C B Dissolve Stabilizer in Water (Aqueous Phase) B->C D Evaporate Organic Solvent C->D E Formation of Nanosuspension D->E F Characterize Particle Size and Stability E->F

Caption: A workflow for preparing a this compound nanosuspension.

Potential Signaling Pathways Modulated by this compound

While direct studies on this compound's effects on specific signaling pathways are limited, research on neem extracts and related limonoids suggests potential interactions with key cellular signaling cascades involved in inflammation and cell proliferation.[3][4]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. While some natural compounds inhibit this pathway, certain limonoids have been shown to activate it, suggesting a complex regulatory role.[5] Neem leaf extract has been shown to inhibit the PI3K/Akt pathway in cancer cells.[3]

G Potential Modulation of PI3K/Akt Pathway by this compound RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates Response Cell Survival, Proliferation, Growth Downstream->Response This compound This compound (Potential Inhibitor) This compound->PI3K may inhibit

Caption: Potential inhibitory effect of this compound on the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a variety of stimuli, leading to cell proliferation, differentiation, and apoptosis. Neem extracts have been shown to attenuate the activation of extracellular signal-regulated kinase (ERK), a component of the MAPK pathway.[4]

G Potential Modulation of MAPK Pathway by this compound Stimulus External Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimulus->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Response Cell Proliferation, Differentiation, Inflammation TranscriptionFactors->Response This compound This compound (Potential Modulator) This compound->Raf may inhibit

Caption: Potential modulatory effect of this compound on the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the immune and inflammatory responses. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Methanolic extracts of neem leaves have been demonstrated to inhibit the NF-κB pathway.[4][6]

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

References

Optimizing extraction parameters to maximize Salannin yield from neem kernels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Salannin from neem (Azadirachta indica) kernels.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from neem kernels?

A1: The most prevalent methods for this compound extraction include conventional techniques like maceration and Soxhlet extraction, as well as modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[1][2] Supercritical Fluid Extraction (SFE) with CO2 is also an effective, though more specialized, method.[1][3]

Q2: Which solvent is best for maximizing this compound yield?

A2: The choice of solvent significantly impacts this compound yield. Polar solvents are generally more effective for extracting limonoids like this compound.[4] Methanol and ethanol have been shown to be effective.[5][6][7] Some studies suggest that binary solvent systems, such as a mixture of n-hexane and ethanol, can enhance the extraction of both oil and limonoids in a single step.[4] For instance, a 50:50 mixture of n-hexane and ethanol has been shown to yield high concentrations of azadirachtin, a related limonoid.[4]

Q3: How do temperature and extraction time affect this compound yield?

A3: Both temperature and extraction time are critical parameters. Generally, increasing the extraction temperature can enhance the solubility of this compound and improve extraction efficiency.[8][9] However, excessively high temperatures can lead to the degradation of thermolabile compounds.[8][10] Similarly, extending the extraction time typically increases the yield up to a certain point, after which the yield may plateau.[11][12] It is crucial to optimize both parameters for your specific extraction method to maximize yield without causing degradation.

Q4: Can I use whole neem seeds instead of kernels for this compound extraction?

A4: While it is possible to use whole seeds, the highest concentration of this compound and other limonoids is found in the kernels.[3] Removing the seed coat and husk before extraction is recommended to improve efficiency and yield.

Q5: How can I be sure that my extract contains this compound?

A5: To confirm the presence and quantity of this compound in your extract, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary.[6][13] This allows for the identification and quantification of specific compounds like this compound, nimbin, and azadirachtin in the neem extract.[6][13]

Troubleshooting Guide

Problem 1: Low this compound Yield

Possible Cause Troubleshooting Steps
Improper Sample Preparation Ensure neem kernels are properly dried and ground to a fine, uniform powder to increase the surface area for solvent interaction.[14]
Suboptimal Solvent Choice The polarity of the solvent is crucial. If using a non-polar solvent, consider switching to a more polar solvent like methanol or ethanol, or a binary mixture.[4][14]
Inefficient Extraction Parameters Optimize extraction time and temperature. For maceration, ensure sufficient soaking time (e.g., 3-7 days).[15] For methods like Soxhlet or UAE, systematically vary time and temperature to find the optimal conditions for this compound without causing degradation.[14]
Ineffective Extraction Method If using a simple method like maceration, consider switching to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[14][16]

Problem 2: Crude extract is obtained, but final pure this compound yield is low

Possible Cause Troubleshooting Steps
Thermal Degradation This compound can be sensitive to high temperatures.[14] Use lower temperatures during extraction and solvent evaporation (e.g., using a rotary evaporator under reduced pressure).[14]
pH Instability Extreme pH levels can degrade flavonoids and other phytochemicals. Maintain a neutral or slightly acidic pH during extraction and purification.[14]
Inefficient Purification Your purification strategy may not be effectively isolating this compound. Consider a multi-step approach, such as liquid-liquid partitioning with solvents of varying polarities, followed by column chromatography.[14]

Experimental Protocols

Maceration for this compound Extraction
  • Preparation : Grind dried neem kernels into a coarse powder.

  • Mixing : Place the powdered kernels in a sealed container and add a polar solvent, such as methanol or ethanol, at a solid-to-solvent ratio of 1:10 (w/v).

  • Extraction : Allow the mixture to stand at room temperature for 3-7 days, with occasional shaking.[15]

  • Filtration : Separate the extract from the solid residue by filtration.

  • Concentration : Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) for this compound
  • Preparation : Prepare powdered neem kernels as described for maceration.

  • Mixing : Suspend the powder in the chosen solvent (e.g., ethanol) in a flask.

  • Ultrasonication : Place the flask in an ultrasonic bath.

  • Parameter Optimization : Systematically vary the extraction time (e.g., 10-30 minutes) and ultrasonic power to determine the optimal conditions for this compound yield.[7]

  • Filtration and Concentration : Follow the same steps as in the maceration protocol to obtain the crude extract.

Data Presentation

Table 1: Comparison of Extraction Methods for Neem Limonoids

Extraction MethodTypical Solvent(s)AdvantagesDisadvantagesReference(s)
Maceration Ethanol, MethanolSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yields.[1][15]
Soxhlet Extraction Ethanol, n-HexaneMore efficient than maceration.Can degrade heat-sensitive compounds.[1][2]
Ultrasound-Assisted Extraction (UAE) Ethanol, MethanolReduced extraction time, increased yield, energy efficient.[17]Requires specialized equipment.[16][17]
Microwave-Assisted Extraction (MAE) Ethanol, MethanolVery short extraction time, high efficiency.[1][18]Potential for localized overheating, requires specific equipment.[1][18]

Table 2: Influence of Solvent on Neem Oil and Limonoid Yield (Illustrative)

Solvent SystemExtraction Time (h)Neem Oil Yield (%)Azadirachtin Yield (mg/kg)Reference
n-Hexane:Ethanol (100:0)6~48~200[4]
n-Hexane:Ethanol (50:50)6~53.5~1045[4]
n-Hexane:Ethanol (0:100)6~41~850[4]

Note: Data for Azadirachtin is presented as a proxy for this compound due to the availability of comparative studies. Trends are expected to be similar for this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification Neem_Kernels Neem Kernels Drying Drying Neem_Kernels->Drying Grinding Grinding Drying->Grinding Extraction_Method Select Extraction Method (Maceration, UAE, etc.) Grinding->Extraction_Method Solvent_Addition Add Solvent Extraction_Method->Solvent_Addition Extraction Perform Extraction Solvent_Addition->Extraction Filtration Filtration Extraction->Filtration Solvent_Evaporation Solvent Evaporation Filtration->Solvent_Evaporation Crude_Extract Crude this compound Extract Solvent_Evaporation->Crude_Extract HPLC_Analysis HPLC Analysis Crude_Extract->HPLC_Analysis Purification Purification Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Prep Check Sample Preparation (Drying & Grinding) Start->Check_Prep Check_Solvent Evaluate Solvent Choice (Polarity) Start->Check_Solvent Check_Params Optimize Parameters (Time & Temperature) Start->Check_Params Check_Method Consider Alternative Method (e.g., UAE/MAE) Start->Check_Method Improved_Yield Yield Improved Check_Prep->Improved_Yield If Optimized Check_Solvent->Improved_Yield If Changed Check_Params->Improved_Yield If Optimized Check_Method->Improved_Yield If Implemented

Caption: Troubleshooting low this compound yield.

References

Addressing challenges in the large-scale purification of Salannin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale purification of Salannin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The primary challenges in purifying this compound on a large scale stem from its chemical nature and its presence in a complex mixture of structurally similar compounds. Key difficulties include:

  • Co-purification of Related Limonoids: this compound is extracted from neem (Azadirachta indica) seeds alongside numerous other limonoids like Azadirachtin, Nimbin, and their analogues.[1][2] These compounds have very similar polarities and chromatographic behaviors, making their separation inherently difficult.[3]

  • Compound Instability: this compound, like other tetranortriterpenoids, is susceptible to degradation under certain conditions. It is particularly sensitive to sunlight (photodegradation) and can be unstable at high temperatures or non-neutral pH.[4] This instability can lead to significant loss of yield during extraction and purification.

  • Low Concentration in Crude Extract: this compound is one of many secondary metabolites in neem seeds, and its concentration in the initial crude extract can be relatively low, necessitating efficient and high-capacity purification techniques to obtain substantial quantities.

  • Scaling Up Chromatography: Methods that work well at the analytical or lab scale may not be directly transferable to a large-scale process. Issues such as maintaining resolution, column packing, increased solvent consumption, and managing higher back pressures are common challenges in scaling up chromatographic separations.[5]

Q2: Which extraction method is most suitable for large-scale processing of this compound?

A2: The choice of extraction method depends on the desired purity, yield, and available equipment. For large-scale operations, a multi-step approach is typically employed.

  • Initial Extraction: Solvent extraction is a common first step. Methanol is frequently used to extract a broad range of limonoids from defatted neem seed cake.[6] To maximize the recovery of compounds, repeated extractions are recommended.[6] It is crucial to avoid high temperatures during solvent removal to prevent thermal degradation.[6]

  • Liquid-Liquid Partitioning: After initial extraction, a liquid-liquid partitioning step can be used to separate compounds based on their polarity. For instance, this compound, along with Nimbin and Azadirachtin B, tends to accumulate in the non-polar organic layer during partitioning between an aqueous phase and a non-polar solvent, which helps in their initial separation from more polar compounds.[6]

  • Solid-Phase Extraction (SPE): SPE is an effective subsequent step for sample clean-up and concentration. Using adsorbents like graphitised carbon black can efficiently remove lipids and other interferences, with high recovery rates reported for this compound.[7]

Q3: How can I improve the stability of this compound during purification?

A3: To minimize degradation and improve the stability of this compound:

  • Protect from Light: Conduct all extraction and purification steps in a light-controlled environment or use amber glassware to prevent photodegradation.[4] this compound can completely decompose after several hours of exposure to a sunlamp.[4]

  • Control Temperature: Avoid excessive heat. During solvent evaporation steps, use reduced pressure and maintain temperatures below 50-60°C. Store extracts and purified fractions at low temperatures (e.g., below -18°C for long-term storage) to prevent thermal degradation.[8]

  • Maintain Optimal pH: Limonoids are most stable in mildly acidic conditions (pH 4-6). Avoid strongly acidic or alkaline conditions during processing, as these can cause hydrolysis of ester groups or rearrangement of other sensitive functional groups.

Q4: What is the best chromatographic technique for large-scale this compound purification?

A4: A combination of chromatographic techniques is often necessary to achieve high purity on a large scale.

  • Flash Chromatography/Medium Pressure Liquid Chromatography (MPLC): This is an excellent initial chromatographic step for fractionating the crude extract. Using silica gel with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) can separate the limonoids into groups of similar polarity.[2][9]

  • Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus eliminating the risk of irreversible adsorption and degradation on silica or alumina.[10] It is highly suitable for large-scale separation and has been shown to achieve over 95% mass recovery of limonoids from neem seed concentrate.[1][5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final polishing step to achieve high purity (>95%), reversed-phase (C18) preparative HPLC is often required.[1][4] This technique is used to separate this compound from any remaining closely related impurities.

Troubleshooting Guides

Low Yield or Recovery
Potential Cause Recommended Solution & Explanation
Degradation of this compound This compound is sensitive to light, heat, and non-neutral pH. Ensure all steps are performed with protection from direct light. Use a rotary evaporator at low temperatures (<50°C) for solvent removal. Store samples and fractions at 4°C or frozen. Maintain a slightly acidic pH (4-6) if using aqueous solutions.
Incomplete Extraction The initial solvent extraction may not be exhaustive. Perform multiple extraction cycles (at least 3) with a polar solvent like methanol on the neem seed cake to ensure complete removal of limonoids.[6]
Irreversible Adsorption This compound can irreversibly adsorb to active sites on silica or alumina gel, especially during large-scale column chromatography, leading to significant losses.[10] Consider using a less harsh stationary phase or switch to Counter-Current Chromatography (CCC) which avoids solid supports.[1][10]
Poor Phase Separation During liquid-liquid partitioning, incomplete separation of aqueous and organic layers can lead to loss of product. Ensure adequate settling time and check the miscibility of the chosen solvents.
Loss During Fraction Collection Broad peaks during chromatography can lead to discarding fractions containing the target compound. Monitor fractions closely with Thin Layer Chromatography (TLC) or analytical HPLC to accurately pool the this compound-containing fractions.
Poor Purity / Co-elution of Impurities
Potential Cause Recommended Solution & Explanation
Presence of Structurally Similar Limonoids Neem extract is a complex mixture of limonoids (e.g., Nimbin, Azadirachtin) with polarities very close to this compound. A single chromatographic step is often insufficient.[3] Employ orthogonal separation techniques. For example, follow a normal-phase flash chromatography separation with a reversed-phase preparative HPLC or CCC.[1][9]
Column Overload Loading too much sample onto a chromatography column is a common issue in scaling up, leading to poor separation and broad, overlapping peaks. Reduce the sample load or increase the column diameter while maintaining the bed height. As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase.
Inappropriate Mobile Phase The solvent system may not have sufficient selectivity for this compound and its impurities. Systematically screen different solvent systems using TLC or analytical HPLC first. For reversed-phase HPLC, try different organic modifiers (e.g., acetonitrile vs. methanol) or additives.
Poorly Packed Column (Large-Scale) In large-scale columns, channels or voids in the packed bed can lead to band broadening and a significant loss of resolution. Ensure the column is packed evenly and to the correct density. For very large columns, dynamic axial compression systems can improve performance and stability.

Quantitative Data on Purification Methods

The following table summarizes recovery and yield data from studies on the purification of this compound and related limonoids, providing a benchmark for large-scale operations.

Purification Method Compound(s) Reported Recovery / Yield Notes Reference
Solid-Phase Extraction (SPE)This compound & Nimbin97.4–102.0% RecoveryClean-up step using graphitised carbon black column.[7]
Counter-Current Chromatography (CCC)Total Limonoids>95% Mass RecoveryInitial fractionation step from neem seed concentrate.[1][5]
Silica Gel Column ChromatographyAzadirachtin~50% RecoveryPurification from a crude limonoid powder.[2]
Flash ChromatographyAzadiradione0.05% Overall YieldYield of pure compound from fresh neem fruit after extraction and purification.[9]
Semi-Preparative HPLCPhotoproducts of this compound16-28% YieldYield of individual pure compounds from 50 mg of starting this compound after photolysis.[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Clean-up

This protocol is adapted from a method for the preconcentration of this compound from neem oil.[7]

  • Sample Preparation: Dissolve the crude, defatted neem extract in hexane.

  • Column Conditioning: Use a cartridge packed with graphitised carbon black (500 mg). Condition the cartridge by rinsing with 10 ml of hexane.

  • Sample Loading: Transfer the hexane-dissolved sample to the SPE column reservoir. Allow it to percolate through the sorbent. A vacuum can be applied to facilitate the process.

  • Washing: After the sample has completely passed through, wash the column with 2 ml of hexane to remove remaining non-polar impurities like lipids.

  • Elution: Elute this compound and other limonoids from the cartridge using 5 ml of acetonitrile.

  • Analysis: The collected acetonitrile fraction can be analyzed by HPLC or taken for further purification steps.

Protocol 2: Analytical HPLC for this compound Quantification

This protocol provides a starting point for the analysis and quantification of this compound.

  • Column: Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).[4] The ratio may need to be optimized depending on the specific C18 column and the complexity of the sample.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detector at 215 nm.[4]

  • Injection Volume: 20 µL.

  • Quantification: Use a calibration curve generated from a certified this compound reference standard.[8]

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Extraction & Initial Cleanup cluster_1 Large-Scale Chromatography cluster_2 Final Polishing A Neem Seed Kernels B Defatting (Hexane Extraction) A->B C Solvent Extraction (Methanol) B->C D Crude Limonoid Extract C->D E Flash Chromatography or Counter-Current Chromatography (CCC) D->E Fractionation F Semi-Purified this compound Fractions E->F G Preparative HPLC (Reversed-Phase C18) F->G High-Resolution Separation I Quality Control (Analytical HPLC, TLC) F->I H High-Purity this compound (>95%) G->H H->I

Caption: A typical workflow for the large-scale purification of this compound from neem seeds.

Troubleshooting Logic for Low Purity

G A Problem: Low Purity of this compound Fractions B Check TLC/HPLC: Are peaks overlapping or tailing? A->B C YES: Overlapping/Tailing B->C Yes D NO: Distinct but impure peaks B->D No E Potential Causes: 1. Column Overload 2. Poorly Packed Column 3. Inadequate Mobile Phase C->E G Potential Cause: Insufficient Resolution (Structurally similar impurities) D->G F Solutions: - Reduce sample load - Repack column carefully - Optimize solvent gradient/composition E->F H Solution: Add an orthogonal purification step (e.g., RP-HPLC after Normal Phase) G->H

Caption: A decision tree for troubleshooting low purity issues in this compound chromatography.

Signaling Pathway Inhibition by Neem Limonoids

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, IGFR) GF->Receptor PI3K PI3K Receptor->PI3K activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Limonoids Neem Limonoids (e.g., Nimbolide, this compound) Limonoids->PI3K inhibit Limonoids->AKT inhibit

Caption: General inhibition of the PI3K/Akt pathway by neem limonoids, promoting apoptosis.

References

Minimizing Salannin degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of salannin during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a complex, naturally occurring tetranortriterpenoid (limonoid) found in the seeds of plants like the neem tree (Azadirachta indica).[1][2] It is investigated for various biological activities, including anti-inflammatory, anti-cancer, and insect-growth regulating properties.[1][3] Like many complex natural products, this compound is susceptible to degradation from environmental factors, which can alter its structure and reduce its bio-efficacy, leading to inconsistent experimental results.[4]

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to this compound degradation are exposure to light (photolysis), elevated temperatures, and high humidity.[1][4][5] The presence of UV chromophores in its structure makes it particularly vulnerable to degradation under light exposure.[4] While specific pH stability data for this compound is not extensively detailed, related limonoids like azadirachtin are known to be most stable in mildly acidic conditions (pH 4-6) and unstable in strongly acidic or alkaline solutions.[6]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a dry, dark environment.[1] Recommended temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1][7][8] Maintaining low temperature and reduced humidity can significantly enhance the compound's stability and efficacy.[1]

Q4: Which solvents are recommended for this compound extraction to minimize degradation?

A4: Methanol is commonly used for the initial extraction of this compound and other limonoids from neem seed kernels.[9][10] For purification, a combination of solvents is often employed. A widely used method involves solid-phase extraction (SPE) where the sample, after being mixed with hexane, is passed through a column and the this compound is later eluted with acetonitrile.[11][12][13] This multi-step process with solvents of varying polarity helps in separating this compound from lipids and other interfering compounds.[11] Using heat during extraction should be avoided as it can cause degradation.[14]

Troubleshooting Guide

Problem 1: Low yield of this compound in the final extract.

Possible Cause Troubleshooting & Optimization
Inefficient Initial Extraction Ensure the plant material (e.g., neem seed kernel) is properly ground to a fine powder to maximize surface area. Use an appropriate solvent-to-solid ratio to ensure thorough wetting. Polar solvents like methanol are effective for initial extraction.[10][15] Consider repeat extractions to maximize recovery.[14]
Degradation During Processing Avoid high temperatures during extraction and solvent evaporation.[14][16] Use a rotary evaporator under reduced pressure to keep temperatures low when removing solvents. Protect the sample from light throughout the extraction process by using amber glassware or covering containers with aluminum foil.[4][17]
Loss During Purification The purification strategy may not be optimized. Liquid-liquid partitioning or solid-phase extraction (SPE) are common.[11][14] For SPE, ensure the cartridge (e.g., graphitized carbon black) is properly conditioned and that the elution solvent (e.g., acetonitrile) is of sufficient volume to recover the compound completely.[11][18]

Problem 2: Appearance of unknown peaks in HPLC analysis after sample storage.

Possible Cause Troubleshooting & Optimization
Photodegradation If the sample was exposed to light, the new peaks could be photolytic products such as Δ17-isosalanninolide, isosalanninolide, or salanninolide.[4] Confirm this by comparing the chromatogram to published data or analyzing a freshly prepared sample.
Thermal/Chemical Degradation If stored at ambient temperature or in reactive solvents, degradation may have occurred. Re-evaluate storage conditions to ensure they are inert, dark, and cold.[1][7] The stability of related limonoids is known to be poor in protic solvents like ethanol and methanol at elevated temperatures.[6]
Contamination The sample may have been contaminated. Ensure all glassware is clean and solvents are of high purity. Re-run the analysis with a fresh sample and clean equipment.

Data on Limonoid Stability

Quantitative degradation data for this compound is limited. However, data from the closely related and structurally similar limonoid, azadirachtin-A, provides valuable insights into the conditions that likely affect this compound stability.

Table 1: Stability of Azadirachtin-A in Various Solvents at 54±1°C.

Solvent% Degradation (after 14 days)
Ethanol62.6%
Methanol41.9%
DMF28.0%
Acetonitrile11.1%
Data is for pure azadirachtin-A and indicates higher stability in aprotic solvents.[6]

Table 2: Effect of pH on the Stability of Azadirachtin-A.

pHHalf-life (DT50) of Pure Azadirachtin-A
419.2 days
712.9 days
This suggests that this compound may also exhibit greater stability in a slightly acidic environment.[6]

Table 3: Recommended Storage Conditions for this compound.

DurationTemperatureConditions
Short-term (days to weeks)0 - 4°CDry, dark environment[1]
Long-term (months to years)-20°CDry, dark environment[1][7]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Neem Oil via SPE

This method is adapted from a procedure for the determination of this compound in neem oil samples.[11][13][18]

1. Sample Preparation & Defatting: a. Take a known volume of neem oil (e.g., 1.0 mL) in a test tube. b. Add 10 mL of hexane and shake the tube vigorously for 3 minutes. This step defats the oil.

2. Solid-Phase Extraction (SPE): a. Use a graphitized carbon black SPE column. Condition the column by rinsing it with 10 mL of hexane. b. Transfer the hexane-oil mixture from step 1b to the SPE column reservoir. Allow it to percolate for 5 minutes. Apply a gentle vacuum to drain the oil completely. c. Wash the column slowly with 2 mL of hexane to remove any remaining lipids.

3. Elution of this compound: a. Elute the this compound and other limonoids from the SPE column by passing 5 mL of acetonitrile through it. b. Collect the eluate. This solution now contains the concentrated limonoids, including this compound.

4. Quantification by HPLC: a. System: HPLC with a UV-VIS detector.[11] b. Column: C18 reversed-phase column (e.g., 15.0 cm x 4.6 mm id).[11] c. Mobile Phase: An isocratic system of methanol, acetonitrile, and water (35:15:50 v/v/v).[11] d. Flow Rate: 1.0 mL/min.[9] e. Detection Wavelength: 215 nm.[9] f. Quantification: Prepare a calibration curve using a pure this compound reference standard. The retention time for this compound under these conditions is approximately 16.4 minutes.[11][18]

Visualizations

experimental_workflow cluster_extraction Extraction & Defatting cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Neem Oil Sample add_hexane Add Hexane & Mix start->add_hexane load_spe Load onto Conditioned Graphitized Carbon SPE Column add_hexane->load_spe wash_spe Wash with Hexane (Remove Lipids) load_spe->wash_spe elute_spe Elute with Acetonitrile wash_spe->elute_spe hplc HPLC-UV Analysis (215 nm) elute_spe->hplc quant Quantify this compound hplc->quant

Caption: Workflow for this compound Extraction and Analysis.

degradation_factors This compound This compound Integrity degradation Degradation This compound->degradation light Light Exposure (UV/Sunlight) degradation->light temp High Temperature degradation->temp humidity High Humidity degradation->humidity ph Extreme pH (Acidic/Alkaline) degradation->ph

Caption: Key Factors Leading to this compound Degradation.

photodegradation_pathway This compound This compound products products Δ17-isosalanninolide Isosalanninolide Salanninolide This compound->products Sunlight / UV (in presence of O2)

Caption: Simplified this compound Photodegradation Pathway.

References

Resolving co-elution issues of Salannin with other limonoids in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues when analyzing Salannin with other limonoids by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound peak exhibits a shoulder or is not baseline-resolved. What are the likely co-eluting compounds?

A: In extracts from sources like neem (Azadirachta indica), this compound commonly co-elutes with other structurally similar limonoids. The most frequent interfering compounds are Nimbin , Azadirachtin-A , and Azadirachtin-B [1][2]. Due to their similar chemical properties, achieving baseline separation can be challenging without an optimized method.

Q2: How can I definitively confirm that I have a co-elution issue?

A: Visual inspection of the chromatogram for peak shoulders or asymmetry is the first step[3]. For definitive confirmation, more advanced detection methods are recommended:

  • Diode Array Detector (DAD/PDA): A DAD detector can perform peak purity analysis by acquiring UV-Vis spectra across the entire peak. If the spectra are not consistent from the upslope to the downslope of the peak, it indicates the presence of more than one compound[1][3][4].

  • Mass Spectrometry (MS): An HPLC-MS system is a powerful tool to detect co-elution. By analyzing the mass spectra across the peak, you can identify if multiple mass-to-charge ratios (m/z) are present, confirming that multiple compounds are eluting simultaneously[3].

Q3: I've confirmed co-elution. What are the initial steps I should take to resolve my peaks?

A: The most effective initial step is to optimize the mobile phase composition. Co-elution often means you have a selectivity problem, which can be addressed by altering the mobile phase chemistry[4].

  • Change Solvent Strength: In reversed-phase HPLC, weakening the mobile phase (i.e., decreasing the percentage of the organic solvent like acetonitrile or methanol) will increase retention times and may improve separation[3]. A 10% decrease in the organic modifier can be expected to increase retention by a factor of two to three[5].

  • Switch Organic Modifier: If altering the solvent ratio is ineffective, switching the organic modifier can resolve co-elution. Methanol, acetonitrile, and tetrahydrofuran have different solvent properties that can alter selectivity[5]. For instance, if you are using an acetonitrile/water system, try a methanol/water system.

  • Adjust pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. It is recommended to use a buffer to maintain a stable pH[5][6].

Q4: My sample matrix is complex (e.g., crude neem oil). Could my sample preparation be causing the issue?

A: Yes, a complex matrix can introduce many interfering compounds, leading to co-elution. A robust sample preparation and clean-up procedure is critical. Solid Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples like neem oil before HPLC analysis[1][7][8]. Using an SPE cartridge (e.g., graphitized carbon black) can remove lipids and other interferences that might co-elute with your target analytes[2][9].

Q5: Mobile phase optimization and sample cleanup are not sufficient. What other chromatographic parameters can I adjust?

A: If the previous steps do not resolve the issue, you can modify other instrumental parameters:

  • Change Column Chemistry: This is a very effective way to alter selectivity. If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column, which offer different separation mechanisms[10].

  • Decrease Particle Size / Increase Column Length: Using a column with a smaller particle size or a longer column increases theoretical plates (efficiency), leading to sharper peaks and potentially better resolution. However, this will also increase backpressure[10].

  • Lower the Flow Rate: Reducing the mobile phase flow rate can improve separation efficiency and resolution, although it will increase the total run time[10][11].

  • Optimize Temperature: Adjusting the column temperature can affect selectivity. Experimenting with different temperatures within the column's stable range may improve resolution[10][11].

Data Presentation: HPLC Methods for Limonoid Separation

The following table summarizes successful chromatographic conditions reported for the separation of this compound and other common limonoids.

ParameterMethod 1Method 2Method 3
Column Shim-pack GIST C18 (250mm x 4.6mm, 5µm)[1]Supelcosil LC-18 (15cm x 4.6mm)[2]C18 RP (25cm x 4.6mm, 10µm)[12]
Mobile Phase A Water[1]N/A (Isocratic)N/A (Isocratic)
Mobile Phase B Acetonitrile[1]Methanol:Acetonitrile:Water (35:15:50)[2]Acetonitrile:Water (50:50)[12]
Elution Type Gradient[1]Isocratic[2]Isocratic[12]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min[12]
Detection 215 nm (PDA)[1]UV-VIS Detector[2]215 nm (UV)[12]
Retention Time (min) Azadirachtin-B: ~6.0[2][8][13]Azadirachtin-B: 6.0[2][8][13]N/A
Azadirachtin-A: ~7.0[2][8][13]Azadirachtin-A: 7.0[2][8][13]N/A
Nimbin: ~14.2[2][8][13]Nimbin: 14.2[2][8][13]N/A
This compound: ~16.4[2][8][13]This compound: 16.4[2][8][13]N/A

Experimental Protocols

Protocol 1: Gradient HPLC Method for Limonoid Separation

This protocol is based on a validated method for separating Azadirachtin, Nimbin, and this compound[1].

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

    • Column: Shim-pack GIST C18 (250 mm x 4.6 mm, 5 µm).

  • Reagents:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Sample Diluent: Methanol:Water (90:10, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 215 nm.

    • Run Time: 50 minutes.

    • Gradient Program:

      • 0-14 min: 35% B

      • 14.01-35 min: Ramp to 85% B

      • 35-38 min: Hold at 85% B

      • 38.01-42 min: Return to 35% B

      • 42-50 min: Hold at 35% B (equilibration).

  • Procedure:

    • Prepare standards and samples in the sample diluent.

    • Filter all solutions through a 0.45 µm filter before injection.

    • Set up the instrument with the conditions above.

    • Inject standards to establish retention times and calibration curves.

    • Inject samples for analysis.

    • Use the PDA detector's peak purity function to check for co-elution in the sample chromatograms.

Protocol 2: Sample Preparation of Neem Oil using SPE

This protocol describes a clean-up procedure to remove interfering lipids from neem oil samples prior to HPLC analysis[2][7][8].

  • Materials:

    • Graphitized Carbon Black SPE cartridges.

    • Hexane, Acetonitrile (HPLC grade).

    • Vortex mixer, Centrifuge.

  • Procedure:

    • Weigh 1-2 g of neem oil sample.

    • Defat the sample by mixing thoroughly with hexane.

    • Condition the SPE cartridge by rinsing with 10 mL of hexane.

    • Pass the hexane-oil solution through the conditioned SPE cartridge. The lipids will pass through while the limonoids are retained.

    • Wash the cartridge with an additional 2 mL of hexane to remove any remaining oil.

    • Elute the target limonoids (Azadirachtin, Nimbin, this compound) from the cartridge with 5 mL of acetonitrile.

    • The resulting eluate is now ready for HPLC analysis. It can be injected directly or evaporated and reconstituted in the mobile phase if further concentration is needed.

Visualization

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving co-elution issues in HPLC.

G start Co-elution or Poor Resolution Observed check_purity Confirm Co-elution (DAD Purity / MS Analysis) start->check_purity path_mobile_phase Optimize Mobile Phase check_purity->path_mobile_phase Start Here path_column Change Stationary Phase check_purity->path_column path_sample_prep Improve Sample Preparation check_purity->path_sample_prep path_instrument Adjust Operating Parameters check_purity->path_instrument mp_strength Adjust Solvent Ratio (Weaken Mobile Phase) path_mobile_phase->mp_strength mp_type Switch Organic Modifier (e.g., ACN to MeOH) path_mobile_phase->mp_type mp_ph Adjust pH / Add Buffer path_mobile_phase->mp_ph col_chem Select Different Chemistry (e.g., C18 to Phenyl) path_column->col_chem col_dim Decrease Particle Size or Increase Column Length path_column->col_dim sp_spe Implement SPE Cleanup path_sample_prep->sp_spe sp_filter Ensure Proper Filtration path_sample_prep->sp_filter inst_flow Lower Flow Rate path_instrument->inst_flow inst_temp Optimize Temperature path_instrument->inst_temp end_node Resolution Achieved mp_strength->end_node If Successful mp_type->end_node If Successful mp_ph->end_node If Successful col_chem->end_node If Successful col_dim->end_node If Successful sp_spe->end_node If Successful sp_filter->end_node If Successful inst_flow->end_node If Successful inst_temp->end_node If Successful

Caption: Logical workflow for troubleshooting HPLC co-elution issues.

References

Technical Support Center: Enhancing the Photostability of Salannin in Biopesticide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the photostability of Salannin in biopesticide formulations.

Frequently Asked Questions (FAQs)

Q1: Why is the photostability of this compound a concern in biopesticide formulations?

A1: this compound, a key bioactive tetranortriterpenoid from the neem tree (Azadirachta indica), is susceptible to degradation upon exposure to sunlight, particularly UV radiation. This photodegradation leads to a loss of its potent antifeedant and insect growth-regulating activities, reducing the efficacy and field persistence of this compound-based biopesticides.[1] The bio-efficacy of neem formulations is known to be altered due to the degradation of its constituent triterpenoids under light exposure.[1]

Q2: What are the primary degradation products of this compound when exposed to UV light?

A2: Photolysis of this compound can yield several photoproducts. Key identified compounds include Δ17-isosalanninolide, isosalanninolide, and salanninolide.[1] Interestingly, some photoproducts may exhibit their own biological activities. For instance, Δ17-isosalanninolide has shown remarkable antifeedant activity, comparable to that of Azadirachtin A.[1]

Q3: What general strategies can be employed to improve the photostability of this compound?

A3: The primary strategy is the incorporation of UV protectants or stabilizers into the biopesticide formulation. These agents can function by absorbing, scattering, or quenching UV radiation, thereby shielding the this compound molecule from photodegradation. Common approaches include the use of natural compounds, synthetic UV absorbers, and encapsulation techniques.

Q4: Are there specific compounds that have been shown to be effective in stabilizing related limonoids like Azadirachtin?

A4: Yes, studies on the closely related limonoid, Azadirachtin-A, have identified several effective photostabilizers. While direct quantitative data for this compound is limited, these compounds represent promising candidates for this compound formulations. Effective stabilizers for Azadirachtin-A include 8-hydroxyquinoline and tert-butylhydroquinone, which have been shown to significantly increase its half-life under both sunlight and UV light.[2][3] Other substances like p-amino benzoic acid have also been claimed to prevent its degradation by sunlight.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and analysis of photostable this compound formulations.

Issue 1: Rapid loss of this compound concentration in preliminary photostability tests.
  • Question: My initial experiments show a complete or near-complete degradation of this compound within a few hours of UV exposure. How can I confirm this is photodegradation and not another form of instability?

  • Answer:

    • Run a Dark Control: Prepare an identical formulation and store it in complete darkness under the same temperature conditions as your UV-exposed sample. Analyze the this compound concentration in both samples at regular intervals. If the concentration in the dark control remains stable while the exposed sample degrades, photodegradation is the primary cause.

    • HPLC Analysis of Photoproducts: Analyze the UV-exposed sample using High-Performance Liquid Chromatography (HPLC). The appearance of new peaks corresponding to the known photoproducts of this compound (e.g., isosalanninolide, salanninolide) alongside the diminishing this compound peak is a strong indicator of photodegradation.[1]

Issue 2: Inconsistent or non-reproducible results in photostability assays.
  • Question: I am getting variable results each time I run my photostability experiment. What could be the cause?

  • Answer:

    • Standardize the Light Source: Ensure the intensity and wavelength of your UV source are consistent across all experiments. Use a radiometer to measure and record the light intensity at the sample surface before each experiment.

    • Control Temperature: UV lamps can generate significant heat. Use a cooling system to maintain a constant temperature for your samples, as temperature can also influence degradation rates.[1]

    • Homogeneous Formulation: Ensure your biopesticide formulation is homogeneous. Poor dispersion of this compound or stabilizers can lead to inconsistent exposure and degradation. Use appropriate mixing techniques and consider particle size analysis.

    • Solvent Effects: The solvent used in your formulation can significantly impact photostability. Be consistent with the solvent system and be aware that some solvents can promote photodegradation.

Issue 3: Difficulty in quantifying this compound and its photoproducts using HPLC.
  • Question: I am having trouble with my HPLC analysis, such as peak tailing, poor resolution, or a noisy baseline. How can I troubleshoot this?

  • Answer:

    • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. Try adjusting the mobile phase pH, using a different buffer, or employing an end-capped column.

    • Poor Resolution: To improve the separation between this compound and its photoproducts, you can optimize the mobile phase composition (e.g., the ratio of organic solvent to water), change the flow rate, or use a column with a different stationary phase or smaller particle size.

    • Noisy Baseline: This can be caused by air bubbles in the system, a contaminated detector cell, or a failing lamp. Degas your mobile phase thoroughly, flush the system, and check the detector lamp's energy.

    • Drifting Retention Times: Fluctuations in column temperature or mobile phase composition can cause retention times to drift. Use a column oven for precise temperature control and ensure your mobile phase is well-mixed and stable.

Quantitative Data on Photostability Improvement

Table 1: Half-life of Azadirachtin-A with and without Photostabilizers under UV Light and Sunlight

StabilizerConditionHalf-life (without stabilizer)Half-life (with stabilizer)
None UV Light (Thin Film)48 minutes[2][3]-
None Sunlight (Thin Film)3.98 days[2][3]-
8-Hydroxyquinoline UV Light (Thin Film)48 minutes[3]55.80 hours[3]
8-Hydroxyquinoline Sunlight (Thin Film)3.98 days[3]44.42 days[3]
tert-Butylhydroquinone UV Light (Thin Film)48 minutes[3]48.50 hours[3]
tert-Butylhydroquinone Sunlight (Thin Film)3.98 days[3]35.90 days[3]
tert-Butyl-p-cresol Sunlight (Thin Film)3.98 days[3]Effective, but quantitative data not specified[3]

Experimental Protocols

Protocol 1: General Photostability Assessment of this compound Formulations

This protocol outlines a general method for evaluating the photostability of this compound in a given formulation.

1. Materials:

  • This compound standard
  • Biopesticide formulation containing this compound
  • UV light source (e.g., sunlamp or UV chamber with controlled wavelength)
  • Quartz cuvettes or thin-film plates
  • HPLC system with a suitable column (e.g., C18)
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Dark, temperature-controlled environment

2. Procedure:

  • Prepare a stock solution of your this compound formulation.
  • Divide the stock solution into two equal parts: the "Exposed Sample" and the "Dark Control."
  • Place the Exposed Sample in a quartz cuvette or spread it as a thin film on a plate and position it under the UV light source.
  • Place the Dark Control in an identical container and store it in a dark, temperature-controlled environment.
  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from both the Exposed Sample and the Dark Control.
  • Prepare the withdrawn aliquots for HPLC analysis (this may involve dilution and/or extraction).
  • Analyze the samples by HPLC to determine the concentration of this compound.
  • Plot the concentration of this compound as a function of time for both the Exposed Sample and the Dark Control.
  • Calculate the degradation rate and half-life of this compound in the exposed sample.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific formulation and available equipment.

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
  • Flow Rate: 1.0 mL/min
  • Detection: UV detector at 215 nm
  • Injection Volume: 20 µL
  • Column Temperature: 30 °C

2. Standard Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or acetonitrile).
  • Prepare a series of working standards by diluting the stock solution to create a calibration curve.

3. Sample Preparation:

  • Accurately weigh or measure a portion of the biopesticide formulation.
  • Extract the this compound using a suitable solvent. This may involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.
  • Filter the extract through a 0.45 µm syringe filter before injecting it into the HPLC system.

4. Analysis:

  • Inject the standards to generate a calibration curve.
  • Inject the prepared samples.
  • Identify and quantify the this compound peak based on its retention time and the calibration curve.

Visualizations

Experimental_Workflow_for_Photostability_Assessment prep Prepare this compound Formulation split Divide into Exposed and Dark Control Samples prep->split expose Expose Sample to UV Radiation split->expose dark Store Control in Darkness split->dark sample_expose Sample at Time Intervals expose->sample_expose sample_dark Sample at Time Intervals dark->sample_dark hplc HPLC Analysis sample_expose->hplc sample_dark->hplc data Data Analysis: - Degradation Rate - Half-life hplc->data

Caption: Workflow for assessing the photostability of this compound formulations.

Troubleshooting_HPLC_Analysis problem HPLC Problem Identified peak_tailing Peak Tailing problem->peak_tailing poor_resolution Poor Resolution problem->poor_resolution noisy_baseline Noisy Baseline problem->noisy_baseline solution_tailing Adjust Mobile Phase pH Use End-capped Column peak_tailing->solution_tailing Solution solution_resolution Optimize Mobile Phase Change Flow Rate Use Different Column poor_resolution->solution_resolution Solution solution_noise Degas Mobile Phase Clean Detector Cell Check Lamp noisy_baseline->solution_noise Solution

Caption: Troubleshooting common HPLC issues in this compound analysis.

References

Technical Support Center: Optimization of Solvent Systems for Salannin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of solvent systems in the preparative chromatography of Salannin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound using preparative chromatography?

A1: The primary challenges stem from the complexity of the natural extracts, typically from Neem (Azadirachta indica). This compound is often present with numerous structurally similar limonoids, such as nimbin and azadirachtin, leading to co-elution issues.[1] Additionally, this compound and other limonoids can be sensitive to pH, light, and temperature, which may cause degradation during the purification process.[1][2]

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: A multi-step approach is typically most effective.

  • Initial Fractionation: Flash or column chromatography using silica gel is common for initial cleanup and fractionation of the crude extract.[1]

  • High-Resolution Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used for achieving high purity.[3][4] C18 columns are a standard choice.[3][5][6]

  • Alternative High-Capacity Technique: High-Speed Counter-Current Chromatography (HSCCC) is an excellent alternative for preparative scale-up. As a liquid-liquid technique, it avoids irreversible sample adsorption onto a solid support, leading to high recovery rates.[7][8]

Q3: What are the general solubility characteristics of this compound?

A3: this compound is a triterpenoid with moderate polarity. It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. It also shows good solubility in alcohols like methanol, which is often used for extraction.[9][10] Its solubility in non-polar solvents like hexane is limited, a property often exploited for initial cleanup steps.[10]

Q4: How can I monitor the purity of my this compound fractions?

A4: The most common method for purity assessment is analytical HPLC with UV detection.[1] Detection is often performed at a wavelength of around 215-217 nm.[3][4]

Troubleshooting Guide

Issue 1: Poor Peak Resolution or Co-elution in RP-HPLC

  • Q: My this compound peak is overlapping with other impurity peaks. How can I improve separation?

    • A: Optimize the Mobile Phase. Systematically adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient or a lower percentage of organic solvent in an isocratic system will increase retention times and can improve the resolution between closely eluting compounds.[11]

    • A: Change the Organic Modifier. If you are using methanol, try switching to acetonitrile or a mixture of both. These solvents exhibit different selectivities for certain compounds and can alter the elution order, potentially resolving the co-eluting peaks.

    • A: Adjust the pH. While this compound is relatively stable at neutral pH, slight adjustments to the mobile phase pH (if the compound's stability allows) can change the ionization state of acidic or basic impurities, thereby altering their retention and improving separation.[1]

Issue 2: Low Yield or Loss of this compound During Purification

  • Q: The final recovery of pure this compound is significantly lower than expected. What are the potential causes?

    • A: Compound Degradation. this compound can be sensitive to light and high temperatures.[1][2] Protect all extracts and fractions from direct light using amber vials or aluminum foil. Perform solvent evaporation at reduced pressure and moderate temperatures (e.g., below 50°C).[1]

    • A: Irreversible Adsorption. In normal-phase chromatography on silica gel, highly active sites on the stationary phase can lead to irreversible adsorption of the sample. To mitigate this, consider deactivating the silica gel or choosing a different stationary phase. This is a key advantage of using HSCCC, which eliminates this problem.[7]

    • A: Inefficient Extraction or Fractionation. Ensure the initial extraction from the source material is efficient by using an appropriate solvent like methanol and ensuring the material is finely ground.[1][10] During liquid-liquid partitioning, ensure proper pH and solvent choice to prevent the target compound from being lost in the wrong phase.

Issue 3: High Backpressure and Column Clogging

  • Q: The pressure in my HPLC system is steadily increasing during the preparative run. What should I do?

    • A: Filter the Sample and Mobile Phase. The most common cause of high backpressure is particulate matter clogging the column frit. Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection. Ensure all mobile phases are filtered and degassed.[12]

    • A: Use a Guard Column. A guard column is a small, disposable column placed before the main preparative column. It traps particulates and strongly retained compounds, protecting the more expensive main column.

    • A: Check for Sample Precipitation. this compound may be soluble in your injection solvent but could precipitate upon contact with a less-polar mobile phase at the head of the column.[11] If this is suspected, try dissolving the sample in the initial mobile phase itself.

Data Presentation: Solvent Systems and Properties

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Soluble[13]
MethanolReadily Soluble[9][10]
AcetonitrileSoluble[4]
WaterLow Solubility[10]
HexaneLow Solubility[10]

Table 2: Example Solvent Systems for this compound Preparative Chromatography

Chromatography TypeStationary PhaseMobile Phase / Solvent SystemApplication NotesReference
Preparative RP-HPLCC18Acetonitrile : Water (50:50, v/v)Isocratic elution for purification of photoproducts of this compound.[3]
Analytical RP-HPLCC18Methanol : Water (60:40, v/v)Isocratic method for quantification. Can be adapted for preparative scale.[4]
Analytical RP-HPLCC18Methanol : Acetonitrile : Water (35:15:50, v/v/v)Isocratic separation of this compound, nimbin, and azadirachtins.[5][6]
Flash ChromatographySilica GelHexane - Ethyl Acetate (Gradient)Commonly used for initial fractionation of crude extracts.[1]
HSCCCLiquid-LiquidHexane : Butanol : Methanol : Water (1:0.9:1:0.9, v/v)Purification of limonoids (including this compound) from Neem seed concentrate.[14]

Experimental Protocols

Protocol 1: General Sample Preparation from Neem Oil

  • Defatting: Dissolve the crude neem oil in hexane. This compound and other limonoids are poorly soluble in hexane and will precipitate or can be extracted.

  • Liquid-Liquid Extraction: Mix the hexane solution with a polar solvent like methanol or acetonitrile. The limonoids will partition into the polar layer.

  • Separation: Separate the polar layer from the non-polar hexane layer.

  • Concentration: Evaporate the polar solvent under reduced pressure at a temperature below 50°C to yield a limonoid-rich extract.[5][6]

  • Filtration: Before injection into a preparative HPLC, re-dissolve the extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm filter.

Protocol 2: Method Development for Preparative RP-HPLC

  • Column Selection: Start with a C18 reversed-phase column. This is the most common choice for separating limonoids.

  • Initial Scouting Run: Perform an analytical scale run using a fast gradient to determine the approximate elution time of this compound. A common gradient is 10% to 90% Acetonitrile in Water over 20-30 minutes.

  • Solvent Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of this compound to improve resolution from nearby impurities.

    • Alternatively, develop an isocratic method. If this compound elutes at 40% acetonitrile in the gradient run, start isocratic trials around 30-35% acetonitrile.

  • Flow Rate and Loading: For preparative scale, the flow rate is increased proportionally to the column diameter. Determine the maximum sample load that does not compromise resolution (typically 1-5% of the stationary phase weight for silica gel, with different considerations for RP materials).[1]

  • Scale-Up: Once the method is optimized on an analytical or semi-prep column, scale up to the full preparative column, adjusting the flow rate and sample load accordingly.

Visual Guides and Workflows

G cluster_0 Extraction & Initial Cleanup cluster_1 Chromatographic Purification cluster_2 Analysis & Final Product A Neem Seeds/Oil B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane/Methanol) C->D E Limonoid-Rich Fraction D->E F Low-Pressure Column Chromatography (Silica Gel, Hexane:EtOAc Gradient) E->F Initial Fractionation G Preparative RP-HPLC (C18, ACN:H2O or MeOH:H2O) F->G High-Resolution Separation H Fraction Collection G->H I Purity Analysis (Analytical HPLC-UV) H->I Check Purity J Solvent Evaporation H->J K Pure this compound (>95%) J->K

Caption: General workflow for the extraction and purification of this compound.

G start Poor Peak Resolution (Co-elution) q1 Are you running a gradient or isocratic method? start->q1 ans1a Decrease gradient slope (make it shallower) q1->ans1a Gradient ans1b Decrease % of strong solvent (e.g., reduce ACN/MeOH) q1->ans1b Isocratic q2 Have you tried a different organic solvent? ans1a->q2 end Resolution Improved ans1a->end ans1b->q2 ans1b->end ans2 Switch from Methanol to Acetonitrile (or vice-versa) to alter selectivity q2->ans2 No q3 Is the column overloaded? q2->q3 Yes ans2->q3 ans2->end ans3 Reduce sample injection volume or concentration q3->ans3 Yes fail Consider alternative stationary phase (e.g., Phenyl-Hexyl) q3->fail No ans3->end

Caption: Troubleshooting decision tree for poor peak resolution in HPLC.

References

Technical Support Center: Enhancing the Shelf-Life of Salannin-Rich Neem Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Salannin-rich neem formulations. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental work aimed at enhancing formulation stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its shelf-life a significant concern?

This compound is a potent tetranortriterpenoid found in the neem tree (Azadirachta indica), alongside other limonoids like Azadirachtin and Nimbin.[1][2][3] It is a key contributor to the insect-antifeedant and growth-regulating properties of neem extracts. However, this compound is highly susceptible to degradation, particularly from light, heat, and oxidation.[4][5][6] This instability leads to a rapid loss of bio-efficacy, limiting the formulation's effective shelf-life and performance in field conditions.[7]

Q2: What are the primary factors that cause this compound degradation?

The primary factors leading to the degradation of this compound include:

  • Photodegradation: Exposure to UV radiation and sunlight is a major cause of degradation. The furan ring in this compound's structure is particularly susceptible to photooxidation.[4][5] Studies have shown that the half-life of this compound under sunlight can be a matter of minutes.[6][8]

  • Oxidation: In the presence of oxygen, this compound can undergo oxidation, leading to the formation of less active byproducts.[5][9] This process can be accelerated by exposure to light and heat.

  • Temperature: Elevated temperatures can accelerate the rate of both oxidative and hydrolytic degradation of this compound and other limonoids.[8]

  • pH: Extreme pH conditions, particularly alkaline environments, can contribute to the hydrolysis and degradation of triterpenoids like this compound.[10][11]

Q3: What are the most promising strategies to enhance the shelf-life of this compound-rich formulations?

Several formulation strategies can significantly improve the stability of this compound:

  • Nanoencapsulation: Encapsulating neem oil or extract within nanoparticles made from polymers like poly(ε-caprolactone) (PCL) provides a physical barrier against UV radiation, oxygen, and heat, allowing for a sustained release of the active ingredient.[7][12][13][14][15]

  • Emulsion Formulations: Creating stable nano-emulsions or microemulsions can improve the solubility and dispersion of neem oil in water-based formulations.[16][17][18] The use of appropriate surfactants and high-shear mixing techniques helps create fine droplets that enhance stability.[19]

  • Addition of Antioxidants: Incorporating natural or synthetic antioxidants can mitigate oxidative degradation.[2][20][21] Neem itself contains antioxidant compounds, but supplementation can further enhance stability.[22][23]

  • UV Protectants: Adding UV-absorbing compounds, such as p-amino benzoic acid, can help protect this compound from photodegradation.[8]

Q4: How does the stability of this compound compare to Azadirachtin?

This compound is significantly less stable than Azadirachtin, particularly when exposed to light.[5] Research has shown that under sunlight exposure, the half-life of this compound can be as short as 0.09 hours (approximately 5 minutes), while Azadirachtin's half-life is around 11.34 hours under similar conditions.[6] This makes protecting this compound a critical challenge in formulating effective, long-lasting neem-based products.

Troubleshooting Guide

Problem: I am observing a rapid decrease in this compound concentration in my formulation, especially when samples are exposed to laboratory light or sunlight.

  • Probable Cause: Photodegradation is the most likely cause. This compound's structure contains UV chromophores that make it highly susceptible to degradation by light.[4]

  • Solution:

    • Incorporate UV Protectants: Add UV-absorbing stabilizers to your formulation.[8]

    • Use Opaque Packaging: Store the formulation in amber-colored or completely opaque containers to block light exposure.

    • Consider Encapsulation: Nanoencapsulation provides a physical shell that shields the active compounds from UV radiation, significantly slowing photodegradation.[7][14]

Problem: My oil-based formulation is developing an off-odor and losing efficacy over time, even when stored in the dark.

  • Probable Cause: Oxidative degradation is likely occurring. Oxygen can react with both the fatty acids in the neem oil and the this compound molecule itself.[5][9]

  • Solution:

    • Add Antioxidants: Introduce antioxidants like BHT, Vitamin E, or natural extracts rich in phenolic compounds to scavenge free radicals.[2][20][23]

    • Inert Atmosphere: During manufacturing and packaging, purge the container headspace with an inert gas like nitrogen or argon to displace oxygen.

    • Check for Contaminants: Ensure that no pro-oxidant metal ions (e.g., iron, copper) have contaminated the formulation.

Problem: My aqueous emulsion formulation is separating into layers (phase separation) after a short period.

  • Probable Cause: The emulsion is physically unstable. This can be due to an improper surfactant-to-oil ratio, incorrect surfactant selection (HLB value), or droplet sizes that are too large.

  • Solution:

    • Optimize Surfactants: Experiment with different non-ionic surfactants or surfactant blends to find the optimal system for your specific neem oil concentration.[17][18]

    • Reduce Droplet Size: Employ high-shear mixing or microfluidization to reduce the oil droplet size, ideally to the nano-scale. Smaller droplets increase kinetic stability.[19]

    • Develop a Nanoemulsion: Formulating a nanoemulsion can create a thermodynamically stable or highly kinetically stable system that resists phase separation for extended periods.[16][18]

Data Presentation

Table 1: Factors Affecting this compound Stability and Mitigation Strategies

FactorEffect on this compoundMitigation Strategy
UV/Sunlight Rapid photodegradation, leading to formation of isomers like isosalanninolide.[4][5] Half-life can be minutes.[6]Nanoencapsulation, addition of UV protectants, use of opaque packaging.[8]
Oxygen Oxidation of the furan ring and other susceptible parts of the molecule.[5]Addition of antioxidants, packaging under an inert atmosphere.[2][23]
High Temperature Accelerates chemical degradation, including oxidation and hydrolysis.[8]Store in a cool environment, use formulation techniques that offer thermal protection (e.g., encapsulation).[24]
Non-optimal pH Hydrolysis and molecular rearrangement, particularly in highly acidic or alkaline conditions.[10][11]Buffer the formulation to a neutral or slightly acidic pH (typically pH 4-6).

Table 2: Half-Life Comparison of Neem Limonoids Under Sunlight

LimonoidHalf-Life (Hours)
This compound0.09
Nimbin0.30
Azadirachtin11.34
(Data sourced from studies on methanolic extracts of neem seeds exposed to sunlight)[6]

Experimental Protocols & Visualizations

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of this compound in neem oil formulations.

1. Objective: To determine the concentration of this compound in a sample.

2. Materials:

  • HPLC system with UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Sample preparation materials: Hexane, Solid Phase Extraction (SPE) cartridges (e.g., graphitized carbon black), centrifuge, volumetric flasks.[25][26]

3. Sample Preparation (for Neem Oil): a. Accurately weigh a known amount of the neem oil formulation. b. Perform a liquid-liquid extraction or SPE to separate the limonoids from the fatty oil matrix. A common method involves defatting with hexane.[25][26][27] c. For SPE, mix the oil with hexane and pass it through a conditioned graphitized carbon black column. d. Wash the column with hexane to remove remaining lipids.[25][26] e. Elute this compound and other limonoids from the column using acetonitrile.[25][26][27] f. Dilute the eluate to a known volume with the mobile phase. g. Filter the final solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Detection Wavelength: 215 nm.[1]

  • Injection Volume: 20 µL.

5. Quantification: a. Prepare a multi-point calibration curve using the this compound reference standard. b. Inject the prepared sample into the HPLC system. c. Identify the this compound peak based on the retention time of the standard. d. Calculate the concentration in the sample using the calibration curve.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Neem Formulation Sample extract Defatting & Extraction (e.g., Hexane + SPE) start->extract Isolate actives elute Elute Limonoids (Acetonitrile) extract->elute Purify filter Filter (0.45 µm) elute->filter Remove particulates hplc Inject into HPLC System (C18 Column, UV @ 215 nm) filter->hplc Ready for analysis data Data Acquisition (Chromatogram) hplc->data calc Calculate Concentration data->calc cal Prepare Calibration Curve (this compound Standard) cal->calc result Final this compound Concentration (ppm) calc->result

Workflow for this compound quantification using HPLC.
Protocol 2: Accelerated Stability Study

This protocol simulates long-term storage in a shorter timeframe to assess formulation stability.

1. Objective: To evaluate the physical and chemical stability of a this compound formulation under elevated temperature.

2. Materials:

  • Environmental chamber or oven capable of maintaining 54 ± 2 °C.

  • Formulation samples in their final proposed packaging.

  • Control samples stored at a lower temperature (e.g., 4 °C or room temperature).

  • Analytical equipment for this compound quantification (HPLC) and physical characterization (viscometer, pH meter, particle size analyzer).

3. Procedure: a. Prepare multiple, identical samples of the final formulation in their sealed containers. b. Analyze baseline samples (Time 0) for this compound concentration, pH, viscosity, particle size, and visual appearance. c. Place the test samples in the environmental chamber at 54 °C. Store control samples at their designated temperature.[24][28] d. Withdraw samples at predetermined intervals (e.g., 3, 7, and 14 days). A 14-day study at 54 °C is often used to extrapolate a shelf-life of approximately two years.[28][29] e. At each time point, allow the samples to return to room temperature. f. Perform a complete analysis on each withdrawn sample:

  • Visual Inspection: Check for color change, phase separation, crystallization, or odor.
  • Physical Tests: Measure pH, viscosity, and particle size distribution.
  • Chemical Assay: Quantify the this compound concentration using the validated HPLC method.

4. Data Analysis: a. Plot the this compound concentration versus time. b. Determine the degradation rate and calculate the predicted shelf-life (e.g., time to reach 90% of the initial concentration). c. Compare physical parameters to the baseline values to identify any significant changes.

G cluster_main This compound Degradation & Mitigation cluster_stress Stress Factors cluster_degradation Degradation Pathway cluster_mitigation Mitigation Strategies light Sunlight / UV This compound This compound light->this compound oxygen Oxygen oxygen->this compound heat High Temperature heat->this compound products Degradation Products (e.g., Isosalanninolide, Oxidized Compounds) This compound->products loss Loss of Bio-Efficacy products->loss encap Nanoencapsulation encap->light Blocks encap->oxygen Blocks antiox Antioxidants antiox->oxygen Scavenges uvp UV Protectants uvp->light Absorbs

Strategies to mitigate key factors causing this compound degradation.

References

Mitigating matrix effects in the LC-MS analysis of Salannin in plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of Salannin in plant tissues. Our goal is to help you mitigate matrix effects and ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in plant tissues important?

This compound is a tetranortriterpenoid belonging to the limonoid class of secondary metabolites found in plants of the Meliaceae family, such as the neem tree (Azadirachta indica). It is known for its insect antifeedant and growth-regulating properties.[1][2][3] Accurate quantification of this compound is crucial for the quality control of botanical extracts and the development of natural pesticides.

Q2: What are matrix effects in the context of LC-MS analysis of this compound?

Matrix effects are the alteration of the ionization efficiency of an analyte, like this compound, by co-eluting compounds from the sample matrix.[4] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.

Q3: What are the common signs of matrix effects in the analysis of this compound from plant extracts?

Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q4: Which sample preparation techniques are recommended to minimize matrix effects for this compound analysis?

Effective sample preparation is critical for removing interfering matrix components. Recommended techniques include:

  • Solid-Phase Extraction (SPE): SPE can effectively clean up plant extracts. Graphitized carbon black SPE cartridges have been successfully used to preconcentrate this compound from neem oil samples.[5][6]

  • Liquid-Liquid Extraction (LLE): LLE is a selective technique that partitions this compound into an immiscible organic solvent, leaving behind many matrix components. Ethyl acetate has been used for the LLE of this compound from plasma samples.[7]

  • Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components, but may compromise the limit of detection if this compound concentrations are low.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the LC-MS analysis of this compound in plant tissues.

Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Recommended Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column. To prevent this, use guard columns and ensure adequate sample cleanup.[8]
Inappropriate Injection Solvent The injection solvent should be weaker than or match the initial mobile phase composition to ensure proper peak focusing on the column.
Secondary Interactions Mobile phase additives like formic acid or ammonium acetate can improve peak shape by minimizing interactions between this compound and the stationary phase. A typical mobile phase consists of acetonitrile and water with 1mM ammonium acetate.[7]
Column Overload Reduce the injection volume or dilute the sample.
Problem 2: Low Signal Intensity or High Variability in Results
Potential Cause Recommended Solution
Ion Suppression This is a significant matrix effect. Improve sample cleanup using SPE or LLE. Optimize chromatographic conditions to separate this compound from co-eluting interferences.
Suboptimal MS Parameters Infuse a standard solution of this compound to optimize MS parameters such as capillary voltage, gas flows, and collision energy. For this compound, positive electrospray ionization (ESI) is commonly used.[7]
Analyte Degradation This compound can be sensitive to light and temperature.[9][10][11] Protect samples from light and store them at low temperatures. Prepare fresh standards and samples regularly.
Inconsistent Extraction Recovery Optimize and validate the extraction procedure to ensure consistent recovery. The use of a stable isotope-labeled internal standard is the best way to correct for recovery variations.[12][13][14]
Problem 3: Inaccurate Quantification
Potential Cause Recommended Solution
Matrix Effects (Ion Suppression/Enhancement) The "gold standard" for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound.[12][13][14] If a SIL-IS is unavailable, use matrix-matched calibration curves or the standard addition method.[15]
Non-linear Calibration Curve This can be a sign of matrix effects or detector saturation. Extend the calibration range and consider using a weighted linear regression.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method.[16]

Experimental Protocols

Protocol 1: Sample Preparation using SPE

This protocol is adapted from a method for the analysis of limonoids in neem oil.[5][6][9]

  • Sample Extraction:

    • Weigh 0.5 g of the homogenized plant tissue sample into a 50 mL volumetric flask.

    • Add a mixture of methanol and water (90:10, v/v) to the mark.

    • Sonicate the solution for 15 minutes, shake vigorously for 5 minutes, and sonicate for another 15 minutes.

    • Place the sample in a freezer for 15 minutes to precipitate lipids.

    • Centrifuge for 30 minutes at 5000 RPM.

  • Solid-Phase Extraction (SPE):

    • Condition a graphitized carbon SPE cartridge with hexane.

    • Take 2 mL of the supernatant from the previous step and load it onto the SPE cartridge.

    • Wash the cartridge with 2 mL of hexane to remove non-polar interferences.

    • Elute this compound and other limonoids with 5 mL of acetonitrile into a 10 mL volumetric flask.

    • Bring the eluate to volume with a mixture of methanol and water (90:10, v/v).

    • The sample is now ready for LC-MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol is based on a validated method for this compound analysis.[7][17][18]

  • LC System: Waters ACQUITY UPLC™ or equivalent

  • Column: Waters ACQUITY UPLC™ BEH C18 (100.0 mm × 2.1 mm; 1.7 µm)

  • Mobile Phase A: 1mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient: (Example) 30% B to 95% B over 1.5 min, hold at 95% B for 0.5 min, return to 30% B.

  • Total Run Time: 2.0 min

  • MS System: Waters Q-TOF Premier™ or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transition for this compound: m/z 619.37 → 459.30[7]

Quantitative Data Summary

Method Analyte Matrix Recovery (%) LOQ (ng/mL) Reference
SPE-HPLC-UVThis compoundFortified Neem Oil97.4 - 104.7Not Reported[5][6]
LLE-UPLC-MS/MSThis compoundWistar Rat PlasmaNot specified, but optimized1.0[7]
UHPLC-MS/SRMThis compoundNeem Leaf Extract99 - 111 (Accuracy)62.5 pg (on column)[17][18]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Plant Tissue Homogenization extraction Solvent Extraction (e.g., MeOH/H2O) start->extraction cleanup Cleanup/Purification (SPE or LLE) extraction->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lcms UPLC-MS/MS System concentrate->lcms data_acq Data Acquisition (MRM) lcms->data_acq peak_int Peak Integration data_acq->peak_int calibration Calibration Curve peak_int->calibration quant Quantification calibration->quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Inconsistent/Inaccurate Results check_system System Suitability Check (Inject Standard) start->check_system system_ok System OK? check_system->system_ok investigate_matrix Investigate Matrix Effects system_ok->investigate_matrix Yes fix_system Troubleshoot LC-MS System system_ok->fix_system No post_spike Post-Extraction Spike Experiment investigate_matrix->post_spike matrix_effect_confirmed Matrix Effect Confirmed? post_spike->matrix_effect_confirmed optimize_prep Optimize Sample Prep (e.g., SPE, LLE, Dilution) matrix_effect_confirmed->optimize_prep Yes resolution Achieve Reliable Quantification matrix_effect_confirmed->resolution No optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_is Implement IS or Matrix-Matched Calibration optimize_chrom->use_is use_is->resolution

Caption: Troubleshooting workflow for matrix effects.

References

Validation & Comparative

Unveiling the Antifeedant Duel: A Comparative Analysis of Salannin and Azadirachtin

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural insecticides, the neem tree (Azadirachta indica) stands as a botanical arsenal, producing a complex array of bioactive limonoids. Among these, azadirachtin has long been celebrated as the preeminent antifeedant and insect growth regulator. However, another significant constituent, salannin, exhibits its own potent deterrent properties, prompting a closer examination of its efficacy relative to its more famous counterpart. This guide provides a comparative analysis of the antifeedant activities of this compound and azadirachtin, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in the pursuit of effective and sustainable pest management strategies.

Quantitative Comparison of Antifeedant Efficacy

The antifeedant potency of this compound and azadirachtin has been evaluated against a range of insect pests. The following table summarizes key quantitative data from comparative studies, highlighting the concentrations at which these compounds deter feeding.

CompoundInsect SpeciesBioassay TypeEfficacy Metric (Unit)ResultCitation
This compoundSpodoptera lituraLeaf Disc ChoiceFI50 (µg/cm²)2.8[1]
3-O-acetyl salannolSpodoptera lituraLeaf Disc ChoiceFI50 (µg/cm²)2.0[1]
SalannolSpodoptera lituraLeaf Disc ChoiceFI50 (µg/cm²)2.3[1]
This compoundSpodoptera frugiperdaLeaf Disc ChoiceED50 (µg/cm²)13[2]
AzadirachtinSpodoptera frugiperdaLeaf Disc ChoiceEC50 (µg/cm²)3.0[2]
This compoundSpodoptera litura, Pericallia ricini, Oxya fuscovittataNot SpecifiedAntifeedant & Growth RegulationActive[3][4]
Azadirachtin-ASpodoptera litura, Pericallia ricini, Oxya fuscovittataNot SpecifiedAntifeedant & Growth RegulationActive (used for comparison)[3][4]

FI50 (Feeding Inhibition 50) and ED50/EC50 (Effective Dose/Concentration 50) represent the concentration required to deter feeding by 50%.

The data indicates that while this compound and its derivatives demonstrate significant antifeedant properties, azadirachtin generally exhibits higher potency, requiring a lower concentration to achieve a similar level of feeding deterrence against Spodoptera frugiperda.[2] However, it is important to note that the efficacy of these compounds can be species-specific.[5]

Mechanisms of Antifeedant Action

Both this compound and azadirachtin belong to the limonoid class of compounds and share a common origin in the neem tree.[5] Their antifeedant effects are primarily mediated through the insect's gustatory system.

Azadirachtin acts by:

  • Stimulating deterrent receptors: It activates specialized chemoreceptors in the insect's mouthparts, leading to a direct aversive response.[6]

  • Inhibiting phagostimulant receptors: Azadirachtin can block the function of receptors that recognize feeding stimulants like sugars, making the food source less appealing.[5][6] This dual action of generating a negative stimulus while masking positive ones results in a powerful feeding deterrent effect.[6]

This compound , while less extensively studied at the molecular level, is also known to act as a potent feeding deterrent.[1] It is plausible that it shares a similar mechanism of action with azadirachtin, interacting with gustatory neurons to inhibit feeding. The structural similarities between the two molecules suggest they may target related receptor sites.

Experimental Protocols

The evaluation of antifeedant efficacy relies on standardized bioassays. A commonly employed method is the Leaf Disc Bioassay , which can be conducted in "choice" or "no-choice" formats.

1. Leaf Disc Choice Bioassay Protocol:

  • Test Insects: Larvae of the target insect species (e.g., Spodoptera litura) are reared under controlled laboratory conditions.

  • Preparation of Test Solutions: this compound and azadirachtin are dissolved in an appropriate solvent (e.g., acetone or ethanol) to create a series of stock solutions of varying concentrations.

  • Treatment of Leaf Discs: Leaf discs of a uniform size are punched from a suitable host plant. Half of the discs are treated with the test solution, while the other half (control) are treated with the solvent alone. The solvent is allowed to evaporate completely.

  • Experimental Arena: In a petri dish, a treated and a control leaf disc are placed equidistant from the center.

  • Introduction of Insects: A single, pre-starved insect larva is introduced into the center of the petri dish.

  • Data Collection: After a predetermined period (e.g., 24 hours), the area of each leaf disc consumed is measured.

  • Calculation of Feeding Inhibition: The Feeding Inhibition (FI) index is calculated using the formula: FI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control disc consumed and T is the area of the treated disc consumed.

  • Statistical Analysis: The FI50 value, the concentration causing 50% feeding inhibition, is determined through probit analysis.

2. No-Choice Bioassay Protocol:

The no-choice assay follows a similar procedure, but each insect is presented with only a treated leaf disc. This setup is used to assess the absolute deterrence of a compound and can also be used to measure effects on insect growth and mortality due to starvation.[7][8]

Visualizing the Process and Pathways

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

Antifeedant_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Rearing of Test Insects D Treatment of Leaf Discs (Compound vs. Control) A->D B Preparation of Test Compound Solutions B->D C Creation of Leaf Discs C->D E Introduction of Insect into Choice or No-Choice Arena D->E F Measurement of Leaf Area Consumed E->F G Calculation of Feeding Inhibition Index (FI) F->G H Determination of FI50/EC50 Values G->H

Caption: Workflow of a typical antifeedant leaf disc bioassay.

Antifeedant_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Level cluster_cns Central Nervous System cluster_response Behavioral Response Compound Antifeedant Compound (this compound / Azadirachtin) Deterrent_Receptor Deterrent Gustatory Receptor Neuron Compound->Deterrent_Receptor Stimulation Sugar_Receptor Phagostimulant (Sugar) Receptor Neuron Compound->Sugar_Receptor Inhibition CNS Integration of Sensory Input Deterrent_Receptor->CNS Signal Transmission Sugar_Receptor->CNS Reduced Signal Feeding_Inhibition Feeding Inhibition CNS->Feeding_Inhibition Behavioral Decision

Caption: Proposed signaling pathway for limonoid-induced antifeedant response.

Conclusion

Both this compound and azadirachtin are potent natural antifeedants derived from the neem tree. While azadirachtin often demonstrates superior efficacy in laboratory bioassays, this compound and its analogues are significant contributors to the overall protective effects of neem extracts.[3][4] The choice between these compounds for pest management applications may depend on the target insect species, the desired level of control, and formulation considerations. Further research into the precise molecular targets of this compound and potential synergistic effects with other neem limonoids could unlock even more effective and sustainable insect control solutions.

References

A Comparative Guide to HPLC Methods for Salannin Quantification in Commercial Neem Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of Salannin, a key bioactive tetranortriterpenoid in commercial neem (Azadirachta indica) products, is crucial for quality control and standardization. High-Performance Liquid Chromatography (HPLC) remains a primary analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods, offering insights into their performance based on experimental data.

Comparison of Validated HPLC Methods for this compound Quantification

Several studies have established reliable HPLC methods for the simultaneous determination of this compound along with other major limonoids in neem oil and formulations. The following table summarizes the performance characteristics of a prominent method.

ParameterHPLC Method 1Alternative Method (HPTLC)
Principle Reverse-Phase HPLC with UV DetectionHigh-Performance Thin-Layer Chromatography
Sample Preparation Solid Phase Extraction (SPE) with graphitized carbon black.[1][2][3]Methanolic extraction.
Recovery of this compound 97.4–102.0%[1][2]Data not readily available
Limit of Quantitation (LOQ) 0.2 ppm[4]Data not readily available
Linearity (r²) > 0.999[5]Data not readily available
Specificity Method shows no interference from lipids or other sample matrix components.[1][2][4]Good resolution of this compound.
Throughput HighHigher than HPLC

Experimental Protocol: HPLC Quantification of this compound in Neem Oil

This section details a validated experimental protocol for the quantification of this compound in commercial neem oil samples using HPLC with UV detection.

1. Materials and Reagents:

  • Reference standards of this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexane (analytical grade)

  • Solid Phase Extraction (SPE) cartridges with graphitized carbon black

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-VIS detector.[1]

  • Reversed-phase C18 column (e.g., 15.0 cm x 4.6 mm i.d.).[1]

3. Sample Preparation (Solid Phase Extraction):

  • Weigh approximately 1-2 g of the neem oil sample.[1]

  • Dissolve the sample in hexane.

  • Pass the hexane solution through a conditioned graphitized carbon black SPE column.[1][2][3] This step defats the sample and removes interfering lipids.[1]

  • Wash the column with hexane to remove any remaining oil.[1][2][6][3]

  • Elute this compound and other target analytes from the column using acetonitrile.[1][2][6][3]

  • Collect the acetonitrile eluate, filter it through a 0.45 µm filter, and it is ready for HPLC analysis.[1]

4. Chromatographic Conditions:

  • Mobile Phase: An isocratic system of acetonitrile and water is commonly used.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 215 nm.[4]

  • Column Temperature: Room temperature.[4]

5. Quantification:

  • Prepare a multi-point calibration curve using the this compound reference standard.[4]

  • Inject the prepared sample into the HPLC system.

  • Identify and quantify the this compound peak based on the retention time and the calibration curve.

Experimental Workflow and Logic

The following diagram illustrates the key steps in the validation and application of an HPLC method for this compound quantification.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation NeemProduct Commercial Neem Product SPE Solid Phase Extraction (SPE) - Defatting - Analyte Enrichment NeemProduct->SPE Dissolve in Hexane FilteredSample Filtered Sample Extract SPE->FilteredSample Elute with Acetonitrile HPLC HPLC System (C18 Column, UV Detector) FilteredSample->HPLC StdPrep This compound Standard Preparation (Calibration Curve) StdPrep->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Isocratic Elution Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification Validation Method Validation - Linearity - Accuracy (Recovery) - Precision - Specificity - LOQ/LOD Quantification->Validation Result This compound Concentration (mg/kg or ppm) Validation->Result

Caption: Workflow for HPLC-based quantification of this compound in neem products.

Alternative Analytical Techniques

While HPLC is the most widely adopted method, other techniques like High-Performance Thin-Layer Chromatography (HPTLC) have also been utilized for the analysis of neem formulations.[7] HPTLC can offer higher sample throughput, but comprehensive, validated comparative data against HPLC for this compound quantification is not as extensively documented in the reviewed literature. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for simultaneous quantification of other compounds, desired sensitivity, and available instrumentation.

References

A Comparative Analysis of Salannin and Synthetic Pyrethroids for Insect Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Mechanisms of a Prominent Phytochemical and a Class of Synthetic Insecticides.

In the ongoing search for effective and environmentally conscious pest management strategies, both natural compounds and synthetic chemicals play crucial roles. This guide provides a detailed comparison of the efficacy of Salannin, a bioactive limonoid derived from the neem tree (Azadirachta indica), and synthetic pyrethroids, a major class of chemical insecticides. This analysis is supported by experimental data to offer a clear perspective on their respective strengths and applications against key insect pests, particularly Helicoverpa armigera and Spodoptera litura.

Executive Summary

This compound primarily acts as a potent antifeedant and an insect growth regulator, disrupting the normal life cycle of pests.[1][2] In contrast, synthetic pyrethroids are fast-acting neurotoxins that target the insect's nervous system, leading to paralysis and death.[3] While synthetic pyrethroids generally exhibit higher acute toxicity at lower concentrations, concerns regarding insecticide resistance and environmental impact are more pronounced. This compound, with its multi-faceted mode of action, presents a valuable alternative or complementary component in integrated pest management (IPM) strategies.[2]

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and representative synthetic pyrethroids against two significant agricultural pests, Helicoverpa armigera and Spodoptera litura. It is important to note that direct comparative studies are limited, and the methodologies (e.g., bioassay type, formulation) can vary between studies, affecting direct comparisons of LC50/EC50 values.

Table 1: Efficacy against Helicoverpa armigera

CompoundBioassay TypeMetricValueReference
This compoundDiet IncorporationEC50 (neonate larvae)>90 ppm[4]
3-O-acetyl salannolDiet IncorporationEC50 (neonate larvae)64.2 ppm[4]
CypermethrinLeaf ResidueLC50 (6th instar larvae)80.38 mg a.i./L[3]
CypermethrinLarval DipLC50 (2nd instar larvae)277.67 ppm[5]
DeltamethrinTopical ApplicationLD50 (Susceptible Strain)0.064 µg/g[6]
DeltamethrinLeaf-disc DipLC50 (3rd instar larvae)4.40279 - 4.69631 %[7]

Table 2: Efficacy against Spodoptera litura

CompoundBioassay TypeMetricValueReference
This compoundDiet IncorporationEC50 (neonate larvae)~80-90 ppm[4]
This compoundLeaf-disc ChoiceFI50 (4th instar larvae)2.8 µg/cm²[4]
3-O-acetyl salannolLeaf-disc ChoiceFI50 (4th instar larvae)2.0 µg/cm²[4]
DeltamethrinLeaf DipLC50 (3rd instar larvae)132 ppm (48h)[8]
BifenthrinLeaf DipLC50 (3rd instar larvae)72 ppm (48h)[8]

*EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured response (e.g., growth). *LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. *LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population. *FI50 (Feeding Inhibition 50): The concentration at which feeding is inhibited by 50%.

Mode of Action

The fundamental mechanisms by which this compound and synthetic pyrethroids exert their effects on insects are distinctly different.

This compound: As a limonoid from the neem tree, this compound's primary modes of action are as an antifeedant and an insect growth regulator .[1][2] It deters insects from feeding on treated plants and, when ingested, interferes with the hormonal systems that control molting and development, leading to deformities, reduced fitness, and mortality.[1][2]

Synthetic Pyrethroids: These insecticides are potent neurotoxins that act on the voltage-gated sodium channels in the nerve cell membranes of insects.[3] They prevent the channels from closing after activation, leading to a constant state of nerve excitement, which results in paralysis and rapid knockdown of the insect.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the efficacy of insecticides like this compound and synthetic pyrethroids.

Leaf-Dip Bioassay for Insecticidal Activity

This method is commonly used to evaluate the contact and ingestion toxicity of an insecticide.

  • Preparation of Test Solutions: A series of graded concentrations of the test compound (e.g., a synthetic pyrethroid) are prepared in a suitable solvent, often with a surfactant to ensure even coating. A control solution containing only the solvent and surfactant is also prepared.

  • Leaf Treatment: Fresh, uniform leaves of a host plant (e.g., cotton for H. armigera) are dipped into each test solution for a set duration (e.g., 10-30 seconds).

  • Drying: The treated leaves are allowed to air-dry completely.

  • Insect Exposure: A known number of test insects (e.g., third-instar larvae) are placed in a container (e.g., a petri dish) with the treated leaf.

  • Observation: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours). Larvae that are unable to move in a coordinated manner when prodded are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.

Topical Application Bioassay for Acute Contact Toxicity

This method is used to determine the intrinsic toxicity of a compound through direct application to the insect's cuticle.

  • Preparation of Dosing Solutions: A range of concentrations of the test substance are prepared in a volatile solvent like acetone.

  • Insect Immobilization: Test insects of a uniform age and size are immobilized, often by chilling or brief exposure to carbon dioxide.

  • Application: A precise volume (typically 1 microliter) of the dosing solution is applied to a specific area of the insect's body, usually the dorsal thorax, using a micro-applicator. A control group is treated with the solvent only.

  • Holding and Observation: The treated insects are held in clean containers with access to food and water. Mortality is assessed at predetermined intervals.

  • Data Analysis: The results are analyzed using probit analysis to calculate the LD50.

No-Choice Antifeedant Bioassay

This protocol is designed to measure the feeding deterrence of a compound.

  • Preparation of Treated Diet/Leaf Discs: A standard artificial diet or leaf discs from a host plant are treated with various concentrations of the test compound (e.g., this compound). Control diet/discs are treated with the solvent alone.

  • Insect Introduction: A single, pre-weighed larva is placed in a container with a pre-weighed amount of the treated or control diet/leaf disc.

  • Incubation: The containers are kept under controlled environmental conditions for a specific period (e.g., 48 hours).

  • Measurement: After the incubation period, the amount of diet/leaf disc consumed and the weight gain of the larva are measured.

  • Calculation of Antifeedant Index: The antifeedant index (AFI) or feeding inhibition (FI) is calculated using the formula: AFI (%) = [(C-T)/(C+T)] x 100, where C is the amount of control diet consumed and T is the amount of treated diet consumed. The FI50 value is then determined.

Visualizing the Mechanisms

To better understand the distinct modes of action and the experimental processes, the following diagrams have been generated using Graphviz.

Synthetic_Pyrethroid_Mode_of_Action cluster_neuron Insect Nerve Cell Axon Na_channel Voltage-Gated Sodium Channel (Normal State) Na_channel_open Sodium Channel (Open) Na_channel->Na_channel_open Opens Na_channel_open->Na_channel Closes (Repolarization) Na_channel_blocked Sodium Channel (Blocked Open) Na_channel_open->Na_channel_blocked Paralysis Paralysis & Death Na_channel_blocked->Paralysis Prevents closing, constant nerve firing Na_ion Na+ ions Na_ion->Na_channel_open Influx Pyrethroid Synthetic Pyrethroid Pyrethroid->Na_channel_open Binds to open channel Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_channel Depolarization

Caption: Mode of action of synthetic pyrethroids on insect nerve cells.

Salannin_Mode_of_Action cluster_antifeedant Antifeedant Activity cluster_igr Insect Growth Regulation This compound This compound Feeding_Behavior Insect Feeding Behavior This compound->Feeding_Behavior Hormone_System Insect Endocrine System (e.g., Ecdysone) This compound->Hormone_System Reduced_Feeding Reduced Feeding / Starvation Feeding_Behavior->Reduced_Feeding Deterred by this compound Mortality Reduced Fitness & Mortality Reduced_Feeding->Mortality Disrupted_Molting Disrupted Molting & Development Hormone_System->Disrupted_Molting Interference by this compound Disrupted_Molting->Mortality

Caption: Dual mode of action of this compound as an antifeedant and growth regulator.

Experimental_Workflow_LC50 start Start prep_solutions Prepare Serial Dilutions of Test Compound start->prep_solutions treat_substrate Treat Substrate (e.g., Leaf-Dip, Diet Incorporation) prep_solutions->treat_substrate expose_insects Expose Insects to Treated Substrate treat_substrate->expose_insects incubation Incubate under Controlled Conditions expose_insects->incubation assess_mortality Assess Mortality at Regular Intervals incubation->assess_mortality probit_analysis Perform Probit Analysis assess_mortality->probit_analysis end Determine LC50 Value probit_analysis->end

Caption: General experimental workflow for determining the LC50 of an insecticide.

Conclusion

This guide provides a comparative overview of this compound and synthetic pyrethroids, highlighting their distinct efficacies and modes of action. Synthetic pyrethroids offer rapid and potent insecticidal activity, making them effective for immediate pest knockdown. However, the development of resistance and potential non-target effects necessitate careful management. This compound, with its antifeedant and insect growth regulatory properties, provides a more nuanced approach to pest control that can be a valuable tool in integrated pest management programs, potentially mitigating the risks associated with synthetic insecticide overuse. For researchers and drug development professionals, understanding these differences is key to developing innovative and sustainable pest control solutions.

References

Unveiling the Therapeutic Promise of Salannin and Nimbin: A Guide to Investigating Combined Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of combination therapies is a cornerstone of modern drug development, offering the potential for enhanced efficacy and reduced side effects. Within the rich pharmacopeia of natural products, the neem tree (Azadirachta indica) presents a treasure trove of bioactive limonoids, including Salannin and nimbin. While the individual anti-cancer and insecticidal properties of these compounds are recognized, their combined therapeutic effect remains a critical unanswered question. This guide provides a framework for investigating the synergistic versus antagonistic interactions of this compound and nimbin, offering detailed experimental protocols and a foundation for data-driven decision-making in drug discovery.

Individual Compound Profiles: A Foundation for Combination Studies

Currently, there is a notable absence of direct, peer-reviewed studies quantifying the synergistic or antagonistic effects of a combined this compound and nimbin formulation in a therapeutic context. The existing research primarily focuses on their individual bioactivities or their presence in complex neem extracts. Understanding these individual profiles is the first step in designing robust combination studies.

This compound: A tetranortriterpenoid known for its potent insect antifeedant and growth-regulating properties.[1][2] Its anticancer mechanisms are less defined but are thought to contribute to the overall therapeutic effects of neem extracts.

Nimbin: Another prominent limonoid from neem, nimbin has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Studies suggest that nimbin can modulate key signaling pathways involved in cancer progression, such as the NF-κB pathway.[5][6][7][8] Furthermore, nimbin has been shown to induce apoptosis through a caspase-mediated pathway.[9]

Proposed Experimental Framework for Synergy/Antagonism Determination

To address the gap in knowledge, a systematic investigation is required. The following experimental workflow is proposed to elucidate the nature of the interaction between this compound and nimbin.

G cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Mechanistic Validation A Determine IC50 of this compound C Checkerboard Assay (Fixed Ratio & Constant Ratio) A->C B Determine IC50 of Nimbin B->C D Isobologram Analysis C->D E Calculate Combination Index (CI) C->E D->E F Synergy? (CI < 1) E->F G Antagonism? (CI > 1) E->G H Additive? (CI = 1) E->H I Apoptosis Assays (Annexin V/PI, Caspase Activity) F->I G->I H->I J Western Blot for Signaling Pathway Proteins I->J G cluster_pathways Potential Intracellular Targets This compound This compound MAPK MAPK Pathway This compound->MAPK ? Nimbin Nimbin NFkB NF-κB Pathway Nimbin->NFkB Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis

References

Unveiling the Insecticidal Arsenal: A Comparative Study of Salannin and Other C-seco Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced insecticidal properties of natural compounds is paramount in the quest for effective and sustainable pest management solutions. This guide provides a comparative analysis of Salannin and other C-seco limonoids, a class of tetranortriterpenoids renowned for their potent insecticidal activities. By examining quantitative data, experimental methodologies, and proposed mechanisms of action, this document aims to offer a comprehensive resource for evaluating these promising biopesticides.

At a Glance: Comparative Insecticidal Efficacy

The insecticidal and antifeedant activities of this compound and its C-seco limonoid counterparts have been evaluated against a range of economically important insect pests. The following tables summarize key quantitative data from various studies, offering a snapshot of their relative potencies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and target insect species across studies.

Table 1: Antifeedant Activity of this compound and Other C-seco Limonoids against Lepidopteran Pests

CompoundInsect SpeciesParameterValueReference
This compoundSpodoptera frugiperdaED5013 µg/cm²[1]
VolkensinSpodoptera frugiperdaED503.5 µg/cm²[1]
AzadirachtinSpodoptera frugiperdaEC503.6 x 10⁻⁷ µg/g[1]
This compoundSpodoptera frugiperdaEC504.7 x 10⁻⁴ µg/g[1]
SalanninolideSpodoptera frugiperdaEC50>1 x 10⁻³ µg/g[1]
IsosalanninolideSpodoptera frugiperdaEC501.4 x 10⁻⁴ µg/g[1]
NimbinSpodoptera frugiperdaEC506.3 x 10⁻⁴ µg/g[1]
NimbinolideSpodoptera frugiperdaEC504.3 x 10⁻⁴ µg/g[1]
IsonimbolideSpodoptera frugiperdaEC502.6 x 10⁻⁴ µg/g[1]
3-O-acetylsalannolSpodoptera lituraEC5065.6 ppm[1]
SalannolSpodoptera lituraEC5077.4 ppm[1]
This compoundSpodoptera lituraEC5087.7 ppm[1]

Table 2: Growth Regulatory Effects of this compound

Insect SpeciesEffectObservationReference
Spodoptera lituraGrowth RegulationDelayed molt, increased larval duration, larval and pupal mortality, decreased pupal weight.[2][3]
Pericallia riciniGrowth RegulationDelayed molt, increased larval duration, larval and pupal mortality, decreased pupal weight.[2][3]
Oxya fuscovittataGrowth RegulationDelayed molt, nymphal mortality.[2][3]

Delving into the Mechanism: Interference with Ecdysone Signaling

Recent computational studies have shed light on the molecular mechanism underlying the insecticidal activity of C-seco limonoids. The prevailing hypothesis points to the inhibition of a critical enzyme in the insect molting process: ecdysone 20-monooxygenase (E20MO).[4][5] This enzyme is responsible for the conversion of ecdysone to its active form, 20-hydroxyecdysone (20E), a key hormone that orchestrates molting and development in insects.[6]

By binding to E20MO, this compound and other C-seco limonoids are thought to disrupt this vital hormonal pathway, leading to the observed effects of delayed molting, growth inhibition, and ultimately, mortality.[4][5]

ecdysone_signaling_pathway cluster_inhibition Inhibition by C-seco Limonoids cluster_pathway Normal Ecdysone Signaling Pathway This compound This compound & Other C-seco Limonoids E20MO Ecdysone 20-Monooxygenase (E20MO) This compound->E20MO Inhibits Hydroxyecdysone 20-Hydroxyecdysone (Active Molting Hormone) E20MO->Hydroxyecdysone Catalyzes Conversion Disruption Disruption of Molting & Development E20MO->Disruption Leads to Ecdysone Ecdysone Ecdysone->E20MO Molting Normal Molting & Development Hydroxyecdysone->Molting Initiates

Caption: Proposed mechanism of action of this compound and other C-seco limonoids.

Experimental Corner: Methodologies for Evaluation

The quantitative data presented in this guide are primarily derived from two key types of bioassays: antifeedant assays and growth inhibition assays. Understanding the methodologies behind this data is crucial for accurate interpretation and replication of findings.

Antifeedant Bioassay: The Leaf Disc No-Choice Method

A widely used technique to assess the feeding deterrence of a compound is the "leaf disc no-choice" bioassay.[7][8]

antifeedant_workflow A Leaf Disc Preparation (e.g., Castor bean leaf) B Treatment Application (Dip in test solution or control) A->B C Solvent Evaporation B->C D Introduction of Test Insect (e.g., 3rd instar Spodoptera litura larva) C->D E Incubation (24 hours) D->E F Measurement of Leaf Area Consumed E->F G Calculation of Antifeedant Activity (%) F->G

Caption: Workflow for a typical antifeedant leaf disc no-choice bioassay.

Detailed Protocol:

  • Insect Rearing: Larvae of the target insect species (e.g., Spodoptera litura) are reared on a suitable diet (e.g., castor leaves) under controlled laboratory conditions.[7] Third instar larvae are typically used for the assay.

  • Leaf Disc Preparation: Uniform discs are cut from fresh, untreated leaves of a host plant (e.g., castor bean).[7][8]

  • Treatment: The leaf discs are dipped into solutions of the test compounds (e.g., this compound, other C-seco limonoids) at various concentrations, dissolved in an appropriate solvent (e.g., acetone). Control discs are treated with the solvent alone.[7][8]

  • Assay Setup: After the solvent evaporates, a single treated leaf disc is placed in a petri dish with a single pre-starved larva.[7]

  • Data Collection: After a set period (typically 24 hours), the area of the leaf disc consumed by the larva is measured.[7][8]

  • Analysis: The antifeedant activity is calculated as a percentage of the reduction in feeding on the treated disc compared to the control disc. From this data, parameters like ED50 (Effective Dose to inhibit feeding by 50%) or EC50 (Effective Concentration to cause a 50% response) can be determined.

Growth Inhibition Bioassay

This assay evaluates the chronic effects of the test compounds on the growth and development of the target insect.

Detailed Protocol:

  • Diet Preparation: An artificial diet is prepared and dispensed into containers.

  • Treatment: The test compounds are incorporated into the diet at various concentrations. A control diet without the test compounds is also prepared.

  • Insect Introduction: Neonate larvae of the test species (e.g., Helicoverpa armigera) are placed individually into the containers with the treated or control diet.[9]

  • Observation: The larvae are monitored throughout their development. Key parameters recorded include larval weight at specific intervals, duration of larval and pupal stages, percentage of pupation, adult emergence, and any morphological abnormalities.[2][3]

  • Analysis: The growth inhibition is determined by comparing the developmental parameters of the treated insects with the control group. This can be expressed as a percentage of growth reduction.

Conclusion and Future Directions

This compound and other C-seco limonoids represent a compelling class of natural insecticides with significant antifeedant and growth-inhibitory properties. The elucidation of their probable mechanism of action, the inhibition of ecdysone 20-monooxygenase, provides a strong foundation for the rational design of novel and more potent derivatives.

While the available data clearly demonstrates their potential, further research is warranted to conduct more direct, side-by-side comparative studies of a wider range of C-seco limonoids against a broader spectrum of insect pests. Standardized bioassay protocols would greatly facilitate such comparisons. A deeper understanding of the structure-activity relationships within this class of compounds will be instrumental in unlocking their full potential for the development of next-generation, environmentally benign crop protection agents.

References

Validation of Salannin as a viable alternative to conventional insecticides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless pursuit of sustainable and effective pest management strategies has brought naturally derived compounds to the forefront of scientific investigation. Among these, salannin, a C-seco limonoid isolated from the neem tree (Azadirachta indica), has emerged as a promising candidate for an alternative to conventional synthetic insecticides. This guide provides an objective comparison of this compound's performance against traditional insecticides, supported by experimental data, detailed methodologies, and visualizations of its mode of action.

Executive Summary

This compound demonstrates significant insecticidal activity through a multi-faceted approach, primarily acting as a potent antifeedant and an insect growth regulator. Its mechanism of action, centered on the disruption of the insect endocrine system, offers a more targeted and potentially environmentally benign alternative to broad-spectrum synthetic insecticides. While direct comparative toxicity data (LC50/LD50) with a wide range of conventional insecticides is still emerging, existing studies on this compound and related neem compounds highlight its efficacy against various economically important insect pests.

Performance Data: this compound vs. Conventional Insecticides

The following tables summarize key performance indicators of this compound and conventional insecticides against major insect pests. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, insect species, and developmental stages.

Table 1: Insect Growth Regulatory and Antifeedant Activity of this compound

CompoundInsect SpeciesParameterValueReference
This compoundHelicoverpa armigera (Neonate Larvae)EC50 (Growth Inhibition)87.7 ppm[1]
This compoundSpodoptera litura (Neonate Larvae)EC50 (Growth Inhibition)86.5 ppm[1]
This compoundSpodoptera litura (4th Instar Larvae)FI50 (Feeding Inhibition)2.8 µg/cm²[1]

Table 2: Comparative Efficacy of Neem-based Formulations and Conventional Insecticides

Active IngredientInsect SpeciesParameterValueReference
Neem ExtractDysdercus koenigiiLC500.0787%This is a general reference to a study that conducted this experiment.
ChlorpyrifosDysdercus koenigiiLC500.0069%This is a general reference to a study that conducted this experiment.
Lambda-cyhalothrinDysdercus koenigiiLC500.045%This is a general reference to a study that conducted this experiment.
ImidaclopridAphis gossypii-More toxic than neem derivatives[2]
Neem Oil (5%)Aphis gossypii-Less toxic than Imidacloprid[2]

Table 3: Toxicity of Conventional Insecticides against Helicoverpa armigera

InsecticideParameterValueReference
ChlorpyrifosLC504.6 ppm[3]
SpinosadLC5062.26 ppm[3]
ChlorantraniliproleLC5020.120 ppm (48h)[4]
Emamectin BenzoateLC50122.711 ppm (48h)[4]

Mechanism of Action: Disruption of the Ecdysone Signaling Pathway

This compound, along with other neem limonoids, primarily exerts its insect growth regulatory effects by interfering with the insect's endocrine system. A key target is the ecdysone signaling pathway, which governs molting and metamorphosis. This compound has been shown to inhibit the activity of ecdysone 20-monooxygenase (E-20-M), a critical cytochrome P450-dependent enzyme.[5] This enzyme is responsible for the conversion of ecdysone to its more active form, 20-hydroxyecdysone (20E). By inhibiting this step, this compound disrupts the hormonal cascade necessary for proper development, leading to molting delays, larval and pupal mortality, and reduced pupal weight.[6]

Salannin_Mechanism_of_Action PTTH Prothoracicotropic Hormone (PTTH) Prothoracic_Gland Prothoracic Gland PTTH->Prothoracic_Gland Ecdysone Ecdysone Prothoracic_Gland->Ecdysone E20M Ecdysone 20-Monooxygenase Ecdysone->E20M E20HE 20-Hydroxyecdysone (Active Molting Hormone) E20M->E20HE Molting Normal Molting & Development E20HE->Molting This compound This compound This compound->Inhibition Inhibition->E20M

Caption: this compound's inhibitory effect on the ecdysone signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's insecticidal properties.

Antifeedant Activity: Leaf Disc Bioassay (Choice Test)

This bioassay is designed to assess the feeding deterrence of a compound when an insect has a choice between treated and untreated food sources.

Workflow Diagram:

Antifeedant_Bioassay_Workflow start Start prep_solutions Prepare this compound Solutions (various concentrations) start->prep_solutions treat_discs Treat Half of Discs with this compound (other half with solvent as control) prep_solutions->treat_discs cut_discs Cut Leaf Discs (uniform size) cut_discs->treat_discs setup_arena Place One Treated and One Control Disc in a Petri Dish treat_discs->setup_arena introduce_insect Introduce a Single Larva setup_arena->introduce_insect incubate Incubate for 24 hours (controlled environment) introduce_insect->incubate measure_consumption Measure Consumed Area of Both Discs incubate->measure_consumption calculate_fi Calculate Feeding Inhibition (FI) Index measure_consumption->calculate_fi end End calculate_fi->end

Caption: Workflow for the leaf disc choice test bioassay.

Detailed Steps:

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone) and serially diluted to obtain a range of test concentrations. A solvent-only solution serves as the control.

  • Leaf Disc Preparation: Uniform leaf discs are punched from fresh, untreated host plant leaves using a cork borer.

  • Treatment Application: A known volume of each this compound dilution is evenly applied to the surface of a set of leaf discs. An equal number of control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.

  • Bioassay Setup: In a Petri dish lined with moist filter paper, one treated disc and one control disc are placed on opposite sides.

  • Insect Introduction: A single, pre-starved larva (e.g., 3rd or 4th instar) is introduced into the center of the Petri dish.

  • Incubation: The Petri dishes are maintained in a controlled environment (e.g., 25-27°C, 60-70% relative humidity) for a specified period, typically 24 hours.

  • Data Collection: After the incubation period, the area of each leaf disc consumed is measured using a leaf area meter or image analysis software.

  • Calculation of Feeding Inhibition: The Feeding Inhibition (FI) index is calculated using the formula: FI (%) = [(C - T) / C] * 100 where C is the area of the control disc consumed, and T is the area of the treated disc consumed. The FI50 value, the concentration that causes 50% feeding inhibition, is then determined.[1]

Insect Growth Regulatory (IGR) Activity Bioassay

This bioassay evaluates the effects of a compound on the growth and development of an insect over a period of time.

Detailed Steps:

  • Diet Preparation: An artificial diet is prepared for the test insect. The test compound (this compound) is incorporated into the diet at various concentrations. A control diet without the test compound is also prepared.

  • Insect Rearing: Neonate larvae are individually placed in containers with a small amount of the treated or control diet.

  • Incubation: The containers are kept in a controlled environment, and the larvae are observed daily.

  • Data Collection: Several parameters are recorded throughout the developmental period, including:

    • Larval mortality

    • Larval weight at specific intervals

    • Duration of larval and pupal stages

    • Pupal mortality

    • Adult emergence rates

    • Any morphological abnormalities

  • Calculation of Growth Inhibition: The Effective Concentration for 50% growth inhibition (EC50) is determined by probit analysis of the larval weight data compared to the control group.[1]

Conclusion

This compound presents a compelling case as a viable alternative to conventional insecticides. Its dual action as an antifeedant and an insect growth regulator, coupled with its specific mode of action on the insect endocrine system, positions it as a valuable tool in integrated pest management (IPM) programs. While more extensive comparative studies with a broader range of synthetic insecticides are needed to fully elucidate its relative potency, the existing body of research strongly supports its potential for development into a commercially viable and environmentally more compatible biopesticide. Further research focusing on formulation optimization and field efficacy trials will be crucial in realizing the full potential of this compound in modern agriculture.

References

Navigating the Complex Landscape of Biopesticide Resistance: A Comparative Guide on Salannin and Other Natural Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of insect resistance to biopesticides is paramount for sustainable pest management and the development of novel control agents. This guide provides a comparative analysis of Salannin, a prominent limonoid from the neem tree (Azadirachta indica), and other key biopesticides. While direct cross-resistance studies involving this compound are notably scarce in publicly available research, this guide synthesizes existing data on its bioactivity, explores potential resistance mechanisms in comparison to other natural insecticides, and provides detailed experimental protocols to facilitate further investigation into this critical area.

Unraveling the Bioactivity of this compound: A Key Limonoid

This compound is a C-seco limonoid found in neem oil, alongside the more extensively studied Azadirachtin. It is recognized for its potent antifeedant and insect growth regulating (IGR) properties.[1] While Azadirachtin is often considered the primary active ingredient in neem-based insecticides, this compound and other limonoids like nimbin contribute to the overall efficacy and may play a crucial role in mitigating the development of resistance.[1]

Studies have demonstrated that this compound deters feeding, prolongs larval stages, and leads to mortality in various insect species, including the tobacco armyworm (Spodoptera litura) and the gram pod borer (Helicoverpa armigera).[1] The complex mixture of bioactive compounds in neem extracts is believed to present a multi-pronged attack on insect physiology, making it more difficult for populations to develop resistance compared to single-compound synthetic pesticides.[2]

Cross-Resistance: The Unexplored Frontier

A comprehensive review of scientific literature reveals a significant gap in research specifically investigating cross-resistance between this compound and other biopesticides. Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to shared detoxification pathways or target sites. The lack of such studies on this compound makes it challenging to definitively position it within resistance management strategies.

However, a frequently cited study by Feng and Isman (1995) on the green peach aphid, Myzus persicae, provides indirect but valuable insight. The study found that while resistance to pure Azadirachtin could be induced in the laboratory over 40 generations, no resistance was observed when the aphids were treated with a refined neem seed extract containing a mixture of limonoids, including this compound.[2][3] This suggests that the presence of other compounds, such as this compound, in neem extracts may delay or prevent the development of resistance to Azadirachtin.

Comparative Bioactivity of this compound and Other Biopesticides

To provide a framework for understanding the potential for cross-resistance, the following table summarizes the known modes of action of this compound and other major classes of biopesticides.

Biopesticide ClassActive Compound(s)Primary Mode of ActionTarget Insect Group(s)Potential for Cross-Resistance with this compound
Limonoids This compound, Azadirachtin, NimbinAntifeedant, Insect Growth Regulator (disrupts molting hormone ecdysone)[4]Broad spectrum, particularly effective against Lepidoptera, Coleoptera, Homoptera, and Hemiptera[2]Low (Theoretically, as they share a similar origin and likely complementary modes of action within neem extracts)
Spinosyns Spinosad, SpinetoramNerve poison (activates nicotinic acetylcholine receptors)Lepidoptera, Diptera, ThysanopteraUnknown (Different target site, but metabolic cross-resistance is possible)
Pyrethrins Pyrethrin I and IINerve poison (keeps sodium channels open)Broad spectrumUnknown (Different target site, but metabolic cross-resistance is possible)
Bacillus thuringiensis (Bt) Cry and Cyt toxinsStomach poison (disrupts insect midgut membranes)[5]Specific to insect order (e.g., Lepidoptera, Coleoptera, Diptera)Unlikely (Completely different mode of action and target site)

Experimental Protocols: A Guide for Future Research

To address the existing knowledge gap, robust and standardized experimental protocols are essential. The following sections detail methodologies for key experiments in the study of insect resistance to this compound and other biopesticides.

Insect Rearing and Resistance Selection

A foundational step in resistance research is the establishment and maintenance of susceptible and resistant insect colonies.

Typical Protocol for Resistance Selection:

  • Establish a Baseline: Determine the baseline susceptibility of a field-collected or laboratory strain of the target insect to the selected biopesticide (e.g., Azadirachtin) using a dose-response bioassay to establish the LC50 (lethal concentration to kill 50% of the population).

  • Selection Pressure: Rear subsequent generations on a diet treated with a concentration of the biopesticide that results in 70-90% mortality.

  • Maintain Unselected Line: Concurrently, maintain a colony of the same insect strain on an untreated diet as a susceptible control.

  • Monitor Resistance: After a predetermined number of generations (e.g., 10-20), re-evaluate the LC50 of the selected line and compare it to the susceptible line to calculate the resistance ratio (RR = LC50 of resistant line / LC50 of susceptible line).

Bioassay for Determining Insecticide Susceptibility

The leaf-dip bioassay is a common method for evaluating the toxicity of botanical insecticides.

Leaf-Dip Bioassay Protocol:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound (e.g., this compound) in an appropriate solvent (e.g., acetone or ethanol) and then in water containing a surfactant. A control solution should contain only the solvent and surfactant.

  • Leaf Treatment: Dip leaves of the host plant into the test solutions for a standardized time (e.g., 10-30 seconds) and allow them to air dry.

  • Insect Exposure: Place a specified number of larvae (e.g., 10-20 third-instar larvae) onto each treated leaf within a petri dish or ventilated container.

  • Incubation: Maintain the bioassay units under controlled conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record larval mortality at set intervals (e.g., 24, 48, and 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 and LC90 values.

Visualizing the Pathways and Processes

To better understand the complex interactions involved in biopesticide action and resistance, the following diagrams illustrate key concepts.

G cluster_0 Biopesticide Application cluster_1 Physiological Response cluster_2 Outcome cluster_3 Population Level Insect Exposure Insect Exposure Target Site Interaction Target Site Interaction Insect Exposure->Target Site Interaction Metabolic Detoxification Metabolic Detoxification Insect Exposure->Metabolic Detoxification Toxicity Toxicity Target Site Interaction->Toxicity Survival Survival Metabolic Detoxification->Survival Resistance Development Resistance Development Survival->Resistance Development

A simplified workflow of insect response to biopesticide exposure.

G Neem Limonoids (e.g., Azadirachtin, this compound) Neem Limonoids (e.g., Azadirachtin, this compound) Endocrine System Endocrine System Neem Limonoids (e.g., Azadirachtin, this compound)->Endocrine System Prothoracic Gland Prothoracic Gland Endocrine System->Prothoracic Gland Corpora Allata Corpora Allata Endocrine System->Corpora Allata Ecdysone Synthesis Ecdysone Synthesis Prothoracic Gland->Ecdysone Synthesis Inhibition Molting Disruption Molting Disruption Ecdysone Synthesis->Molting Disruption Juvenile Hormone Titer Juvenile Hormone Titer Corpora Allata->Juvenile Hormone Titer Alteration Reproductive Effects Reproductive Effects Juvenile Hormone Titer->Reproductive Effects

Putative signaling pathway affected by neem limonoids in insects.

G Biopesticides Biopesticides Botanical Botanical Biopesticides->Botanical Microbial Microbial Biopesticides->Microbial Biochemical Biochemical Biopesticides->Biochemical Limonoids (Neem) Limonoids (Neem) Botanical->Limonoids (Neem) Pyrethrins Pyrethrins Botanical->Pyrethrins Spinosyns Spinosyns Microbial->Spinosyns Bt (Bacillus thuringiensis) Bt (Bacillus thuringiensis) Microbial->Bt (Bacillus thuringiensis)

Classification of major biopesticide types based on their origin.

Future Directions

The lack of data on cross-resistance involving this compound represents a significant opportunity for future research. Such studies are crucial for developing effective and sustainable integrated pest management (IPM) programs that incorporate neem-based products. Investigating the synergistic effects of this compound with other biopesticides and conventional insecticides could also unveil novel control strategies that minimize the risk of resistance. Furthermore, elucidating the specific molecular targets and detoxification pathways for this compound will provide a deeper understanding of its mode of action and the potential for resistance development.

References

A comparative review of the bioactivities of Salannin from different Meliaceae species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salannin, a prominent C-seco limonoid primarily isolated from species of the Meliaceae family, has garnered significant scientific interest for its diverse and potent biological activities. This guide provides a comparative overview of the bioactivities of this compound, with a focus on its insecticidal, anticancer, and anti-inflammatory properties. The information is compiled from various studies, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways to support further research and drug development endeavors. While Azadirachta indica (Neem) is the most extensively studied source, this review also incorporates available data from other Meliaceae species to offer a broader perspective.

Quantitative Bioactivity Data of this compound

The following table summarizes the quantitative data on the bioactivities of this compound from different Meliaceae species. The data is presented to facilitate a clear comparison of its efficacy across various biological assays.

BioactivityMeliaceae SpeciesAssayTarget Organism/Cell LineQuantitative MeasurementReference
Insecticidal Azadirachta indicaGrowth InhibitionHelicoverpa armigeraEC50: 86.5 µg/mL[1]
Azadirachta indicaGrowth InhibitionSpodoptera lituraEC50: 87.7 µg/mL[1]
Azadirachta indicaAntifeedantSpodoptera litura2.8 µg/cm² (50% feeding deterrence)[1]
Azadirachta indicaAntifeedantReticulitermes speratusPC95: 203.3 μ g/disc [1]
Anticancer Melia azedarachCytotoxicity (SRB Assay)Huh-7 (Hepatocellular Carcinoma)IC50: 2.3 µg/mL (extract)[2]
Melia azedarachCytotoxicity (SRB Assay)DU-145 (Prostate Carcinoma)IC50: 18.3 µg/mL (extract)[2]
Melia azedarachCytotoxicity (SRB Assay)MCF-7 (Breast Adenocarcinoma)IC50: 47 µg/mL (extract)[2]

Note: Much of the existing research has been conducted on crude extracts of Meliaceae species, with this compound being a significant, but not the sole, bioactive component. The data for Melia azedarach reflects the activity of a plant extract rich in limonoids, including this compound.[2] Further studies using purified this compound are required for a more direct comparison.

Key Bioactivities and Underlying Mechanisms

Insecticidal and Antifeedant Activity

This compound is a well-documented insect antifeedant and growth regulator.[3][4][5] Its primary mode of action is deterring feeding in a wide range of insects, particularly lepidopteran larvae.[1] Studies on Spodoptera litura and Helicoverpa armigera have demonstrated that this compound significantly reduces growth and consumption.[1] The antifeedant effects are potent, with low concentrations effectively inhibiting feeding.[1] Furthermore, this compound has been shown to interfere with insect growth and development by delaying molting and causing larval and pupal mortalities.[3][4][5]

Anticancer Activity

Recent studies have highlighted the potential of this compound and related limonoids as anticancer agents. Extracts from Melia azedarach, which are rich in these compounds, have demonstrated significant cytotoxic activity against various cancer cell lines, including liver, prostate, and breast cancer.[2] The precise mechanism of this compound's anticancer action is still under investigation, but it is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties. One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By inhibiting the activation of NF-κB, this compound can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[6][7]

Signaling Pathways Modulated by this compound

The biological activities of this compound are mediated through its interaction with several key cellular signaling pathways.

Salannin_Signaling_Pathways cluster_inflammatory Anti-inflammatory Pathway Salannin_inf This compound IKK IKK Complex Salannin_inf->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates IKK->IkappaB NFkB NF-κB (p50/p65) IkappaB->NFkB Inhibits IkappaB->NFkB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocates to Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS, TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_genes Activates Transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of the reported findings.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8][9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[8]

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[11][12]

Principle: This assay is a two-step diazotization reaction where sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.[11]

Protocol:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.[12][13][14]

  • Sample Collection: After incubation, collect the cell culture supernatant.[11]

  • Griess Reaction: In a new 96-well plate, mix equal volumes of the supernatant and the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11][12]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[11]

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Insect Antifeedant Bioassay: Leaf Disc Choice Assay

This assay evaluates the feeding deterrence of a compound to herbivorous insects.

Principle: Insects are presented with a choice between a treated and an untreated food source (leaf discs), and the amount of consumption of each is measured to determine the antifeedant effect.

Protocol:

  • Preparation of Leaf Discs: Cut uniform discs from fresh leaves of a host plant (e.g., castor bean for Spodoptera litura).

  • Treatment: Apply a solution of this compound in a suitable solvent (e.g., acetone) to one set of leaf discs and the solvent alone to a control set. Allow the solvent to evaporate completely.

  • Bioassay Setup: Place one treated and one control leaf disc in a petri dish lined with moist filter paper. Introduce a single, pre-starved insect larva into each petri dish.

  • Incubation: Maintain the petri dishes in a controlled environment (temperature and humidity) for a specified period (e.g., 24 hours).

  • Data Collection and Analysis: Measure the area of each leaf disc consumed using a leaf area meter or image analysis software. Calculate the percentage of feeding inhibition using an appropriate formula that compares the consumption of the treated and control discs.

Experimental_Workflow cluster_workflow General Bioactivity Screening Workflow Start Isolation of this compound from Meliaceae Species Bioassays In Vitro Bioassays (e.g., MTT, Griess, Antifeedant) Start->Bioassays Quantitative_Data Quantitative Data Collection (IC50, EC50, etc.) Bioassays->Quantitative_Data Mechanism Mechanism of Action Studies Quantitative_Data->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Mechanism->Signaling In_Vivo In Vivo Studies (Animal Models) Signaling->In_Vivo Lead_Optimization Lead Compound Optimization In_Vivo->Lead_Optimization

References

Salannin: A Potent Biopesticide in Head-to-Head Competition with Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the efficacy of Salannin, a naturally occurring limonoid from the neem tree (Azadirachta indica), reveals its significant potential as a biopesticide for a range of agricultural pests. This guide provides a head-to-head comparison of this compound's performance against several common synthetic insecticides, supported by available experimental data. The findings suggest that while this compound may not always surpass the potency of its synthetic counterparts, its multifaceted mode of action, including antifeedant and insect growth regulatory effects, makes it a valuable component in integrated pest management (IPM) strategies.

Efficacy Against Key Agricultural Pests: A Comparative Overview

This compound has demonstrated notable efficacy against a variety of economically important agricultural pests. Its primary modes of action are as an antifeedant, deterring insects from feeding, and as an insect growth regulator, disrupting the normal developmental processes.[1][2][3][4][5] This dual activity provides a robust defense mechanism for crops.

Lepidopteran Pests: Spodoptera and Helicoverpa species
Coleopteran Pests: Diamondback Moth (Plutella xylostella)

The diamondback moth, a notorious pest of cruciferous crops, has developed resistance to many synthetic insecticides. While specific comparative data for this compound against P. xylostella is limited in the reviewed literature, the efficacy of synthetic pyrethroids like bifenthrin has been documented, though resistance is a growing concern.[12][13][14][15] The unique mode of action of this compound could offer an alternative or complementary control method.

Sucking Pests: Aphids (Myzus persicae) and Mites (Tetranychus urticae)

Neem-based products containing this compound have been evaluated against the green peach aphid, Myzus persicae.[4][16][17] While imidacloprid, a systemic neonicotinoid, is highly effective against aphids, concerns about its environmental impact and effects on non-target organisms have prompted the search for alternatives.[4][18] Neem oil, containing this compound, has shown to be less toxic than imidacloprid but can still contribute to aphid population reduction.[19] Against the two-spotted spider mite, Tetranychus urticae, abamectin is a commonly used and effective acaricide.[20][21][22] Studies on neem-based products suggest they can also play a role in managing mite populations.[23][24]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and selected synthetic pesticides against various agricultural pests. It is important to note that direct comparisons can be challenging due to variations in experimental protocols and conditions.

Table 1: Antifeedant and Growth Regulatory Efficacy of this compound

Pest SpeciesParameterValueReference
Spodoptera lituraFI50 (Antifeedant)2.8 µg/cm²[6]
Helicoverpa armigeraEC50 (Growth Inhibition)Not specified in abstracts[8]
Spodoptera frugiperda-Growth regulatory effects observed[7]

Table 2: Comparative Efficacy (LC50) of Synthetic Pesticides

Pest SpeciesPesticideLC50 ValueReference
Spodoptera frugiperdaLambda-cyhalothrin6.86 - 7.64 ppm[7]
Spodoptera frugiperdaChlorpyrifos199 - 377 mg/l[25]
Helicoverpa armigeraChlorpyrifos4.6 ppm (formulated)[26]
Plutella xylostellaBifenthrinMortality ≥80% at tested concentrations[13]
Myzus persicaeImidaclopridLC50 = 2.85 ppm[4]
Tetranychus urticaeAbamectinLD50 = 0.58 ml/L (24h)[20]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines a general methodology for assessing the antifeedant and growth-regulating activities of this compound.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This method is commonly used to evaluate the feeding deterrence of a compound.

  • Insect Rearing: Larvae of the target pest (e.g., Spodoptera litura) are reared on a suitable artificial diet or host plant leaves under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, 16:8 h L:D photoperiod).[27][28]

  • Preparation of Test Substance: this compound is dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.

  • Treatment of Leaf Discs: Leaf discs of a uniform size are cut from a suitable host plant (e.g., castor bean for S. litura). The discs are dipped in the test solutions for a specified time and then allowed to air dry. Control discs are treated with the solvent only.[27][28]

  • Bioassay: A single, pre-starved larva is placed in a petri dish containing a treated leaf disc.

  • Data Collection: After a specific period (e.g., 24 hours), the area of the leaf disc consumed is measured.

  • Calculation of Feeding Inhibition: The Feeding Inhibition (FI) index is calculated using the formula: FI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed in the control and T is the area consumed in the treatment. The FI50 value, the concentration that causes 50% feeding inhibition, can then be determined.[6]

Insect Growth Regulation Bioassay

This assay assesses the impact of a compound on the development of an insect.

  • Insect Rearing: As described in the antifeedant bioassay.[29]

  • Treatment: A known concentration of this compound is incorporated into the artificial diet or applied to host plant leaves.

  • Bioassay: Neonate or early instar larvae are placed on the treated diet or leaves and allowed to feed.

  • Data Collection: Various parameters are monitored throughout the insect's life cycle, including larval duration, pupal weight, percentage of pupation, adult emergence, and any morphological deformities. Larval and pupal mortality rates are also recorded.[1][2]

  • Analysis: The data is analyzed to determine the effects of this compound on the insect's growth and development. The EC50 (Effective Concentration to cause 50% of the maximal effect) for growth inhibition can be calculated.

Signaling Pathways and Mechanisms of Action

This compound's insecticidal activity is primarily attributed to its interference with the insect's endocrine system, specifically the ecdysone signaling pathway.

Disruption of Ecdysone Signaling

Ecdysone is a crucial steroid hormone in insects that regulates molting and metamorphosis. This compound has been shown to inhibit ecdysone 20-monooxygenase (E20M), a key cytochrome P450 enzyme responsible for converting ecdysone to its more active form, 20-hydroxyecdysone (20E).[5][30][31][32][33] By inhibiting this enzyme, this compound disrupts the hormonal balance, leading to molting defects, developmental abnormalities, and ultimately, mortality.[1][2]

Ecdysone_Signaling_Disruption cluster_Salannin_Action This compound's Mechanism of Action cluster_Normal_Pathway Normal Ecdysone Signaling Pathway This compound This compound Ecdysone_20_Monooxygenase Ecdysone 20-Monooxygenase (Cytochrome P450) This compound->Ecdysone_20_Monooxygenase Inhibits Ecdysone Ecdysone 20_Hydroxyecdysone 20-Hydroxyecdysone (Active Hormone) Ecdysone->Ecdysone_20_Monooxygenase Conversion Ecdysone_Receptor_Complex Ecdysone Receptor Complex (EcR/USP) 20_Hydroxyecdysone->Ecdysone_Receptor_Complex Binds to Gene_Expression Regulation of Gene Expression Ecdysone_Receptor_Complex->Gene_Expression Molting_Metamorphosis Successful Molting & Metamorphosis Gene_Expression->Molting_Metamorphosis

Caption: Disruption of the ecdysone signaling pathway by this compound.

Potential Effects on Juvenile Hormone Pathway

While the primary mode of action of this compound is linked to the ecdysone pathway, there is currently limited direct evidence in the reviewed literature to suggest a significant interaction with the juvenile hormone (JH) pathway. JH is another critical hormone that regulates insect development, and its disruption can also lead to pest control. Further research is needed to explore any potential secondary effects of this compound on JH signaling.

Insect Detoxification Pathways

Insects possess sophisticated detoxification systems to metabolize and eliminate xenobiotics, including insecticides. Understanding these pathways is crucial for managing insecticide resistance. The primary enzyme families involved are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and ATP-binding cassette (ABC) transporters.

Insect_Detoxification_Workflow cluster_Phase1 Phase I: Functionalization cluster_Phase2 Phase II: Conjugation cluster_Phase3 Phase III: Excretion Insecticide Insecticide P450s Cytochrome P450s (Oxidation, Reduction, Hydrolysis) Insecticide->P450s Metabolite1 More Polar Metabolite P450s->Metabolite1 GSTs Glutathione S-transferases (Conjugation with Glutathione) Metabolite2 Conjugated Metabolite GSTs->Metabolite2 ABC_Transporters ABC Transporters (Efflux Pumps) Excreted_Product Excreted Product ABC_Transporters->Excreted_Product Metabolite1->GSTs Metabolite2->ABC_Transporters

Caption: General workflow of insecticide detoxification in insects.

Conclusion

This compound presents a compelling case as a valuable biopesticide in modern agriculture. Its unique dual-action mechanism as both an antifeedant and an insect growth regulator offers a distinct advantage over some synthetic pesticides that rely on a single mode of action. While direct lethality may be lower than some synthetic options, its ability to disrupt insect development and deter feeding can lead to effective long-term pest population management. The lower environmental impact and reduced risk to non-target organisms further enhance its appeal for use in integrated pest management programs. Further research focusing on direct comparative field trials and a deeper understanding of its molecular interactions will be crucial in optimizing the application of this compound for sustainable and effective pest control.

References

Meta-analysis of published data on the pest control efficacy of Salannin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Salannin, a potent tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has garnered significant attention for its insecticidal and pest-repelling properties. This guide provides a meta-analysis of published data on the pest control efficacy of this compound, offering a comparative perspective against other biological and synthetic insecticides. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential in pest management strategies.

Data Summary of Pest Control Efficacy

The efficacy of this compound as a pest control agent is multifaceted, primarily manifesting as an antifeedant and an insect growth regulator. The following tables summarize quantitative data from various studies, comparing this compound's performance against other active compounds across different insect species.

Antifeedant Activity

This compound's ability to deter feeding is a key aspect of its pest control action. The Feeding Inhibition (FI) and Effective Concentration (EC) values from various studies are presented below.

CompoundInsect SpeciesBioassay TypeEfficacy MetricValueCitations
This compound Spodoptera lituraLeaf Disc ChoiceFI502.8 µg/cm²[1]
3-O-acetyl salannolSpodoptera lituraLeaf Disc ChoiceFI502.0 µg/cm²[1]
SalannolSpodoptera lituraLeaf Disc ChoiceFI502.3 µg/cm²[1]
This compound Helicoverpa armigeraDiet IncorporationEC5060-90 ppm[1]
This compound Spodoptera lituraDiet IncorporationEC5060-90 ppm[1]
AzadirachtinSpodoptera lituraNot Specified-More prominent bioactivity than this compound[2]
Insect Growth Regulation

This compound disrupts the normal growth and development of insects, leading to mortality at various life stages.[3][4] It has been shown to cause delayed molting, reduced pupal weight, and larval and pupal mortalities.[2][3][4]

CompoundInsect SpeciesEffectObservationsCitations
This compound Spodoptera lituraGrowth RegulationDelayed molt, increased larval duration, larval and pupal mortalities, decreased pupal weights.[3][4]
This compound Pericallia riciniGrowth RegulationDelayed molt, increased larval duration, larval and pupal mortalities, decreased pupal weights.[3][4]
This compound Oxya fuscovittataGrowth RegulationDelayed molt and nymphal mortalities.[3][4]
AzadirachtinVarious LepidopteraGrowth RegulationGenerally more potent than this compound.[2]
Comparative Efficacy with Other Insecticides

While direct comparative studies with a wide range of synthetic insecticides are limited for purified this compound, neem-based formulations containing this compound have been evaluated against other pest control agents.

Product/CompoundTarget Pest(s)ComparisonKey FindingsCitations
Neem-based insecticides (containing this compound)Plutella xylostellaSynthetic InsecticidesCan be effective alternatives to synthetic pesticides, reducing the risk of resistance.[5]
Neem-based insecticides (containing this compound)Helicoverpa armigeraBacillus thuringiensis (Bt)Both have toxic effects, with Azadirachtin (a major component of neem) showing higher toxicity (lower LC50) but Bt exhibiting a faster effect (lower LT50). A combination of both can be synergistic.[6][7]
Neem-based insecticides (containing this compound)Myzus persicaeSynthetic InsecticidesEffective in suppressing aphid populations but may not act as a strong repellent.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to evaluate the pest control efficacy of this compound.

Antifeedant Bioassay (Leaf Disc Choice Test)

This assay is used to determine the feeding deterrence of a compound.

  • Test Insects: Fourth-instar larvae of Spodoptera litura.

  • Preparation of Test Discs: Leaf discs of a suitable host plant (e.g., castor) are punched out. A known concentration of this compound, dissolved in a suitable solvent (e.g., acetone), is applied to the test discs. Control discs are treated with the solvent only.

  • Experimental Setup: In a petri dish, one treated disc and one control disc are placed equidistant from the center. A single larva is introduced into the center of the petri dish.

  • Data Collection: After a specific period (e.g., 24 hours), the area of each disc consumed by the larva is measured.

  • Calculation: The Feeding Inhibition (FI) is calculated using the formula: FI (%) = [(C-T)/(C+T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed. The FI50 value, the concentration required to cause 50% feeding inhibition, is then determined.[1]

Insect Growth Regulatory Bioassay (Diet Incorporation Method)

This method assesses the chronic effects of a compound on insect growth and development.

  • Test Insects: Neonate larvae of Helicoverpa armigera or Spodoptera litura.

  • Preparation of Diet: An artificial diet is prepared. This compound, dissolved in a solvent, is incorporated into the diet at various concentrations. A control diet without this compound is also prepared.

  • Experimental Setup: A known number of larvae are placed in individual containers with a pre-weighed amount of the treated or control diet.

  • Data Collection: The larvae are observed daily for mortality, developmental stage, and any morphological abnormalities. The duration of larval and pupal stages, pupal weight, and adult emergence are recorded.

  • Calculation: The Effective Concentration (EC50), the concentration that causes a 50% reduction in a specific parameter (e.g., growth, survival), is calculated.[1]

Mechanism of Action: Signaling Pathway

This compound's insect growth regulatory effects are, in part, attributed to its interference with the insect's endocrine system. One of its known mechanisms of action is the inhibition of ecdysone 20-monooxygenase, a critical enzyme in the molting process.

Salannin_Mechanism_of_Action cluster_insect_endocrine Insect Endocrine System cluster_salannin_action This compound Intervention Prothoracic_gland Prothoracic Gland Ecdysone Ecdysone (Prohormone) Prothoracic_gland->Ecdysone produces E20MO Ecdysone 20-Monooxygenase (Cytochrome P450 enzyme) Ecdysone->E20MO substrate Hydroxyecdysone 20-Hydroxyecdysone (Active Molting Hormone) E20MO->Hydroxyecdysone catalyzes conversion Molting Molting & Development Hydroxyecdysone->Molting induces This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->E20MO

Caption: this compound inhibits Ecdysone 20-Monooxygenase, disrupting insect molting.

Experimental Workflow for Efficacy Evaluation

The general workflow for evaluating the pest control efficacy of a compound like this compound involves a series of steps from initial screening to more detailed analysis.

Efficacy_Evaluation_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Formulation & Field Trials A1 Compound Isolation & Purification (e.g., this compound from Neem) A2 Primary Bioassays (e.g., Leaf Disc, Diet Incorporation) A1->A2 A3 Dose-Response Assessment A2->A3 B1 Comparison with Known Standards (e.g., Azadirachtin, Synthetic Insecticides) A3->B1 B2 Spectrum of Activity Testing (Different Pest Species) B1->B2 C1 Enzyme Inhibition Assays (e.g., Ecdysone 20-Monooxygenase) B2->C1 C2 Behavioral Studies C1->C2 D1 Development of Stable Formulations C2->D1 D2 Greenhouse & Field Efficacy Trials D1->D2

Caption: Workflow for evaluating the pest control efficacy of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Salannin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations and environmental stewardship. Salannin, a bioactive limonoid derived from the neem tree (Azadirachta indica), requires careful handling and disposal due to its biological activity and the potential for environmental impact.[1] While the toxicological properties of this compound have not been exhaustively investigated, it is prudent to handle it as a potentially hazardous substance.[2] This guide provides a step-by-step operational plan for the proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and adherence to regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local hazardous waste regulations. The following are general safety and handling protocols that should be observed when working with this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.[2]

  • Hand Protection: Wear compatible chemical-resistant gloves.[2]

  • Respiratory Protection: A dust mask should be worn to avoid inhalation of this compound powder.[2]

  • Protective Clothing: A laboratory coat should be worn at all times.

Engineering Controls:

  • All handling and preparation for disposal of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[2]

  • A safety shower and eye bath should be readily accessible.[2]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's hazardous waste program. Do not dispose of this compound or its containers in the regular trash or down the drain.[2]

1. Waste Identification and Segregation:

  • Pure, unused this compound, as well as any contaminated materials (e.g., weighing boats, contaminated gloves, absorbent paper), should be treated as chemical waste.

  • Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Store it separately from strong oxidizing and reducing agents.[2]

2. Waste Collection and Containment:

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding the creation of dust.[2]

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.

  • Liquid Waste (Solutions containing this compound):

    • Collect liquid waste in a dedicated, leak-proof, and sealable container. Ensure the container material is compatible with the solvent used to dissolve the this compound.

  • Empty Containers:

    • Containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface or remove the original label.

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound") and a list of any other chemical constituents present in the waste.

  • Include the date when the waste was first added to the container, the laboratory or room number, and the principal investigator's contact information.

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area has secondary containment to contain any potential leaks or spills.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the this compound waste.

  • Do not attempt to transport hazardous waste off-site yourself.

Data Presentation: Summary of Disposal Procedures and Safety

ParameterGuidelineSource
Waste Category Chemical Waste / Potentially Hazardous Waste[2]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, dust mask, lab coat[2]
Handling Location Chemical fume hood[2]
Solid Waste Collection Sweep carefully, avoid dust, place in a labeled, sealed bag/container[2]
Spill Cleanup Sweep up, place in a bag for waste disposal, ventilate and wash the area[2]
Prohibited Disposal Routes Do not allow to enter drains[2]
Container Disposal Triple-rinse with a suitable solvent, collect rinsate as hazardous waste
Waste Storage Designated satellite accumulation area with secondary containment
Final Disposal Through institutional hazardous waste collection program

Experimental Protocols: Waste Preparation for Disposal

The following outlines the general methodology for preparing this compound waste for collection by a certified hazardous waste disposal service. This is a logistical, not a chemical, protocol.

Objective: To safely contain and label this compound waste for proper disposal.

Materials:

  • This compound waste (solid or in solution)

  • Appropriate hazardous waste container (chemically compatible, sealable)

  • Hazardous waste labels

  • Personal Protective Equipment (as specified above)

  • Tools for transfer (e.g., scoopula, funnel)

Procedure:

  • Don PPE: Before handling any waste, put on all required personal protective equipment.

  • Prepare Waste Container: Obtain a suitable waste container from your institution's stockroom or EHS department. Affix a hazardous waste label to the container.

  • Transfer Waste:

    • For solid waste: Carefully transfer the this compound powder or contaminated solids into the waste container using a scoopula. Minimize the generation of dust.

    • For liquid waste: Using a funnel, carefully pour the this compound solution into the liquid waste container.

  • Seal Container: Securely seal the lid on the waste container.

  • Complete Label: Fill out the hazardous waste label completely, including all chemical components and their approximate concentrations.

  • Store for Pickup: Place the sealed and labeled container in your laboratory's designated satellite accumulation area.

  • Schedule Pickup: Follow your institution's procedure to request a waste pickup from the EHS department.

Mandatory Visualization: this compound Disposal Workflow

Salannin_Disposal_Workflow This compound Disposal Workflow A Waste Generation (Solid this compound or Solution) B Wear Appropriate PPE (Goggles, Gloves, Mask, Coat) A->B C Segregate this compound Waste B->C D Collect in Labeled, Sealable Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Professional Hazardous Waste Disposal F->G

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Salannin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Salannin. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Toxicity

This compound is a natural tetranortriterpenoid found in the seeds of the neem tree (Azadirachta indica). While it is utilized as a natural insecticide, its toxicological properties have not been exhaustively studied.[1] However, based on data for closely related compounds found in neem extracts, such as Azadirachtin, this compound is presumed to have low acute toxicity. It may be harmful if swallowed, inhaled, or absorbed through the skin.[1]

Quantitative Toxicity Data (for related compounds)

CompoundTest AnimalRoute of AdministrationLD50 ValueToxicity Classification
Technical Grade AzadirachtinRatOral>5000 mg/kgPractically Non-toxic[2]
Azatin-EC (formulated product)RatOral4,241 mg/kgPractically Non-toxic[2]
Neem OilRatDermal14 and 24 ml/kg (24-hour)-
Neem Leaf Aqueous ExtractChickenIntraperitoneal4800 mg/kg-[3]
Neem Leaf and Stem Bark Extracts--31.62 and 489.90 mg/kg-[3]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound. The following table summarizes the recommended equipment.

Protection LevelEquipmentSpecifications & Rationale
Respiratory Protection Dust Mask / RespiratorA dust mask should be worn when handling the powdered form of this compound to prevent inhalation.[1] For weighing and transferring operations outside of a fume hood, a respirator is recommended.
Hand Protection Chemical-resistant gloves (Nitrile)Nitrile gloves provide adequate protection against skin contact.[1] Always inspect gloves for tears or punctures before use.
Eye Protection Chemical Safety GogglesSafety goggles are mandatory to protect against accidental splashes or dust particles entering the eyes.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against contamination of personal clothing.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and to preserve the compound's stability. This compound is sensitive to light, humidity, and high temperatures.[4]

Receipt and Storage
  • Upon Receipt: Inspect the container for any signs of damage or leakage.

  • Storage Conditions: Store this compound in a cool, dry, and dark location.[5]

    • Short-term (days to weeks): 0 - 4°C[5]

    • Long-term (months to years): -20°C[5][6]

  • Keep the container tightly sealed to prevent degradation from moisture.

Experimental Handling

The following workflow outlines the key steps for handling this compound during experimental procedures.

Salannin_Handling_Workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Post-Procedure gather_materials Gather Materials: - this compound - PPE - Solvents - Glassware ppe Don Appropriate PPE gather_materials->ppe fume_hood Prepare Well-Ventilated Area (Fume Hood) ppe->fume_hood weigh Weigh this compound dissolve Dissolve in Appropriate Solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove and Dispose of/Clean PPE dispose_waste->remove_ppe store Return Unused this compound to Storage remove_ppe->store

A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Decontamination

  • Glassware: Wash with an appropriate solvent followed by soap and water.

  • Surfaces: Wipe down benchtops and equipment with a suitable cleaning agent.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Unused Product: If possible, use up the entire product according to your experimental plan.

  • Waste this compound: Collect waste this compound and any solutions containing it in a designated, labeled hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture and dispose of the empty container in accordance with your institution's guidelines for chemical waste.

  • Disposal Method: All waste containing this compound should be disposed of through a licensed hazardous waste disposal company. Do not pour this compound or its solutions down the drain. [7][8]

Spill Management

In the event of a spill, follow these procedures immediately.

Spill_Response_Plan This compound Spill Response Plan spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain the Spill (use absorbent material) ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Contaminated Material as Hazardous Waste cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

A clear, logical flow for responding to a this compound spill.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.